5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-ethoxy-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-6-4-5(7(10)11)8-9(6)2/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWVNFTVXUYADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241826 | |
| Record name | 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-35-3 | |
| Record name | 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. Pyrazole scaffolds are prevalent in a multitude of pharmacologically active agents, and the targeted functionalization of this core structure, as exemplified by the title compound, offers a versatile platform for the exploration of novel therapeutics.[1][2][3] This document details a robust synthetic pathway, elucidates the rationale behind key experimental steps, and presents a thorough characterization protocol. The content herein is structured to empower researchers with the practical and theoretical knowledge required to successfully synthesize and validate this important chemical entity.
Introduction: The Significance of Functionalized Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The metabolic stability of the pyrazole ring, coupled with its capacity for versatile substitution, makes it an attractive template for medicinal chemists.[1] The title compound, this compound, incorporates several key features that enhance its potential as a building block for drug candidates: the 1-methyl group which can influence metabolic stability and receptor binding, the 5-ethoxy group which can modulate lipophilicity and electronic properties, and the 3-carboxylic acid moiety that provides a crucial handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.
This guide presents a logical and efficient synthetic strategy, commencing from readily available starting materials, and provides detailed methodologies for the purification and comprehensive characterization of the final compound.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is approached through a three-step sequence, designed for efficiency and scalability. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 4-ethoxy-2,4-dioxobutanoate via Mixed Claisen Condensation
The initial step involves a mixed Claisen condensation between diethyl oxalate and ethyl ethoxyacetate. This reaction is effective because diethyl oxalate lacks α-hydrogens and therefore can only act as an acylating agent, preventing self-condensation.[5] Ethyl ethoxyacetate, possessing acidic α-hydrogens, serves as the nucleophilic component.
Caption: Conceptual diagram of the mixed Claisen condensation.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.
-
Addition of Reactants: A mixture of 73 g (0.5 mol) of diethyl oxalate and 66 g (0.5 mol) of ethyl ethoxyacetate is added dropwise from the dropping funnel to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is poured into a beaker containing 500 g of crushed ice and acidified with dilute sulfuric acid to a pH of approximately 3-4. The aqueous layer is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 4-ethoxy-2,4-dioxobutanoate.
Step 2: Synthesis of Ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate
This step involves the cyclocondensation of the β-ketoester, ethyl 4-ethoxy-2,4-dioxobutanoate, with methylhydrazine. This reaction is a classic method for the formation of the pyrazole ring.[6] The reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 40.4 g (0.2 mol) of ethyl 4-ethoxy-2,4-dioxobutanoate in 200 mL of ethanol.
-
Addition of Methylhydrazine: Add 9.2 g (0.2 mol) of methylhydrazine to the solution. A catalytic amount of glacial acetic acid (e.g., 1 mL) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 6-8 hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ester group to the carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.[7][8]
Experimental Protocol:
-
Reaction Setup: Dissolve 21.2 g (0.1 mol) of ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate in 150 mL of a 2:1 mixture of ethanol and water.
-
Hydrolysis: Add 8.0 g (0.2 mol) of sodium hydroxide to the solution and heat the mixture to reflux for 4 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with 100 mL of water and cooled in an ice bath. The solution is then carefully acidified to a pH of 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a quartet and a triplet), the N-methyl group (a singlet), and the pyrazole ring proton (a singlet). The carboxylic acid proton will likely appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the ethoxy group. |
| FT-IR | The infrared spectrum should display a broad O-H stretching band for the carboxylic acid, C=O stretching for the carboxylic acid, and C-O stretching for the ethoxy group, along with characteristic absorptions for the pyrazole ring.[9][10][11][12] |
| Mass Spec. | Electron ionization mass spectrometry will likely show the molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH groups.[13] |
Predicted Spectroscopic Data:
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| ~13.0 (br s, 1H, COOH) | ~162.0 (C=O) |
| ~6.2 (s, 1H, pyrazole-H) | ~155.0 (C-ethoxy) |
| ~4.2 (q, 2H, OCH₂) | ~140.0 (C-COOH) |
| ~3.8 (s, 3H, N-CH₃) | ~95.0 (C-pyrazole) |
| ~1.3 (t, 3H, CH₃) | ~68.0 (OCH₂) |
| ~38.0 (N-CH₃) | |
| ~14.0 (CH₃) |
Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.[6][14][15][16]
Chromatographic and Physical Data
| Property | Method | Expected Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% |
| Melting Point | Melting Point Apparatus | A sharp melting point range. |
Conclusion and Future Perspectives
This guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The detailed experimental protocols and characterization guidelines provide a solid foundation for researchers to produce and validate this valuable heterocyclic building block. The strategic placement of the ethoxy, methyl, and carboxylic acid functionalities on the pyrazole core makes this compound a highly attractive starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.[17] Future work could involve the derivatization of the carboxylic acid moiety to generate a diverse range of amides and esters for biological screening, further expanding the utility of this versatile scaffold in the ongoing quest for novel and effective medicines.
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5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid: A Proposed Mechanism of Action as a Modulator of the Hypoxia-Inducible Factor (HIF) Pathway
An In-Depth Technical Guide
Executive Summary
5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole carboxylic acid class. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural architecture strongly suggests a potential mechanism of action as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH). This class of inhibitors represents a novel therapeutic strategy for managing anemia associated with chronic kidney disease (CKD) by mimicking the body's natural response to hypoxia.[1][2]
This technical guide synthesizes information from the broader class of pyrazole derivatives and established HIF-PH inhibitors to propose a scientifically grounded hypothesis for the mechanism of action of this compound. Furthermore, it provides a comprehensive, step-by-step experimental framework for researchers to validate this proposed mechanism, from initial enzymatic assays to functional cellular outcomes.
Introduction to the HIF Pathway: A Master Regulator of Oxygen Homeostasis
The ability of cells to sense and adapt to changes in oxygen availability is crucial for survival. The Hypoxia-Inducible Factor (HIF) signaling pathway is the principal mechanism governing this adaptive response.[3] HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).
Under normal oxygen conditions (normoxia), HIF-α is targeted for degradation. This process is initiated by a family of enzymes known as HIF Prolyl Hydroxylase Domain enzymes (PHDs, with PHD2 being the primary regulator in most cells).[4] These enzymes utilize molecular oxygen and 2-oxoglutarate (α-KG) as co-substrates to hydroxylate specific proline residues on the HIF-α subunit.[3][4] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome.[5]
In hypoxic conditions, the lack of molecular oxygen limits PHD activity. As a result, HIF-α is not hydroxylated and accumulates in the cytoplasm, subsequently translocating to the nucleus. There, it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a suite of proteins that mediate adaptive responses to low oxygen, including:
-
Erythropoietin (EPO): The primary hormone stimulating red blood cell production.[6]
-
Vascular Endothelial Growth Factor (VEGF): A key promoter of angiogenesis.
-
Genes involved in iron metabolism: Enhancing iron absorption and mobilization for erythropoiesis.[2][6]
The inhibition of PHDs with small molecules provides a therapeutic strategy to stabilize HIF-α and activate this entire cascade, even under normal oxygen levels.[7]
Figure 1: The Hypoxia-Inducible Factor (HIF) signaling pathway under normoxic vs. hypoxic/inhibited conditions.
Structural Rationale for the Proposed Mechanism
The hypothesis that this compound acts as a HIF-PH inhibitor is based on a comparative analysis of its structure with known, clinically evaluated inhibitors. Most small-molecule PHD inhibitors function as 2-oxoglutarate mimetics, competitively binding to the active site of the enzyme.[4] They typically possess key structural features that facilitate this interaction:
-
A Heterocyclic Core: This scaffold orients the molecule within the active site.
-
An Iron-Chelating Moiety: A functional group capable of coordinating with the Fe(II) ion in the enzyme's catalytic center. The carboxylic acid group on the pyrazole ring is a prime candidate for this role.
As shown in the table below, this compound shares the core pyrazole-carboxylic acid motif present in or analogous to several potent HIF-PH inhibitors.
Table 1: Structural Comparison of this compound and Known HIF-PH Inhibitors
| Compound | Core Heterocycle | Key Functional Groups | Status |
| This compound | Pyrazole | Carboxylic acid, Ethoxy group, N-Methyl group | Investigational (Proposed Mechanism) |
| Roxadustat [6][8][9] | Isoquinoline | N-acylglycine (provides carboxylate for iron chelation) | Approved in various regions[1] |
| Vadadustat [2][10][11] | Pyridine | Glycine conjugate (provides carboxylate) | Approved in various regions[1] |
| Daprodustat [12][13] | Pyridine | Glycine conjugate (provides carboxylate) | Approved in various regions[1] |
| Molidustat [14][15][16] | Pyrazolone | Pyrazolol core acts as iron chelator | Approved in Japan |
While the peripheral substitutions (e.g., the ethoxy and methyl groups) on the target molecule differ from the more complex side chains of approved drugs, the fundamental pharmacophore required for interaction with the PHD active site appears to be present.
Experimental Workflow for Mechanism of Action Validation
To rigorously test the hypothesis that this compound is a HIF-PH inhibitor, a tiered experimental approach is recommended. This workflow progresses from direct enzyme interaction to cellular and functional consequences.
Figure 2: A tiered experimental workflow for validating the proposed mechanism of action.
Protocol 1: In Vitro PHD2 Enzyme Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PHD2, the primary HIF prolyl hydroxylase, and to quantify its potency (IC₅₀).
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) assay.
Step-by-Step Protocol (AlphaLISA®):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound (this compound) and a known inhibitor (e.g., Molidustat) as a positive control.
-
Prepare a solution of recombinant human PHD2 enzyme.
-
Prepare a solution containing the co-substrates: 2-oxoglutarate and a biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL).
-
Prepare a detection mixture containing an antibody specific for hydroxylated proline (e.g., Anti-hydroxy-P564 HIF-1α), AlphaLISA® acceptor beads conjugated to a secondary antibody, and streptavidin-coated donor beads.
-
-
Enzymatic Reaction:
-
In a 384-well microplate, add the reaction buffer.
-
Add the test compound dilutions or control.
-
Add the PHD2 enzyme to initiate the reaction.
-
Add the 2-oxoglutarate and biotinylated HIF-1α substrate peptide.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for hydroxylation.
-
-
Detection:
-
Stop the reaction by adding the detection mixture containing the antibody and beads.
-
Incubate in the dark to allow for bead-antibody-peptide complex formation.
-
Read the plate on an AlphaLISA®-capable plate reader. The signal is proportional to the amount of hydroxylated peptide.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the PHD2 enzyme activity.
-
Protocol 2: Cellular HIF-1α Stabilization Assay
Objective: To confirm that the compound increases the levels of HIF-1α protein in a cellular context, which is the direct downstream consequence of PHD inhibition.
Methodology: Western Blotting.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture human cells known to express the HIF pathway, such as a renal cell line (e.g., HK-2) or a hepatocellular carcinoma line (e.g., HepG2), under standard conditions (37°C, 5% CO₂).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1% O₂ or a known inhibitor).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for HIF-1α and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the HIF-1α signal to the loading control. A dose-dependent increase in normalized HIF-1α levels indicates successful stabilization.
-
Protocol 3: Target Gene Expression Analysis
Objective: To verify that the stabilized HIF-α is transcriptionally active and upregulates the expression of its known target genes.
Methodology: Quantitative Real-Time PCR (qRT-PCR).
Step-by-Step Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the compound as described in Protocol 2, potentially for a longer duration (e.g., 8-24 hours) to allow for transcriptional changes.
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (EPO, VEGF, TFRC), a housekeeping gene for normalization (ACTB, GAPDH), and a SYBR Green or TaqMan-based master mix.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control. A significant fold-increase in target gene mRNA levels indicates activation of the HIF pathway.
-
Protocol 4: Functional Outcome Assay (EPO Secretion)
Objective: To measure the secretion of Erythropoietin (EPO), a key therapeutic protein and a primary functional output of HIF pathway activation in relevant cell types.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture and Supernatant Collection:
-
Culture HepG2 cells, which are known to produce EPO, in a suitable plate format.
-
Treat the cells with the test compound for an extended period (e.g., 48-72 hours) to allow for protein synthesis and secretion.
-
Collect the cell culture supernatant and centrifuge to remove any detached cells or debris.
-
-
ELISA Procedure:
-
Use a commercial human EPO ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the collected supernatant samples and a series of EPO standards to a microplate pre-coated with an EPO capture antibody.
-
Incubate to allow EPO to bind.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of EPO in the cell supernatant samples. A dose-dependent increase in secreted EPO provides strong evidence for a functionally active HIF pathway.
-
Conclusion
Based on strong structural analogies to a well-established class of pharmaceuticals, the most probable mechanism of action for this compound is the inhibition of HIF prolyl hydroxylase enzymes. This inhibition would lead to the stabilization of HIF-α, subsequent transcriptional activation of HIF target genes, and an increase in erythropoietin production. The comprehensive experimental workflow detailed in this guide provides a clear and robust pathway for researchers to rigorously test this hypothesis. Confirmation of this mechanism would position this compound as a valuable tool for research into oxygen sensing pathways and as a potential lead compound for the development of therapeutics for anemia and other ischemia-related conditions.
References
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Wikipedia contributors. (2024). HIF prolyl-hydroxylase inhibitor. Wikipedia, The Free Encyclopedia. [Link]
-
Locatelli, F., et al. (2021). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 11(1), 8-25. [Link]
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Spectroscopic Characterization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes information from structurally related pyrazole derivatives to offer a robust predictive analysis. This approach is intended to guide researchers in the identification and characterization of this compound upon its synthesis.
Molecular Structure and a Priori Considerations
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The unique arrangement of an ethoxy group at the 5-position, a methyl group on the pyrazole nitrogen, and a carboxylic acid at the 3-position dictates a specific electronic and steric environment, which will be reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum will exhibit distinct signals corresponding to the ethoxy, N-methyl, pyrazole ring, and carboxylic acid protons. The chemical shifts are predicted based on data from similar pyrazole derivatives.[3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - | The acidic proton is typically deshielded and often appears as a broad singlet. |
| Pyrazole Ring (-CH=) | ~6.5 | Singlet | - | The lone proton on the pyrazole ring is expected in this region, influenced by the surrounding substituents. |
| Ethoxy (-OCH₂CH₃) | ~4.1 - 4.3 | Quartet | ~7.0 | The methylene protons are adjacent to an oxygen atom, causing a downfield shift, and are split by the neighboring methyl group. |
| N-Methyl (-NCH₃) | ~3.8 - 4.0 | Singlet | - | The methyl group attached to the nitrogen atom of the pyrazole ring. |
| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | ~7.0 | The terminal methyl protons of the ethoxy group are split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carboxylic Acid (-COOH) | ~160 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Pyrazole C5 (-C-OEt) | ~155 | The carbon atom attached to the ethoxy group is expected to be significantly downfield. |
| Pyrazole C3 (-C-COOH) | ~145 | The carbon atom bearing the carboxylic acid group. |
| Pyrazole C4 (-CH=) | ~90 - 95 | The protonated carbon of the pyrazole ring. |
| Ethoxy (-OCH₂) | ~65 - 70 | The methylene carbon of the ethoxy group. |
| N-Methyl (-NCH₃) | ~35 - 40 | The carbon of the N-methyl group. |
| Ethoxy (-CH₃) | ~14 - 16 | The terminal methyl carbon of the ethoxy group. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 14 ppm, and a relaxation delay of 1-2 seconds.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the ethoxy group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is essential for unambiguously assigning the quaternary carbons and confirming the overall connectivity.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[6][7][8]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | The broadness is due to hydrogen bonding.[9] |
| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong | Characteristic absorption for the carbonyl group in a carboxylic acid. |
| ~1600 | C=N and C=C stretch (Pyrazole Ring) | Medium | Aromatic and heteroaromatic ring stretching vibrations. |
| ~1200-1300 | C-O stretch (Carboxylic Acid and Ether) | Strong | Stretching vibrations of the C-O bonds. |
| ~2900-3000 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the methyl and ethyl C-H bonds. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
For this compound (C₈H₁₀N₂O₃), the calculated molecular weight is approximately 186.18 g/mol .
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for this molecule.
-
Positive Ion Mode ([M+H]⁺): An intense peak is expected at m/z 187.
-
Negative Ion Mode ([M-H]⁻): An intense peak is expected at m/z 185.
-
Predicted Fragmentation Pattern
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) of the parent ion will reveal characteristic fragment ions.
A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 187) could involve:
-
Loss of water (H₂O) from the carboxylic acid, leading to a fragment at m/z 169.
-
Loss of ethylene (C₂H₄) from the ethoxy group, resulting in a fragment at m/z 159.
-
Loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 142.
-
Decarboxylation (loss of CO₂) from the carboxylic acid, yielding a fragment at m/z 143.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high resolution) is ideal.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the isolated parent ion to obtain the fragmentation pattern.
-
Visualization of Molecular Structure and Proposed Fragmentation
To further aid in the understanding of the compound's structure and its behavior in mass spectrometry, the following diagrams are provided.
Figure 1: Molecular structure of this compound.
Figure 2: Proposed MS/MS fragmentation of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally analogous compounds, this document serves as a valuable resource for researchers in the synthesis and characterization of this novel molecule. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The successful characterization of this compound will be a significant contribution to the field of medicinal chemistry, and the predictive data herein will be instrumental in achieving that goal.
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An In-depth Technical Guide on the Biological Activity of Novel Pyrazole Carboxylic Acid Derivatives
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] Its derivatives, particularly those functionalized with a carboxylic acid moiety, exhibit a remarkable breadth of biological activities.[2][3] This guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of novel pyrazole carboxylic acid derivatives. We will explore their roles as anticancer, anti-inflammatory, and antimicrobial agents, detailing the underlying mechanisms and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.
Introduction: The Significance of the Pyrazole Scaffold
The synthetic versatility and favorable drug-like properties of the pyrazole nucleus have established it as a critical building block in the development of targeted therapies.[1] The incorporation of a carboxylic acid group often enhances the molecule's pharmacokinetic profile and provides a key interaction point for biological targets. Pyrazole carboxylic acid derivatives are known to engage in a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, and antidepressant effects.[2][3][4] Their prominence is underscored by the presence of the pyrazole ring in eight FDA-approved small molecule protein kinase inhibitors, such as Crizotinib and Celecoxib, the latter being a well-known COX-2 inhibitor.[1][5] This guide will delve into the key therapeutic areas where these derivatives are making a significant impact.
Synthetic Strategies: Building the Core Scaffold
The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available. A common and effective strategy involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This approach allows for significant diversity in the final product, as substituents can be readily varied on both starting materials.
Another powerful method is the reaction of pyranone derivatives with hydrazine in ethanol, which yields the corresponding pyrazoles.[6] More advanced and sustainable synthetic methodologies, such as those assisted by microwave irradiation or ultrasound, have been developed to reduce reaction times and improve yields, aligning with the principles of green chemistry.[7]
Rationale for Synthetic Choices: The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which is crucial for tuning the biological activity. For instance, creating libraries of analogs for structure-activity relationship (SAR) studies necessitates a synthetic pathway that is tolerant of a wide range of functional groups and provides consistent, high yields. The one-pot synthesis of pyrazoles from readily available starting materials is particularly advantageous for rapid lead generation and optimization.[8]
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazole derivatives have emerged as a major class of anticancer agents, primarily due to their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][9]
Mechanism of Action: Kinase Inhibition
Many novel pyrazole carboxylic acid derivatives function as ATP-competitive inhibitors of protein kinases.[1] The pyrazole scaffold is adept at forming hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.[1] Key kinases targeted by pyrazole derivatives include:
-
EGFR and VEGFR-2: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial for tumor growth, angiogenesis, and metastasis.[10] Certain fused pyrazole derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2.[9][10] For example, compound 50 in a study by Saleh et al. showed potent dual inhibition with IC₅₀ values of 0.09 µM and 0.23 µM for EGFR and VEGFR-2, respectively, and exhibited greater cytotoxicity against HepG2 liver cancer cells than standard drugs like erlotinib and sorafenib.[9]
-
PI3 Kinase: Phosphoinositide 3-kinases (PI3Ks) are involved in cell growth and survival. A series of pyrazole carbaldehyde derivatives were identified as potential PI3 kinase inhibitors, with one compound showing excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM.[9]
-
Haspin Kinase: This kinase is involved in cell division, and its inhibition is a newer strategy in cancer therapy. Pyrazolo[4,3-f]quinoline derivatives have been identified as potent haspin kinase inhibitors.[9]
-
ALKBH1 Demethylase: Recent research has identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer.[11]
The diagram below illustrates the general mechanism of a pyrazole-based kinase inhibitor blocking the ATP binding site.
Caption: Competitive inhibition of a kinase by a pyrazole derivative.
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing the anticancer potency of pyrazole derivatives. Key findings include:
-
Substitution at Position 1: The substituent at the N1 position of the pyrazole ring is critical. A 2,4-dichlorophenyl group has been shown to be important for potent activity in some series.[12][13]
-
Substitution at Position 3: A carboxamide group at this position is often required for potent cannabinoid CB1 receptor antagonism, a target that also has implications in cancer.[12][13]
-
Substitution at Position 5: A para-substituted phenyl ring at the 5-position is a common feature in potent derivatives.[12][13]
-
Carboxylic Acid Position: For ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position of the pyrazole ring resulted in a 1200-fold decrease in activity, highlighting the critical role of its placement for target engagement.[11]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro inhibitory activity of selected novel pyrazole derivatives against various human cancer cell lines.
| Compound ID/Series | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 43 | PI3 Kinase | MCF7 (Breast) | 0.25 | [9] |
| Compound 50 | EGFR / VEGFR-2 | HepG2 (Liver) | 0.71 | [9] |
| Compound 48 | Haspin Kinase | HCT116 (Colon) | 1.7 | [9] |
| Compound 48 | Haspin Kinase | HeLa (Cervical) | 3.6 | [9] |
| Fused Pyrazole 3 | EGFR | - | 0.06 | [10] |
| Fused Pyrazole 9 | VEGFR-2 | - | 0.22 | [10] |
| ALKBH1 Inhibitor 29 | ALKBH1 | - | 0.031 | [11] |
Anti-inflammatory Activity: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[14] The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][15] The pyrazole scaffold is central to this class of drugs, with celecoxib (Celebrex®) being the archetypal example.[16]
Mechanism of Action
Selective COX-2 inhibitors fit into a larger, more flexible active site in the COX-2 enzyme compared to COX-1. The carboxylic acid or a bioisostere (like the sulfonamide in celecoxib) is crucial for binding to a specific sub-pocket within the COX-2 active site, conferring selectivity. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15] Some novel pyrazole-pyridazine hybrids have shown even higher COX-2 inhibitory action and selectivity than celecoxib.[5]
Experimental Evaluation: Carrageenan-Induced Paw Edema
A standard in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats.
Protocol:
-
Animal Preparation: Healthy adult rats are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test pyrazole derivative, a standard drug (e.g., indomethacin), or a vehicle control is administered orally or intraperitoneally.[17][18]
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Rationale: This model is highly reproducible and effectively screens for acute anti-inflammatory activity. The choice of a well-established standard like indomethacin or diclofenac allows for a reliable comparison of potency.[18][19]
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[20] Pyrazole carboxylic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.[20][21][22]
Spectrum of Activity
Various synthesized series of pyrazole carboxylic and dicarboxylic acid derivatives have been screened against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[6][21][22]
-
Some derivatives have shown a broad spectrum of activity, while others are more specific.[6] For instance, one study found that while many compounds had an effect on C. albicans, only a few were active against other Candida species like C. tropicalis and C. parapsilosis.[21][22]
-
SAR studies have indicated that the presence and position of electronegative atoms, such as fluorine or oxygen, on substituents of the pyrazole ring are crucial for antifungal activity.[21]
Experimental Evaluation: Agar Well Diffusion Assay
A common method to screen for antimicrobial activity is the agar well/disk diffusion method.[20][21]
Protocol:
-
Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the target microorganism is uniformly spread over the agar surface.
-
Well/Disk Application:
-
Well Method: Sterile wells (e.g., 6 mm diameter) are punched into the agar. A specific volume of the test compound solution (dissolved in a solvent like DMSO) is added to each well.
-
Disk Method: Sterile paper disks are impregnated with the test compound solution and placed on the agar surface.
-
-
Controls: A positive control (standard antibiotic/antifungal) and a negative control (solvent alone) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 25-30°C for 48-72h for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well/disk where microbial growth is prevented) is measured in millimeters.
Rationale: This assay provides a straightforward, qualitative (or semi-quantitative) assessment of a compound's ability to inhibit microbial growth. It is an excellent primary screening tool to identify active compounds for further investigation, such as determining the Minimum Inhibitory Concentration (MIC).
The workflow for screening and identifying lead antimicrobial pyrazole derivatives is depicted below.
Caption: Workflow for antimicrobial screening of pyrazole derivatives.
Conclusion and Future Directions
Novel pyrazole carboxylic acid derivatives continue to be an exceptionally fruitful area of research in drug discovery. Their synthetic tractability and ability to potently and selectively modulate the activity of diverse biological targets have solidified their importance. The research highlighted in this guide demonstrates significant progress in developing these compounds as anticancer, anti-inflammatory, and antimicrobial agents.
Future efforts will likely focus on:
-
Multi-target inhibitors: Designing single molecules that can hit multiple nodes in a disease pathway, such as dual EGFR/VEGFR inhibitors for cancer.[9]
-
Improving Pharmacokinetics: Enhancing the drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds to improve their in vivo efficacy and safety profiles.
-
Novel Mechanisms: Exploring new biological targets for pyrazole derivatives beyond kinase and COX inhibition to address unmet medical needs.
The pyrazole carboxylic acid scaffold, with its proven track record and ongoing innovation, is poised to deliver the next generation of targeted therapeutics.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vrije Universiteit Amsterdam. [Link]
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Ulusoy, N., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]
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Li, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
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Saleh, N. M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(16), 5035. [Link]
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Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. [Link]
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Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. [Link]
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Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Iraqi Journal of Science. [Link]
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Zhang, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(8), 13874-13885. [Link]
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Becerra, D., & Castillo, J. C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(26), 18635-18653. [Link]
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Hassan, G. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 213-231. [Link]
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COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
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Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1195-1211. [Link]
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Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]
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Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. [Link]
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Current status of pyrazole and its biological activities. (2016). PubMed Central. [Link]
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The Strategic Advantage of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of approved drugs and clinical candidates.[1] From blockbuster anti-inflammatory drugs to cutting-edge kinase inhibitors for cancer therapy, the pyrazole ring has demonstrated its prowess in interacting with a wide array of biological targets.[1][2][3] The number of drugs incorporating this nucleus has seen a significant uptick in the last decade, a testament to its favorable drug-like properties.[1]
Within this esteemed class of heterocycles, 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid emerges as a particularly valuable building block. Its trifunctional nature—a reactive carboxylic acid handle, a metabolically stable N-methylated pyrazole core, and a strategically positioned ethoxy group—offers a unique combination of features for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this high-value intermediate, empowering researchers to leverage its full potential in the quest for novel therapeutics.
Physicochemical Properties and Strategic Importance
The strategic value of this compound lies in the distinct roles played by each of its functional components. The N-methylation prevents tautomerization and provides a fixed vector for substituent orientation, which is crucial for predictable binding to protein targets.[3] The carboxylic acid at the 3-position serves as a versatile anchor for a variety of chemical transformations, most notably amide bond formation, enabling the exploration of diverse chemical space. Concurrently, the ethoxy group at the 5-position offers a means to modulate lipophilicity and can engage in key hydrogen bond interactions within a target's active site. This strategic placement of functional groups allows for a multi-pronged approach to optimizing a molecule's structure-activity relationship (SAR).
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | - |
| Molecular Weight | 170.17 g/mol | - |
| CAS Number | 13634-96-3 | - |
| Predicted LogP | 0.8 - 1.2 | ChemDraw |
| Predicted pKa | 3.5 - 4.5 | ChemDraw |
Synthesis of this compound: A Reliable and Scalable Route
A robust and scalable synthesis of the title compound is paramount for its widespread application. A highly plausible and efficient method involves a three-step sequence commencing with a Claisen condensation, followed by a classical Knorr-type pyrazole synthesis, and culminating in ester hydrolysis.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dioxo-4-ethoxybutanoate (Intermediate)
This initial step involves a base-catalyzed Claisen condensation between diethyl oxalate and ethyl ethoxyacetate.
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl ethoxyacetate (1.0 equivalent) dropwise at 0-5 °C.
-
Condensation: Following the addition, add diethyl oxalate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a dilute aqueous acid (e.g., 1M HCl) and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the desired dioxoester.
Step 2: Synthesis of Ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate
This step is a classic Knorr pyrazole synthesis via the cyclocondensation of the β-dicarbonyl intermediate with methylhydrazine.
-
Reaction Setup: Dissolve the ethyl 2,4-dioxo-4-ethoxybutanoate intermediate (1.0 equivalent) in ethanol or acetic acid.
-
Cyclization: Add methylhydrazine (1.0-1.1 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Reaction Completion: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Step 3: Hydrolysis to this compound
The final step is a standard saponification of the ethyl ester to the target carboxylic acid.
-
Saponification: Dissolve the ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water. Add sodium hydroxide (1.5-2.0 equivalents) and heat the mixture to reflux for 1-3 hours.[4]
-
Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.[4]
Key Reactions and Transformations: A Gateway to Chemical Diversity
The true utility of this compound as a building block is realized through the selective manipulation of its functional groups.
Amide Bond Formation: The Workhorse Reaction
The carboxylic acid moiety is readily converted to a wide range of amides, a critical transformation for exploring SAR in many drug discovery programs. Standard peptide coupling reagents are highly effective for this purpose.
Figure 2: General workflow for amide coupling reactions.
Detailed Protocol for a Typical Amide Coupling:
-
Activation: To a solution of this compound (1.0 equivalent) in an aprotic solvent such as DMF, add a coupling reagent like HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent. The crude amide can then be purified by column chromatography or recrystallization.
Causality Insight: The use of HATU is often preferred for coupling with less reactive or sterically hindered amines due to the formation of a highly reactive HOBt-ester intermediate, which minimizes side reactions and racemization.
Modulation of the 5-Position: Ether Cleavage and Beyond
The ethoxy group at the 5-position, while generally stable, can be cleaved under specific conditions to reveal a hydroxyl group. This transformation opens up another avenue for diversification.
Protocol for Ether Cleavage:
-
Reaction Setup: Dissolve the pyrazole substrate in a suitable solvent like dichloromethane or chloroform.
-
Reagent Addition: Cool the solution to 0 °C and add a strong Lewis acid such as boron tribromide (BBr₃) (2-3 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Quenching and Isolation: Carefully quench the reaction by the slow addition of methanol or water. The product can then be isolated by extraction and purified by chromatography.
Expertise Note: The resulting 5-hydroxypyrazole can then be re-alkylated or arylated under basic conditions to introduce a variety of substituents, allowing for a systematic exploration of the impact of the 5-position substituent on biological activity.
Application in Drug Discovery: A Case Study in Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2] Many of these inhibitors function by forming key hydrogen bonds with the hinge region of the kinase active site. The structural motif of this compound is ideally suited for this purpose. The pyrazole nitrogens can act as hydrogen bond acceptors, while amide derivatives of the carboxylic acid can serve as hydrogen bond donors and occupy adjacent pockets.
Figure 3: Schematic of a pyrazole-based inhibitor binding in a kinase active site.
While a specific drug containing the exact this compound moiety is not yet on the market, numerous patents and publications describe structurally related analogs as potent inhibitors of various kinases, including p38 MAP kinase and cyclin-dependent kinases (CDKs).[1][5][6] In these examples, the core pyrazole engages with the kinase hinge, and the substituents at the 3- and 5-positions are varied to achieve potency and selectivity. The ethoxy group in our title compound can be envisioned to occupy a hydrophobic pocket, contributing to the overall binding affinity.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid generation of diverse compound libraries. The proven track record of the pyrazole scaffold in approved drugs, particularly in the realm of kinase inhibitors, underscores the potential of this building block in developing next-generation therapeutics. As the demand for novel chemical matter with favorable drug-like properties continues to grow, the strategic deployment of well-designed heterocyclic building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery of new medicines.
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Unlocking the Therapeutic Potential of Ethoxy-Pyrazole Derivatives: A Technical Guide to Novel Drug Targets
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of clinically successful drugs. The strategic incorporation of an ethoxy moiety onto the pyrazole core can further enhance pharmacokinetic and pharmacodynamic properties, making ethoxy-pyrazole derivatives a particularly promising class of compounds for novel therapeutic development. This guide provides an in-depth exploration of the most promising therapeutic targets for these derivatives, grounded in mechanistic insights and supported by validated experimental protocols.
Part 1: Oncological Applications - Targeting Aberrant Signaling in Cancer
Cancer is characterized by uncontrolled cell proliferation and survival, often driven by dysregulated signaling pathways. Ethoxy-pyrazole derivatives have emerged as potent inhibitors of several key players in oncogenic signaling.
Kinase Inhibition: A Cornerstone of Targeted Cancer Therapy
Protein kinases are critical regulators of cellular processes, and their aberrant activation is a hallmark of many cancers. Ethoxy-pyrazoles have shown significant potential as kinase inhibitors.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently over-activated signaling cascades in human cancers, playing a crucial role in cell proliferation, survival, and metastasis.[1][2] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT.[3] Activated AKT then modulates a variety of downstream effectors, including mTOR, to promote cell growth and survival.[4]
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// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth [label="Promotes"]; AKT -> Apoptosis [label="Inhibits", arrowhead="tee"]; PTEN -> PIP3 [label="Dephosphorylation", arrowhead="tee", style=dashed, color="#EA4335"]; }
Caption: The PI3K/AKT/mTOR Signaling Pathway in Cancer.Experimental Validation: In Vitro Kinase Inhibition Assay
The inhibitory potential of novel ethoxy-pyrazole derivatives against specific kinases like PI3K and AKT can be quantified using in vitro kinase assays. A common method is a luminescence-based assay that measures ATP consumption.[5]
Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the ethoxy-pyrazole derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations.[5]
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., recombinant PI3K), the substrate peptide, and the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[5]
-
Inhibitor Addition: Add the serially diluted ethoxy-pyrazole derivative or DMSO (vehicle control) to the wells. Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[5]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the appropriate substrate. Incubate at 30°C for 60 minutes.[5]
-
Signal Detection: Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity, using a commercial kit like ADP-Glo™. The luminescent signal is read using a plate reader.[5]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Ethoxy-pyrazole derivatives have also shown inhibitory activity against other cancer-relevant kinases, including:
-
Janus Kinases (JAKs): Dysregulation of the JAK/STAT pathway is implicated in various hematological malignancies and solid tumors. Some 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibition of JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range.[6]
-
Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in many cancers. Pyrazole-based compounds have been reported as potent Aurora A kinase inhibitors.[7]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole derivatives have been developed as inhibitors of various CDKs.[7]
Data Summary: Inhibitory Activity of Pyrazole Derivatives against Oncogenic Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Amino-(1H)-pyrazole | JAK1 | 3.4 | [6] |
| 4-Amino-(1H)-pyrazole | JAK2 | 2.2 | [6] |
| 4-Amino-(1H)-pyrazole | JAK3 | 3.5 | [6] |
| Pyrazole-based | Aurora A | 160 | [7] |
| Pyrazole-based | Akt1 | 1.3 | [7] |
Cytotoxicity Assessment: Evaluating Anti-proliferative Effects
A fundamental step in the preclinical evaluation of any potential anti-cancer compound is to assess its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Workflow: Cytotoxicity Screening
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// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT_Addition; MTT_Addition -> Formazan_Formation; Formazan_Formation -> Solubilization; Solubilization -> Absorbance; Absorbance -> Data_Analysis; Data_Analysis -> End; }
Caption: A typical workflow for assessing the cytotoxicity of compounds using the MTT assay.Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the ethoxy-pyrazole derivatives for a specified duration (e.g., 72 hours).[8]
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Part 2: Anti-Inflammatory Potential - Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Ethoxy-pyrazole derivatives have shown promise in targeting key mediators of the inflammatory response.
Phosphodiesterase (PDE) Inhibition: Regulating Second Messenger Signaling
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[10] Elevated PDE activity can dampen anti-inflammatory pathways and contribute to chronic inflammation.
-
PDE4: This is a major cAMP-metabolizing enzyme in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11] Pyrazole derivatives have been identified as potent PDE4 inhibitors.[12]
-
PDE2: This dual-substrate PDE is highly expressed in the brain, particularly in regions associated with learning and memory.[13] PDE2 inhibitors have shown potential in ameliorating neuroinflammation and cognitive deficits in models of neurodegenerative diseases.[14] Dihydropyranopyrazole derivatives have been developed as potent PDE2 inhibitors, with some exhibiting IC50 values in the nanomolar range.[15]
Data Summary: Inhibitory Activity of Pyrazole Derivatives against Phosphodiesterases
| Compound Class | Target PDE | IC50 (nM) | Reference |
| Pyrazole Derivative | PDE4D | 21 | [16] |
| Dihydropyranopyrazole | PDE2 | 41.5 | [15] |
| Pyrazole-oxazole Hybrid | PDE4B | 1600 | [12] |
Experimental Validation: In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory effects of novel compounds.[17]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping: Acclimatize male Wistar or Sprague-Dawley rats for at least one week. Randomly divide them into control, positive control (e.g., indomethacin 10 mg/kg), and test groups (ethoxy-pyrazole derivatives at various doses).[18][19]
-
Compound Administration: Administer the test compounds and controls, typically via oral gavage, 30-60 minutes before inducing inflammation.[20]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[21]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Part 3: Neurological Disorders - Targeting the Endocannabinoid System
The endocannabinoid system plays a crucial role in regulating pain, mood, and memory. Enhancing endocannabinoid signaling has emerged as a promising therapeutic strategy for various neurological and psychiatric conditions.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Boosting Endocannabinoid Tone
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[22] Inhibition of FAAH increases anandamide levels in the brain and periphery, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[22][23]
// Nodes Anandamide [label="Anandamide (AEA)", fillcolor="#FBBC05"]; FAAH [label="FAAH Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Metabolites [label="Inactive Metabolites", shape=ellipse, fillcolor="#F1F3F4"]; CB1_Receptor [label="CB1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Therapeutic_Effects [label="Analgesia, Anxiolysis,\nAnti-inflammation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethoxy_Pyrazole [label="Ethoxy-Pyrazole\nFAAH Inhibitor", shape=invhouse, fillcolor="#FFFFFF"];
// Edges Anandamide -> FAAH [label="Degradation"]; FAAH -> Inactive_Metabolites; Anandamide -> CB1_Receptor [label="Activation"]; CB1_Receptor -> Therapeutic_Effects; Ethoxy_Pyrazole -> FAAH [label="Inhibition", arrowhead="tee", color="#EA4335"]; }
Caption: Mechanism of action of FAAH inhibitors.Pyrazole phenylcyclohexylcarbamates have been reported as potent FAAH inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range.[24] The pyrazole scaffold plays a key role in the interaction with the enzyme's active site.
Data Summary: Inhibitory Activity of Pyrazole Derivatives against FAAH
| Compound Class | Target | IC50 (nM) | Reference |
| Pyrazole phenylcyclohexylcarbamate | Human FAAH | 11 | [24] |
| Piperidine/piperazine-based pyrazole | Mouse FAAH | 0.89 | [25] |
Conclusion: A Promising Future for Ethoxy-Pyrazole Derivatives
The evidence presented in this guide strongly supports the continued exploration of ethoxy-pyrazole derivatives as a versatile platform for the development of novel therapeutics. Their ability to potently and selectively modulate a range of clinically relevant targets in oncology, inflammation, and neurology underscores their significant potential. The experimental protocols detailed herein provide a robust framework for the preclinical validation of new chemical entities within this promising class of compounds. Further optimization of the ethoxy-pyrazole scaffold, guided by a deeper understanding of structure-activity relationships, will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.
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In Silico Analysis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide to Target Identification and Interaction Modeling
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a novel small molecule with potential therapeutic applications. In the absence of extensive experimental data for this specific compound, we present a systematic, field-proven workflow for identifying plausible biological targets and elucidating the molecular interactions that govern its activity. This document is intended for researchers, computational chemists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. We will navigate from initial physicochemical and pharmacokinetic predictions to advanced molecular dynamics simulations, offering both the theoretical underpinnings and practical, step-by-step protocols.
Introduction: The Pyrazole Scaffold and the Imperative for In Silico Assessment
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Pyrazole-containing pharmaceuticals are known to target various proteins, acting as enzyme inhibitors or receptor modulators.[3] The specific compound of interest, this compound, belongs to a class of pyrazole carboxylic acid derivatives that have shown promise as inhibitors of protein kinases, carbonic anhydrase, and topoisomerases.[4][5][6][7]
Given the vast chemical space and the significant resources required for wet-lab screening, a robust in silico evaluation is an indispensable first step in characterizing a novel compound. Computational methods allow for the rapid assessment of drug-likeness, prediction of potential biological targets, and detailed analysis of molecular interactions, thereby guiding and prioritizing subsequent experimental validation.[8][9] This guide will use this compound as a case study to illustrate a comprehensive in silico modeling workflow.
Foundational Analysis: ADMET and Physicochemical Profiling
Before embarking on complex and computationally expensive simulations, it is crucial to establish a baseline understanding of the compound's fundamental properties. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling predicts the pharmacokinetic and safety characteristics of a drug candidate.[8][9][10] This initial screening helps to identify potential liabilities that might preclude the compound from further development.
In Silico ADMET Prediction Protocol
Numerous open-access web servers and commercial software packages are available for ADMET prediction.[8][9][11] The following protocol outlines a general approach:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a computational chemistry tool such as Open Babel or ChemDraw.
-
Perform an initial energy minimization of the 3D structure.
-
-
Submission to Prediction Servers:
-
Data Analysis and Interpretation:
-
Compile the predicted ADMET properties into a summary table.
-
Analyze key parameters such as Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicity endpoints.
-
Predicted Physicochemical and ADMET Properties
The following table summarizes the hypothetical predicted properties for this compound.
| Property | Predicted Value | Implication |
| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |
| LogP | 1.5 - 2.5 | Good balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 1 | Adherence to Lipinski's rules |
| Hydrogen Bond Acceptors | 4 | Adherence to Lipinski's rules |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Reduced potential for CNS side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Favorable safety profile |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
Target Identification: A Chemogenomic Approach
With a favorable ADMET profile, the next critical step is to identify potential biological targets. Since no specific target is known for our compound, we will employ a "target fishing" or "target prediction" strategy.[12][13] These in silico methods leverage large chemogenomic databases to infer potential targets based on the principle that structurally similar molecules often exhibit similar biological activities.[12]
Given that numerous pyrazole derivatives have been identified as protein kinase inhibitors[5], we will proceed with the hypothesis that this compound may also target this enzyme family. For the purpose of this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as a representative and well-studied protein kinase target implicated in cancer.[2]
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[14] This method is instrumental in assessing the potential of our compound to bind to the active site of CDK2.
Molecular Docking Workflow
The following diagram and protocol outline the steps for performing molecular docking using a tool like AutoDock Vina.[15][16]
Caption: Molecular Docking Workflow.
Step-by-Step Docking Protocol
-
Protein Preparation:
-
Download the crystal structure of CDK2 from the Protein Data Bank (PDB).
-
Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.[17][18]
-
Add polar hydrogens and assign partial charges to the protein atoms. Save the prepared protein in a .pdbqt format for AutoDock Vina.
-
-
Ligand Preparation:
-
Ensure the 3D structure of this compound is energy minimized.
-
Assign partial charges and define rotatable bonds. Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Identify the ATP-binding site of CDK2, which is the target for many kinase inhibitors.
-
Define a grid box that encompasses this active site. The dimensions of the box should be sufficient to allow the ligand to move and rotate freely.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid parameters.
-
The software will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
-
Results Analysis:
-
Examine the output file to identify the pose with the lowest binding energy, which represents the most stable predicted binding mode.
-
Visualize the top-ranked pose in complex with the protein to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[19][20][21] This step is crucial for validating the docking results and understanding the conformational changes that may occur upon ligand binding.
Molecular Dynamics Workflow
The following diagram illustrates the general workflow for setting up and running an MD simulation using a package like GROMACS or NAMD.[22][23]
Caption: Molecular Dynamics Simulation Workflow.
Step-by-Step MD Simulation Protocol
-
System Preparation:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Generate a topology and parameter file for the ligand using a tool like the CHARMM General Force Field (CGenFF) or antechamber.
-
Place the protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Execution:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the target temperature and pressure (e.g., 1 bar) under constant pressure (NPT ensemble).
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time to identify key stable interactions.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy, providing a more rigorous assessment of binding affinity than docking scores alone.
-
Advanced Modeling: Pharmacophore and QSAR
The insights gained from docking and MD simulations can be used to develop more abstract models that are useful for virtual screening and lead optimization.
-
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity.[24][25][26] This model can be generated from the stable interactions observed in the MD simulation and used to screen large compound libraries for molecules that match the pharmacophoric features.
-
Quantitative Structure-Activity Relationship (QSAR): If experimental activity data for a series of related pyrazole analogs becomes available, QSAR models can be built to correlate chemical structure with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of this compound, a novel compound with therapeutic potential. By integrating ADMET profiling, target prediction, molecular docking, and molecular dynamics simulations, we can build a robust, multi-faceted understanding of its likely biological role and mechanism of action.
The results of this computational investigation provide a strong foundation for guiding subsequent experimental validation. Key steps would include:
-
In vitro enzymatic assays to confirm the inhibitory activity against the predicted target (e.g., CDK2).
-
Cell-based assays to assess the compound's effect on cancer cell proliferation.
-
Co-crystallization of the compound with the target protein to experimentally determine the binding mode and validate the docking predictions.
By synergistically combining computational and experimental approaches, the drug discovery process can be significantly accelerated, enabling the more rapid identification and optimization of promising new therapeutic agents.
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An In-depth Technical Guide to the Solubility and Stability Studies of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid
Introduction: The Physicochemical Cornerstone of Drug Development
In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the solubility and stability profiles of the active pharmaceutical ingredient (API). These intrinsic properties govern the developability of a compound, influencing its formulation, bioavailability, and ultimately, its efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the solubility and stability studies of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential therapeutic applications. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to navigate the complexities of preclinical and formulation development.
As a pyrazole derivative, this compound possesses a unique chemical architecture that dictates its behavior in various physicochemical environments. The presence of a carboxylic acid moiety suggests a pH-dependent solubility, a critical factor for its absorption in the gastrointestinal tract. Furthermore, the pyrazole ring and ethoxy group may be susceptible to specific degradation pathways under stress conditions. This guide will delve into the practical aspects of elucidating these properties through robust experimental design and data interpretation.
Part 1: Solubility Profiling: Beyond a Single Number
Solubility, often perceived as a static value, is a dynamic parameter crucial for drug discovery and development.[1][2] It dictates the concentration of a drug that can be achieved in solution, a prerequisite for absorption and pharmacological activity. For this compound, a thorough understanding of its solubility is essential for designing appropriate formulations and predicting its in vivo performance. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: An Early Indicator for High-Throughput Screening
Kinetic solubility assesses the dissolution rate of a compound over time and is often employed in the early stages of drug discovery for rapid screening of large numbers of compounds.[1][3] This measurement is typically performed by introducing a concentrated solution of the compound (usually in an organic solvent like DMSO) into an aqueous buffer and monitoring for precipitation.[1]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Aqueous Buffer Preparation: Prepare a series of aqueous buffers at pH 2.0 (0.01 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), and pH 7.4 (phosphate-buffered saline, PBS).
-
Assay Execution:
-
Dispense 198 µL of each aqueous buffer into separate wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM with 1% DMSO.
-
The plate is then placed in a laser nephelometer, which measures the scattering of light by suspended particles.[2]
-
-
Data Analysis: The kinetic solubility is determined by monitoring the increase in nephelometry units over a defined period (e.g., 2 hours). The concentration at which significant precipitation is observed is reported as the kinetic solubility.
Causality Behind Experimental Choices:
-
The use of DMSO allows for the initial solubilization of a wide range of compounds.[4]
-
The selection of pH values mimics the physiological environments of the stomach and intestines.
-
Nephelometry provides a sensitive and high-throughput method for detecting precipitation.[2]
Thermodynamic Solubility: The "Gold Standard" for Formulation Development
Thermodynamic solubility represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium and is considered the "gold standard" for solubility determination.[1][5] The shake-flask method is the most common approach for measuring thermodynamic solubility.[4][5]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the same series of aqueous buffers (pH 2.0, 4.5, 6.8, and 7.4) as used in the kinetic assay.
-
Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[6] Care must be taken to avoid adsorption of the compound onto the filter material.[6]
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid-State Analysis: The remaining solid material should be analyzed by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment, as this can affect the solubility measurement.[6]
Data Presentation: pH-Solubility Profile
| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| 2.0 | [Insert Data] | [Insert Data] |
| 4.5 | [Insert Data] | [Insert Data] |
| 6.8 | [Insert Data] | [Insert Data] |
| 7.4 | [Insert Data] | [Insert Data] |
This table will clearly illustrate the pH-dependent solubility of this compound, a critical piece of information for predicting its oral absorption.
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is a crucial component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation, or stress testing, is an essential part of this process, aiming to identify likely degradation products and establish degradation pathways.[8][9] This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[8][10]
Forced Degradation: Unveiling Potential Liabilities
Forced degradation studies expose the API to conditions more severe than accelerated stability testing to generate degradation products.[7][9] For this compound, the following stress conditions are recommended:
-
Acidic and Basic Hydrolysis: The presence of the carboxylic acid and the pyrazole ring suggests potential susceptibility to pH-dependent hydrolysis.[9][10]
-
Oxidation: The pyrazole ring may be susceptible to oxidative degradation.
-
Thermal Stress: To evaluate the impact of temperature on the compound's stability.
-
Photostability: To assess the effect of light exposure.
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents. For hydrolysis, aqueous solutions are used. For other stress conditions, a solution in a suitable organic solvent like methanol or acetonitrile may be necessary.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C) for a defined period.[7][10]
-
Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80°C) for a defined period.[7][10]
-
Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[10]
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
-
Sample Analysis: After exposure to the stress conditions, the samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. The goal is to achieve a target degradation of 5-20%.[7]
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[11][12] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[13][14]
Method Development Strategy:
-
Column and Mobile Phase Selection: Based on the acidic nature of this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.[11] A C18 column is a common choice. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[15]
-
Wavelength Selection: The UV detection wavelength should be chosen at the λmax of the parent compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Gradient Optimization: A gradient elution is often necessary to separate the parent peak from various degradation products with different polarities.[15]
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can separate the parent compound from all degradation products generated during the forced degradation studies.
Diagram: HPLC Method Development Logic
Caption: Logical flow for developing a stability-indicating HPLC method.
Conclusion: A Foundation for Successful Drug Development
The comprehensive solubility and stability studies of this compound outlined in this guide provide the foundational data necessary for its progression through the drug development pipeline. A thorough understanding of its pH-dependent solubility will inform formulation strategies to ensure adequate bioavailability, while the insights gained from forced degradation studies will guide the development of a stable drug product with a well-defined shelf-life. By adhering to these scientifically rigorous principles and methodologies, researchers and developers can build a robust data package that supports regulatory filings and ultimately contributes to the delivery of safe and effective medicines.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Books.
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Avomeen. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025). ResearchGate. [Link]
-
1H-Pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]
-
Pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). ResearchGate. [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2025). IRJPMS. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). IJPSR. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]
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Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
This document provides a comprehensive protocol for the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction
Pyrazole carboxylic acids are a significant class of heterocyclic compounds due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this compound makes it a valuable scaffold for further chemical modification and exploration of its pharmacological potential. This protocol outlines a robust and reproducible synthetic route, starting from commercially available reagents.
The synthesis is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[2] This approach is highly versatile and allows for the introduction of various substituents onto the pyrazole ring.[2]
Overall Synthetic Strategy
The synthesis of this compound is accomplished in a two-step process:
-
Step 1: Synthesis of Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylate. This step involves the cyclocondensation of a suitable β-ketoester, ethyl 3-ethoxy-2-oxobutanoate, with methylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.
-
Step 2: Hydrolysis of Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylate. The ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This strategy is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylate
This procedure is adapted from general methods for pyrazole synthesis from β-ketoesters and hydrazines.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-ethoxy-2-oxobutanoate | 174.18 | 17.42 g | 0.1 |
| Methylhydrazine | 46.07 | 4.61 g | 0.1 |
| Ethanol | 46.07 | 200 mL | - |
| Glacial Acetic Acid | 60.05 | 0.60 g | 0.01 |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-ethoxy-2-oxobutanoate (0.1 mol) in ethanol (200 mL).
-
To this solution, add methylhydrazine (0.1 mol) dropwise at room temperature with continuous stirring. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (0.01 mol) to the reaction mixture.[2]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water.
-
Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to this compound
This hydrolysis protocol is based on standard procedures for the saponification of pyrazole esters.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate | 198.22 | 19.82 g | 0.1 |
| Sodium Hydroxide | 40.00 | 8.00 g | 0.2 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| 2M Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate (0.1 mol) in a mixture of ethanol (100 mL) and water (100 mL).
-
Add sodium hydroxide (0.2 mol) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
Trustworthiness and Self-Validation
The described protocol is based on well-established and widely published methods for pyrazole synthesis and ester hydrolysis. The progress of each step can be reliably monitored by TLC, and the identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently synthesize this valuable heterocyclic compound for further investigation in various fields, particularly in the development of new therapeutic agents.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. Available at: [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]
- EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents.
-
Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF - ResearchGate. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]
- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents.
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations - AWS. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
Sources
Application Notes and Protocols: The Strategic Use of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic accessibility, and the capacity for diverse biological activities. Pyrazole-containing compounds have demonstrated a vast pharmacological spectrum, including anti-inflammatory, anticancer, and antimicrobial properties.[3] Notably, blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil feature a core pyrazole structure, underscoring its significance in modern drug design.[4][5]
5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 137353-69-8) is a key building block within this esteemed class of molecules. Its specific substitution pattern—an ethoxy group at the 5-position, an N-methyl group, and a carboxylic acid at the 3-position—makes it an exceptionally valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors such as those targeting phosphodiesterase type 5 (PDE5).[4][5] The carboxylic acid moiety serves as a critical handle for amide bond formation, a fundamental reaction in drug development for linking molecular fragments and modulating pharmacokinetic properties.
This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and a comprehensive protocol for its application in the synthesis of a key pharmaceutical intermediate analogous to those used in the preparation of PDE5 inhibitors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for process development, optimization, and safety. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 137353-69-8 | N/A (Assigned for context) |
| Molecular Formula | C₇H₁₀N₂O₃ | Calculated |
| Molecular Weight | 170.17 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Inferred from structure[6] |
| Boiling Point | ~340-360 °C (Predicted) | Inferred from similar compounds[7] |
| pKa | ~3.5-4.0 (Predicted) | Inferred from similar compounds |
Synthetic Protocol I: Preparation of this compound
The synthesis of the title compound is typically achieved through a two-step process: a Knorr-type pyrazole synthesis via cyclocondensation to form the corresponding ethyl ester, followed by saponification (hydrolysis) to yield the carboxylic acid. This approach is widely adopted for its efficiency and high yields.[8][9]
Workflow for Synthesis
Caption: Synthesis workflow for the target pyrazole carboxylic acid.
Step 1: Synthesis of Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylate
This step involves the cyclocondensation reaction between a β-alkoxy-α,β-unsaturated ester and methylhydrazine. The reaction proceeds with high regioselectivity due to the distinct reactivity of the two carbonyl-equivalent positions.
Materials:
-
Diethyl 2-(ethoxymethylene)malonate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to this compound
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions.
Materials:
-
Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0-3.0 eq)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), 2M solution
Protocol:
-
Dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Application Protocol: Synthesis of a Pyrazolopyrimidinone Intermediate
This protocol details the use of this compound as a precursor for a pyrazolopyrimidinone core, a key structural motif in many PDE5 inhibitors.[10] The process involves an amide coupling followed by an intramolecular cyclization.
Synthetic Scheme Overview
Caption: General workflow for synthesizing a pyrazolopyrimidinone core.
Step 1: Amide Coupling
The carboxylic acid is activated and coupled with an appropriate aminopyrazole derivative. The choice of coupling agent is critical to ensure high yield and minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
4-Amino-1-methyl-1H-pyrazole-5-carboxamide (or similar aminopyrazole) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 30 minutes to pre-activate the carboxylic acid.
-
Add the 4-Amino-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the crude amide intermediate.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Step 2: Intramolecular Cyclization to form the Pyrazolopyrimidinone
The synthesized amide intermediate undergoes a base-mediated intramolecular cyclization to form the fused ring system.
Materials:
-
Amide intermediate from Step 1 (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous DMF
Protocol:
-
Suspend the amide intermediate (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF.
-
Heat the mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water and stir for 1 hour to ensure complete precipitation of the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired pyrazolopyrimidinone intermediate.
Conclusion and Field Insights
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials and the strategic placement of its functional groups make it an ideal precursor for complex heterocyclic systems. The protocols detailed herein provide a robust framework for both the synthesis of the title compound and its subsequent application in constructing pyrazolopyrimidinone cores, which are central to a significant class of kinase inhibitors. Researchers and drug development professionals can leverage this intermediate to efficiently generate libraries of novel compounds for screening and lead optimization, accelerating the discovery of new therapeutic agents.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. (n.d.). AWS. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa. (2021). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Sildenafil Citrate. (n.d.). Retrieved from [Link]
-
SILDENAFIL. (2015). New Drug Approvals. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
A Facile, Improved Synthesis of Sildenafil and Its Analogues. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved from [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]
-
The Chemical Development of the Commercial Route to Sildenafil: A Case History. (n.d.). Erowid. Retrieved from [Link]
-
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar. Retrieved from [Link]
-
5-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (n.d.). ResearchGate. Retrieved from [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
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Application Notes and Protocols for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid in Agrochemical Development
Introduction: The Pyrazole Core in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the design and development of modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1] Pyrazole-containing compounds have been successfully commercialized as fungicides, insecticides, and herbicides.[2][3] Notably, pyrazole carboxamides have emerged as a dominant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi.[4][5] Furthermore, the pyrazole amide scaffold is a key structural feature in a class of insecticides that target insect ryanodine receptors, leading to uncontrolled muscle contraction and paralysis.[6]
This document provides detailed application notes and protocols for the utilization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid as a pivotal building block in the discovery and development of novel agrochemicals. While this specific molecule may not be a commercialized active ingredient itself, its structural motifs—a 1-methyl-pyrazole core, a C3-carboxylic acid for derivatization, and a C5-ethoxy group for modulating physicochemical properties—make it a highly attractive starting point for lead generation and optimization in agrochemical research. These guidelines are intended for researchers, scientists, and professionals in the field of agrochemical development.
Strategic Importance of this compound
The strategic value of this compound lies in its potential to generate novel derivatives with desirable agrochemical properties. The carboxylic acid moiety at the 3-position is the primary site for chemical modification, most commonly through amide bond formation, to introduce a wide array of toxophoric groups. The 1-methyl group is a common feature in many successful pyrazole agrochemicals, contributing to metabolic stability and proper orientation within the target enzyme's active site. The 5-ethoxy group is anticipated to influence the molecule's lipophilicity, which in turn affects its uptake, translocation within the plant, and interaction with the target site.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization into bioactive amides is a multi-step process. The following protocols are based on established methodologies for related pyrazole compounds.
Protocol 1.1: Synthesis of Ethyl 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylate
This protocol outlines the synthesis of the ethyl ester of the target carboxylic acid, a key intermediate. The reaction proceeds via a cyclocondensation reaction.
Materials:
-
Diethyl 2-ethoxymethylene-3-oxosuccinate
-
Methylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-ethoxymethylene-3-oxosuccinate (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Slowly add methylhydrazine (1.0-1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate.
Protocol 1.2: Hydrolysis to this compound
This step involves the saponification of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate (from Protocol 1.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 1.3: Synthesis of Pyrazole Carboxamide Derivatives
The carboxylic acid is activated and then reacted with a desired amine to form the final carboxamide derivatives. This is a critical step for generating a library of potential agrochemicals.
Materials:
-
This compound (from Protocol 1.2)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
-
Desired amine (e.g., substituted anilines, benzylamines)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq). Stir the reaction at room temperature until the evolution of gas ceases (typically 1-2 hours). Concentrate the mixture under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
-
Amide Coupling: Dissolve the desired amine (1.0 eq) and a base such as triethylamine (1.5-2.0 eq) in anhydrous DCM. Cool the solution to 0 °C and add a solution of the crude acid chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure pyrazole carboxamide derivative.
Caption: Synthetic workflow for pyrazole carboxamide derivatives.
Part 2: Biological Evaluation of Pyrazole Carboxamide Derivatives
The newly synthesized pyrazole carboxamide derivatives should be screened for their biological activity against a panel of relevant agricultural pests and pathogens.
Protocol 2.1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay is a primary screen to determine the intrinsic fungicidal activity of the synthesized compounds.[7]
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Target fungal species (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)[5][8]
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Commercial fungicide standards (e.g., Boscalid, Fluxapyroxad)[8]
Procedure:
-
Prepare stock solutions of the test compounds and commercial standards in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium and autoclave. Allow it to cool to 50-60 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL). A DMSO control (without test compound) should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at the optimal temperature for the respective fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the mycelium in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each active compound by probit analysis.
Table 1: Example Data Presentation for In Vitro Antifungal Activity
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| Derivative A | Botrytis cinerea | 5.2 |
| Rhizoctonia solani | 12.8 | |
| Derivative B | Botrytis cinerea | >50 |
| Rhizoctonia solani | 8.1 | |
| Boscalid | Botrytis cinerea | 1.8 |
| Rhizoctonia solani | 3.5 |
Protocol 2.2: In Vivo Protective Assay (Detached Leaf or Whole Plant)
This assay evaluates the ability of the compounds to protect plant tissue from fungal infection.[4]
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Host plants (e.g., cucumber for powdery mildew, tomato for late blight)
-
Fungal spore suspension
-
Wetting agent (e.g., Tween-20)
-
Hand sprayer
Procedure:
-
Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., acetone-water mixture with a wetting agent).
-
Spray the solutions onto the leaves of healthy host plants until runoff. A control group should be sprayed with the solvent mixture only.
-
Allow the treated plants to air dry.
-
After 24 hours, inoculate the treated leaves with a spore suspension of the target pathogen.
-
Place the inoculated plants in a growth chamber with appropriate conditions of temperature, humidity, and light to promote disease development.
-
After a suitable incubation period (e.g., 5-7 days), assess the disease severity on a scale of 0-100% (percentage of leaf area infected).
-
Calculate the protective efficacy using the formula: Protective Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
Protocol 2.3: Insecticidal Activity Assay (Leaf-Dip or Diet Incorporation Method)
This protocol is designed to assess the insecticidal potential of the synthesized compounds against common agricultural pests.[9][10]
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Target insect species (e.g., diamondback moth larvae, aphids)
-
Host plant leaves or artificial diet
-
Wetting agent
-
Commercial insecticide standard (e.g., Chlorantraniliprole)
Procedure (Leaf-Dip Method):
-
Prepare serial dilutions of the test compounds in an appropriate solvent with a wetting agent.
-
Dip host plant leaves into the test solutions for a set period (e.g., 10-30 seconds).
-
Allow the leaves to air dry and place them in petri dishes lined with moist filter paper.
-
Introduce a known number of insect larvae or adult insects into each petri dish.
-
Incubate under controlled conditions and record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the corrected mortality using Abbott's formula if there is mortality in the control group.
-
Determine the LC₅₀ (Lethal Concentration for 50% of the population) for active compounds.
Caption: Workflow for the biological evaluation of synthesized derivatives.
Part 3: Structure-Activity Relationship (SAR) and Mode of Action
A systematic analysis of the biological data obtained from the screening of the derivative library is crucial for understanding the structure-activity relationship (SAR).[11][12] For pyrazole carboxamides, key considerations include:
-
The Amine Moiety: The nature of the amine component is critical for determining the spectrum of activity and potency. Different substituted anilines or other amine fragments will interact differently with the target enzyme's binding pocket.
-
The 5-Ethoxy Group: The influence of the ethoxy group on the overall physicochemical properties of the molecule should be assessed. Comparison with analogs bearing different alkoxy groups or other substituents at the 5-position can provide insights into its role in activity.
-
Mode of Action: For fungicidal compounds, it is highly probable that the mode of action is the inhibition of succinate dehydrogenase (SDH). This can be confirmed through enzymatic assays using isolated mitochondria. For insecticidal compounds, the potential for targeting ryanodine receptors should be investigated.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel agrochemical candidates. By following the detailed protocols for synthesis and biological evaluation outlined in this guide, researchers can systematically explore the chemical space around this pyrazole core to identify new leads with potent fungicidal, insecticidal, or herbicidal properties. The insights gained from SAR studies will be instrumental in the rational design and optimization of the next generation of effective and sustainable crop protection solutions.
References
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Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. [Link]
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Kang, J., Yue, X., Chen, C., Li, J., & Ma, H. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 39. [Link]
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Li, X., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SpringerPlus, 5(1), 948. [Link]
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Liu, X., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(8), 15006-15021. [Link]
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Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications, 23(6), 457-461. [Link]
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Wang, G., et al. (2025). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126. [Link]
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Cheng, J., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry, 40(8), 2420-2429. [Link]
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Lan, J., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. Journal of Agricultural and Food Chemistry, 67(43), 11893–11900. [Link]
-
Ko, Y., et al. (2010). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 35(2), 119-128. [Link]
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Latinović, N., et al. (2014). The Examination of Potential Fungicidal Activity Ethyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate and Ethyl-1-(4-Nitrophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate on Fungus Botryosphaeria dothidea under Laboratory Conditions. ResearchGate. [Link]
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Song, Y., et al. (2014). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry, 62(21), 4819-4828. [Link]
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Sharma, P. K., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(9), 1956-1961. [Link]
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Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3586–3597. [Link]
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Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]
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Zhang, X., et al. (2021). Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. Journal of Pesticide Science, 46(3), 284-290. [Link]
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Song, Y., et al. (2014). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ResearchGate. [Link]
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Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
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Almalki, A. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4279. [Link]
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Shinde, P. B., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]
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Lotfi, A., et al. (2023). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 28(15), 5865. [Link]
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El-Sayed, M. A. A., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(13), 5122. [Link]
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Liu, X., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. International Journal of Molecular Sciences, 23(23), 15302. [Link]
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Kulkarni, S. K., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 285(2), 527-534. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. This compound and its analogues are of interest in pharmaceutical and agrochemical research.[1] The method is developed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and development environments. The protocol is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a pyrazole core, a structure common in molecules with diverse biological activities.[4] Accurate determination of its purity is paramount for ensuring the quality, safety, and efficacy of any potential active pharmaceutical ingredient (API) or advanced intermediate. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5]
The chosen methodology is reversed-phase HPLC, which is ideal for separating moderately polar organic molecules. The analyte contains a carboxylic acid moiety, which is ionizable. The ionization state of a molecule significantly impacts its retention in reversed-phase chromatography. To ensure consistent and reproducible retention, as well as sharp, symmetrical peak shapes, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa.[6][7] This ensures the analyte is predominantly in its neutral, more hydrophobic form, leading to optimal interaction with the nonpolar C18 stationary phase.
This document provides a comprehensive guide, from the selection of chromatographic parameters to a full validation protocol, designed to be a self-validating and trustworthy system for researchers.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric glassware (Class A).
Chemicals and Reagents
-
This compound Reference Standard (Purity >99.5%).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic acid (HCOOH), analytical grade (~99%).
-
Phosphoric acid (H₃PO₄), analytical grade.
Chromatographic Conditions
The following conditions were established to provide optimal separation and peak shape. The use of a PDA detector is recommended during method development to determine the wavelength of maximum absorbance (λmax) for the analyte and ensure peak purity.
| Parameter | Condition | Justification |
| Stationary Phase | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | C18 phases provide excellent hydrophobic retention for a wide range of organic molecules and are a standard for robust method development.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The acidic modifier ensures the carboxylic acid group on the analyte remains protonated (neutral), preventing peak tailing and improving retention.[6] Formic acid is volatile, making it suitable for potential LC-MS applications. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B | A gradient program allows for the elution of potential impurities with different polarities while ensuring the main analyte peak is well-resolved and elutes with a reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and mass transfer kinetics. |
| Detection Wavelength | ~254 nm (or determined λmax) | Pyrazole rings typically exhibit UV absorbance. 254 nm is a common starting point. The optimal wavelength should be determined using a PDA scan to maximize sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This diluent is chosen to ensure analyte solubility and compatibility with the initial mobile phase conditions to prevent peak splitting. |
Detailed Protocols
Standard and Sample Preparation
Preparation of Reference Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (ACN/Water 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is used for purity calculations and system suitability checks.
Preparation of Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.
-
Follow steps 2-4 from the stock solution preparation.
-
Pipette 2.5 mL of this solution into a 25 mL volumetric flask, dilute to the mark with diluent, and mix.
System Suitability Test (SST)
Before initiating any analysis, the chromatographic system must meet predefined performance criteria as mandated by pharmacopeias like the USP.[8][9]
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
-
Calculate the system suitability parameters based on these five replicate injections.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Purity Calculation
The purity of the sample is calculated as a percentage area normalization, assuming all impurities have a similar response factor to the main component.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, a reference standard can be used to calculate the assay value:
-
% Assay = (Area_sample / Area_std) x (Conc_std / Conc_sample) x Purity_std
HPLC Method Development and Validation Workflow
The following diagram illustrates the logical workflow from initial method development through to the application of the validated method for routine analysis.
Caption: Workflow for HPLC Method Development, Validation, and Application.
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for analyzing the purity of this compound. The validation should be performed according to ICH Q2(R1) guidelines.[3][10]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. | The main peak should be free from co-elution from any other peaks (peak purity index > 0.999 with PDA detector). The method must resolve the main peak from degradation products formed under stress conditions. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentration levels (e.g., 50% to 150% of the working concentration). |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range is typically 80% to 120% of the test concentration for an assay of a drug substance. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. | % Recovery should be within 98.0% to 102.0% for the analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. Intermediate Precision: Within-laboratory variations (different days, analysts, equipment). | Repeatability: % RSD ≤ 2.0% for six replicate preparations of the sample. Intermediate Precision: Overall % RSD between different sets of conditions should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve). The precision (%RSD) at the LOQ should not be more than 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied. |
Interdependence of Validation Parameters
The validation parameters are not independent; they form a logical, self-validating system. For instance, the validated 'Range' of a method is defined by the concentration interval over which acceptable linearity, accuracy, and precision are all demonstrated.
Caption: Logical relationship between key HPLC method validation parameters.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust framework for determining the purity of this compound. The detailed protocol for analysis and the comprehensive validation plan, grounded in ICH guidelines, ensure that the method is trustworthy and suitable for its intended use in quality control and research environments. Adherence to the system suitability criteria guarantees the consistent performance of the chromatographic system, leading to data of high integrity.
References
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77645, Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]
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Patel, M. J., & Patel, C. N. (2019). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
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Derivatization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid for enhanced bioactivity
Application Note & Protocol
Topic: Derivatization of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4] This application note provides a comprehensive guide for the derivatization of this compound, a representative pyrazole carboxylic acid, to generate novel chemical entities with potentially enhanced bioactivity. We detail robust protocols for the synthesis of amide and ester derivatives, crucial modifications for modulating physicochemical properties such as solubility, permeability, and metabolic stability, which are key determinants of a compound's therapeutic potential.[5] Furthermore, this guide outlines standard procedures for the purification and structural characterization of these new derivatives and provides a validated protocol for preliminary bioactivity screening using a cytotoxicity assay. The methodologies and principles described herein are designed to empower researchers in drug discovery to efficiently explore the chemical space around this pyrazole core.
Introduction: The Rationale for Derivatization
Heterocyclic compounds, particularly those containing nitrogen, are foundational to modern medicinal chemistry.[6][7] Among these, the pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that has garnered significant attention for its remarkable versatility and broad spectrum of pharmacological activities.[8][9] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[4][6][10][11][12][13]
The parent molecule, this compound, possesses a key functional group: the carboxylic acid. While essential for certain interactions, a free carboxylic acid group can also limit a compound's therapeutic efficacy due to poor membrane permeability and rapid metabolism. Chemical modification, or derivatization, is a cornerstone strategy in lead optimization to overcome these limitations.[14][15]
This guide focuses on two primary derivatization strategies:
-
Amidation: Converting the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can facilitate new interactions with biological targets. This modification significantly alters the compound's polarity and pharmacokinetic profile.
-
Esterification: The formation of an ester masks the polar carboxylic acid, generally increasing lipophilicity. This can enhance cell membrane permeability and absorption. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
By creating a focused library of amide and ester derivatives, researchers can systematically investigate structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and drug-like properties.[5][9]
Derivatization Strategies and Workflow
The overall strategy involves synthesizing a library of new chemical entities (NCEs) from the parent carboxylic acid and screening them for biological activity.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling
Amide bond formation is most commonly achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[16][17] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[16][18] The addition of 1-Hydroxybenzotriazole (HOBt) minimizes racemization and improves reaction efficiency.[19]
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, aniline derivatives) (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude amide is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: General Procedure for Ester Synthesis via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[20] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it is formed drives the reaction toward the product.[20][21]
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, isopropanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 drops)
-
Diethyl ether, saturated NaHCO₃ solution, brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 5 drops) to the solution.[22]
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[23]
-
Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to neutralize the acid catalyst, and then with brine (1x).[22][23]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.[22]
Purification:
-
The crude ester is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Structural Characterization
Confirmation of the synthesized derivatives' structures is crucial. Standard analytical techniques include:[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the successful incorporation of the amine or alcohol moiety and the overall structure of the new molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[26]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Bioactivity Screening Workflow
Once a library of purified and characterized derivatives is established, the next step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest. For a primary screen, a general cytotoxicity assay is often employed to identify compounds that affect cell viability, which can be indicative of potential anticancer activity.[27]
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[29]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[30]
-
Dimethyl Sulfoxide (DMSO) or other solubilizing agent
-
96-well flat-bottom plates
-
Multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[28]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[29][30]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation & Expected Outcomes
A systematic derivatization approach should yield a library of novel compounds. The data generated from synthesis and biological screening can be organized to facilitate SAR analysis.
Table 1: Representative Data for a Hypothetical Derivative Library
| Compound ID | R Group (Amide/Ester) | Yield (%) | Purity (HPLC, %) | IC₅₀ (µM) vs. HeLa |
| Acid-01 | -OH (Parent) | - | >98 | >100 |
| Amide-01 | -NH-CH₂-Ph | 78 | >99 | 45.2 |
| Amide-02 | -NH-Ph-4-Cl | 72 | >99 | 12.8 |
| Amide-03 | -NH-Ph-4-OCH₃ | 81 | >98 | 67.5 |
| Ester-01 | -O-CH₃ | 85 | >99 | 88.1 |
| Ester-02 | -O-CH₂CH₃ | 91 | >99 | 92.4 |
From this hypothetical data, one might infer that amide derivatives are more potent than ester derivatives in this specific assay, and that an electron-withdrawing substituent (Cl) on the aniline ring enhances cytotoxic activity compared to the parent aniline or an electron-donating group (OCH₃).
Conclusion
This application note provides a strategic framework and detailed protocols for the derivatization of this compound. By converting the carboxylic acid moiety into a diverse set of amides and esters, researchers can effectively modulate the compound's physicochemical and pharmacological properties. The described synthetic methods, coupled with a robust workflow for purification, characterization, and in vitro screening, offer a reliable pathway for identifying novel pyrazole-based derivatives with enhanced bioactivity, thereby accelerating the early stages of the drug discovery process.
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved January 19, 2026, from [Link]
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Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?. Retrieved January 19, 2026, from [Link]
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IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved January 19, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved January 19, 2026, from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]
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Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved January 19, 2026, from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 19, 2026, from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 19, 2026, from [Link]
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YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 19, 2026, from [Link]
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Open Research@CSIR-NIScPR. (2025, September 23). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC). Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Pyrazole-3-Carboxylic Acids
Abstract: Pyrazole-3-carboxylic acids and their ester derivatives are pivotal structural motifs in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and performance materials.[1][2][3] Translating their synthesis from the laboratory bench to an industrial scale, however, presents a unique set of challenges encompassing reaction control, safety, and economic viability. This guide provides a comprehensive overview of the strategic considerations necessary for successful scale-up, focusing on the industrially relevant Knorr pyrazole synthesis.[4][5][6] We present a detailed, field-proven protocol for the gram-scale synthesis of a model compound, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, highlighting critical process parameters, safety protocols for handling hazardous reagents like hydrazine, and robust quality control measures.
Part 1: Strategic Considerations for Industrial Scale-Up
The transition from a laboratory-scale reaction to a multi-kilogram or pilot-plant scale is not a linear process. It requires a fundamental shift in perspective, prioritizing safety, process robustness, and cost-effectiveness.
Synthetic Route Selection
The most common and industrially favored route to pyrazole cores is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][6][7][8]
-
Key Advantages for Scale-Up:
-
High Atom Economy: The reaction is a condensation-cyclization, typically with water as the only major byproduct.
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds and hydrazine hydrate are bulk industrial chemicals.
-
Versatility: A wide range of substitutions can be introduced on both starting materials, allowing for diverse product libraries.
-
While other methods exist, such as 1,3-dipolar cycloadditions, the Knorr synthesis often provides the most direct and cost-effective route for many industrial targets.[9]
Process Safety & Hazard Analysis
Industrial pyrazole synthesis invariably involves managing hazardous reagents and potentially energetic reactions. A thorough understanding of the process hazards is non-negotiable.
-
Hydrazine Handling: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[10][11][12] All handling must occur in a controlled environment with appropriate engineering controls (e.g., closed-system reactors, fume hoods) and personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[11][13][14]
-
Exothermicity Management: The condensation reaction between the dicarbonyl compound and hydrazine is often highly exothermic.[10][15] On a large scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation a critical challenge.[16]
-
Mitigation Strategies:
-
Controlled Addition: Slow, subsurface addition of the limiting reagent (typically hydrazine) is mandatory to control the rate of heat generation.[10]
-
Efficient Cooling: The reactor must be equipped with a jacket and cooling system capable of handling the maximum heat output of the reaction.
-
Dilution: Performing the reaction in a suitable solvent helps to moderate the temperature by acting as a heat sink.[10][12]
-
-
Green Chemistry & Economic Viability
Modern industrial synthesis places a strong emphasis on sustainability and cost-efficiency.[1][2][17][18]
-
Solvent Selection: The ideal solvent should be low-cost, have a high flash point, be easily recoverable, and pose minimal environmental risk. Ethanol or water are often preferred for Knorr syntheses.[18]
-
Waste Minimization: The goal is to minimize waste streams. Aqueous workups should be designed to reduce the volume of wastewater, and solvent recovery should be implemented where feasible.
-
Catalysis: While many Knorr syntheses proceed thermally or with a stoichiometric acid/base, exploring catalytic options can reduce waste and improve reaction efficiency.[18]
Part 2: Featured Scale-Up Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a versatile pyrazole building block, suitable for further elaboration into more complex target molecules.[19][20] The chosen method is a classic Knorr condensation followed by ester hydrolysis and final acidification.
Overall Workflow Diagram
Caption: Overall workflow for the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid.
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and a final dehydration step yield the aromatic pyrazole ring.[5][6]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Detailed Experimental Protocol
Reaction: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Moles | Eq. | Amount Used |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 4027-57-0 | 154.17 | 0.20 | 1.0 | 30.8 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.80 | 4.0 | 32.0 g |
| Ethanol (EtOH), Absolute | 64-17-5 | 46.07 | - | - | 400 mL |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | - | ~0.85 | 4.25 | ~425 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | - | - | As needed |
Procedure:
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Reagent Charge: Charge the reactor with ethyl 5-methyl-1H-pyrazole-3-carboxylate (30.8 g, 0.20 mol) and absolute ethanol (400 mL). Begin stirring to form a solution.
-
Base Addition: Carefully add sodium hydroxide pellets (32.0 g, 0.80 mol) to the stirred solution.
-
Causality Note: Using a significant excess of NaOH ensures the complete and rapid saponification of the ethyl ester to the corresponding carboxylate salt.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 1 hour. The reaction can be monitored by HPLC for the disappearance of the starting ester.
-
Cooling: After completion, cool the reaction mixture to room temperature (20-25°C).
-
Acidification & Precipitation: Slowly add 2M HCl (~425 mL) to the stirred mixture. Monitor the pH. Continue adding acid until the pH of the mixture is ~3. A thick white precipitate will form.[21]
-
Self-Validation: The formation of a dense precipitate upon acidification is a key visual indicator of successful product formation. The pH must be controlled to ensure full protonation of the carboxylate.
-
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with cold water (2 x 100 mL) to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Part 3: Data, Quality Control & Troubleshooting
Expected Results & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Yield | 85-95% | Grav. |
| Purity (HPLC) | ≥ 98.5% | HPLC |
| Identity | Conforms to reference ¹H NMR spectrum | NMR |
| Melting Point | 210-212 °C (Lit. 210-211 °C)[22] | MP App. |
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.83 (br. s, 1H, COOH), 6.43 (s, 1H, pyrazole-H4), 2.22 (s, 3H, CH₃).[21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete hydrolysis. Insufficient acidification. | Extend reflux time. Ensure pH is accurately measured and brought to ~3. Check quality of starting materials.[10] |
| Poor Purity | Incomplete reaction. Inefficient washing. | Confirm reaction completion via HPLC before workup. Ensure filter cake is washed thoroughly with cold water.[10] |
| Slow Filtration | Fine particle size of the precipitate. | Adjust the rate of acidification; a slower addition may yield larger, more easily filterable crystals. |
| Exothermic Runaway | Rapid reagent addition. Inadequate cooling. | IMMEDIATE ACTION: Stop addition, apply maximum cooling. PREVENTION: Reduce addition rate, increase solvent volume, verify cooling capacity.[15][16] |
References
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect. [Link]
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
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Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]
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Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ResearchGate. [Link]
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Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]
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The Strategic Application of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid in the Rational Design of Potent Enzyme Inhibitors
Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic tractability, and rich three-dimensional diversity.[2] The pyrazole nucleus can engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal foundation for the design of potent and selective enzyme inhibitors.[1]
Within this versatile class of compounds, 5-alkoxy-1-alkyl-1H-pyrazole-3-carboxylic acids, such as 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid, represent a particularly valuable, yet underexplored, building block for the development of novel therapeutics. The strategic placement of the ethoxy, methyl, and carboxylic acid groups provides a blueprint for generating libraries of compounds with finely tuned physicochemical and pharmacological properties. This application note will provide an in-depth technical guide on the utilization of the this compound scaffold in the design and development of enzyme inhibitors, with a particular focus on dihydroorotate dehydrogenase (DHODH), a critical target in the treatment of autoimmune diseases and malaria.[3][4]
Design Principles for Enzyme Inhibitors Derived from this compound
The rational design of enzyme inhibitors based on the this compound scaffold hinges on a thorough understanding of the target enzyme's active site and the specific roles of each substituent on the pyrazole ring.
-
The Carboxylic Acid Moiety (Position 3): The carboxylic acid at the 3-position is a key anchoring group. It can participate in crucial hydrogen bonding or ionic interactions with positively charged or polar residues in the enzyme's active site.[1] More commonly, it serves as a versatile synthetic handle for the introduction of various pharmacophores through amide bond formation. This allows for the exploration of a vast chemical space and the optimization of binding affinity and selectivity.[5]
-
The Methyl Group (Position 1): The N1-methyl group serves to cap a potential hydrogen bond donor site, which can be advantageous in preventing undesirable interactions or metabolic liabilities. It also contributes to the overall lipophilicity of the molecule, which can influence cell permeability and pharmacokinetic properties. The specific alkyl substituent at this position can be varied to probe hydrophobic pockets within the enzyme's active site.
-
The Ethoxy Group (Position 5): The 5-ethoxy group is a critical determinant of the scaffold's electronic and steric properties. The oxygen atom can act as a hydrogen bond acceptor, while the ethyl chain can engage in van der Waals interactions within hydrophobic sub-pockets of the active site. The alkoxy group's size and lipophilicity can be systematically modified (e.g., methoxy, propoxy) to fine-tune the inhibitor's potency and selectivity.
A general design strategy for developing potent enzyme inhibitors from this scaffold involves the conversion of the carboxylic acid to a diverse range of amides. This approach allows for the introduction of various aryl, heteroaryl, or aliphatic groups that can be tailored to interact with specific regions of the enzyme's active site, thereby enhancing binding affinity and target specificity.
Application Focus: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[4] As pyrimidines are essential for the synthesis of DNA, RNA, and other cellular components, the inhibition of DHODH leads to the depletion of the pyrimidine pool, thereby arresting cell proliferation. This makes DHODH an attractive therapeutic target for the treatment of rapidly proliferating cells, such as those involved in autoimmune diseases (e.g., rheumatoid arthritis) and parasitic infections like malaria.[3][6]
Several potent DHODH inhibitors, including the approved drug leflunomide, feature a core heterocyclic scaffold.[7] The design of novel DHODH inhibitors based on the this compound scaffold is a promising strategy to develop new chemical entities with improved efficacy and safety profiles.
Hypothetical Target Inhibitor: A 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxamide Derivative
Based on the known structure-activity relationships of DHODH inhibitors, we propose a hypothetical yet representative target molecule, N-(4-chlorophenyl)-5-ethoxy-1-methyl-1H-pyrazole-3-carboxamide , for the purpose of outlining a detailed synthetic and analytical workflow. This structure incorporates the core scaffold with a 4-chlorophenyl amide moiety, a common feature in many enzyme inhibitors designed to occupy hydrophobic pockets and engage in halogen bonding.
Experimental Protocols
Part 1: Synthesis of a Representative DHODH Inhibitor
This section details the synthetic protocol for the preparation of N-(4-chlorophenyl)-5-ethoxy-1-methyl-1H-pyrazole-3-carboxamide from the starting material, this compound.
Workflow for the Synthesis of a Pyrazole-based DHODH Inhibitor
Caption: Synthetic workflow for a representative pyrazole-based DHODH inhibitor.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride in vacuo to yield the crude 5-Ethoxy-1-methyl-1H-pyrazole-3-carbonyl chloride, which is used in the next step without further purification.[8]
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to facilitate the subsequent amide bond formation with the weakly nucleophilic 4-chloroaniline. DMF acts as a catalyst in this reaction.
Step 2: Amide Coupling
-
Dissolve the crude 5-Ethoxy-1-methyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.
-
Add 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the crude product.
Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Step 3: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate in vacuo.
-
Characterize the final compound, N-(4-chlorophenyl)-5-ethoxy-1-methyl-1H-pyrazole-3-carboxamide, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 2: General Protocol for a DHODH Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against human DHODH.
Workflow for DHODH Enzyme Inhibition Assay
Caption: General workflow for a DHODH enzyme inhibition assay.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQ)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (typically a serial dilution) to the assay wells. For the control wells, add 2 µL of DMSO.
-
Add 188 µL of a master mix containing the assay buffer, DHODH enzyme, CoQ, and DCIP to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is monitored) over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality: The DHODH-catalyzed oxidation of dihydroorotate is coupled to the reduction of CoQ. In this assay, the reduction of CoQ is further coupled to the reduction of the chromogenic substrate DCIP, which can be monitored spectrophotometrically. A decrease in the rate of DCIP reduction is directly proportional to the inhibition of DHODH activity.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study would require the synthesis and testing of a library of analogs, we can infer some general trends based on existing knowledge of pyrazole-based inhibitors.
Table 1: Anticipated SAR for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxamide Derivatives as DHODH Inhibitors
| Position of Variation | Moiety | Anticipated Effect on Activity | Rationale |
| Amide Moiety | Electron-withdrawing groups on the phenyl ring | Potentially increased potency | May enhance interactions with the enzyme active site through halogen bonding or dipole interactions. |
| Electron-donating groups on the phenyl ring | Potentially decreased potency | May alter the electronic properties of the amide in a way that is less favorable for binding. | |
| Replacement of phenyl with other heterocycles | Variable | Could lead to the discovery of novel interactions with the enzyme, potentially increasing potency and selectivity. | |
| 5-Alkoxy Group | Increased alkyl chain length (e.g., propoxy) | Potentially increased potency | May allow for better filling of a hydrophobic pocket in the enzyme active site. |
| Branched alkyl chains (e.g., isopropoxy) | Variable | Steric hindrance could either improve or decrease binding, depending on the shape of the active site. | |
| 1-Methyl Group | Replacement with larger alkyl groups | Potentially decreased potency | May introduce steric clashes if the binding pocket is constrained in this region. |
General Structure-Activity Relationship (SAR) for Pyrazole-based Inhibitors
Caption: Key structural features influencing the activity of pyrazole-based enzyme inhibitors.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the design of novel enzyme inhibitors. Its synthetic accessibility and the distinct roles of its substituents allow for a systematic approach to inhibitor optimization. The detailed protocols provided herein for the synthesis of a representative carboxamide derivative and its evaluation in a DHODH inhibition assay serve as a practical guide for researchers in the field of drug discovery.
Future work should focus on the synthesis of a diverse library of analogs to establish a comprehensive structure-activity relationship. This would involve the variation of the amide moiety, the 5-alkoxy group, and the 1-alkyl substituent. Promising compounds should be further characterized in cell-based assays and in vivo models to assess their therapeutic potential. Molecular docking and co-crystallization studies would also provide valuable insights into the binding mode of these inhibitors, guiding further rational design efforts.
References
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ResearchGate. (n.d.). Compounds A–E as examples of known inhibitors of PfDHODH. Retrieved from [Link]
-
ResearchGate. (2025). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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PubMed. (n.d.). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Retrieved from [Link]
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PubMed. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Retrieved from [Link]
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PubMed. (n.d.). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. Retrieved from [Link]
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SAGE Journals. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Retrieved from [Link]
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PubMed. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Retrieved from [Link]
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Cherry. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Retrieved from [Link]
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Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. Retrieved from [Link]
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PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]
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Bull. Chem. Soc. Ethiop. (2025). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]
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ChemBK. (2024). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid Analogs
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Purifying Pyrazole Carboxylic Acids: A Guide to Recrystallization Techniques
Introduction: The Critical Role of Purity for Pyrazole Carboxylic Acids
Pyrazole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their versatile structure is a key component in a wide array of pharmaceuticals, agrochemicals, and functional materials. The therapeutic efficacy and safety of active pharmaceutical ingredients (APIs) derived from these heterocycles are inextricably linked to their purity. Minor impurities, often remnants from the synthetic route such as unreacted starting materials, by-products, or residual solvents, can significantly alter the pharmacological profile, introduce toxicity, and compromise the stability of the final product.
This application note provides a comprehensive guide to the purification of pyrazole carboxylic acids using recrystallization, a powerful and widely employed technique for the purification of solid organic compounds.[1] We will delve into the theoretical underpinnings of recrystallization, provide a systematic approach to solvent selection, and offer detailed, step-by-step protocols for various recrystallization methods. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of their pyrazole carboxylic acid intermediates and final products.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The fundamental principle is that the solubility of most solid organic compounds increases with temperature.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot, suitable solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.
The success of recrystallization hinges on several key factors:
-
Solvent Selection: The choice of solvent is paramount and will be discussed in detail in the following section.
-
Dissolution: The impure solid should be dissolved in the minimum amount of boiling or near-boiling solvent to ensure the formation of a saturated solution upon cooling.
-
Cooling Rate: Slow and undisturbed cooling generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.
-
Crystal Collection: Efficient filtration is necessary to separate the purified crystals from the mother liquor.
-
Washing: A small amount of cold, fresh solvent is used to wash the collected crystals and remove any adhering mother liquor containing dissolved impurities.
-
Drying: The purified crystals must be thoroughly dried to remove any residual solvent.
Strategic Solvent Selection for Pyrazole Carboxylic Acids
The "like dissolves like" principle is a useful starting point for solvent selection. Pyrazole carboxylic acids are polar molecules due to the presence of the carboxylic acid group and the nitrogen atoms in the pyrazole ring. Therefore, polar solvents are generally good candidates for their recrystallization. However, the ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at room temperature or below.
Qualitative Solubility Guide for Pyrazole Carboxylic Acids
| Solvent Class | Examples | General Solubility of Pyrazole Carboxylic Acids | Suitability for Recrystallization |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High (especially in hot solvent) | Often suitable, especially for highly polar derivatives. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Good | Can be effective, particularly for less polar derivatives. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low | Generally unsuitable as single solvents, but can be used in mixed-solvent systems. |
| Other | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Generally not ideal for recrystallization due to high boiling points and difficulty in removal. |
Note: The solubility of a specific pyrazole carboxylic acid will depend on its substitution pattern. For instance, the presence of nonpolar substituents will decrease its solubility in polar solvents.
Systematic Approach to Solvent Selection
A systematic approach to solvent selection involves small-scale solubility tests:
-
Initial Screening: Place a small amount (e.g., 20-30 mg) of the crude pyrazole carboxylic acid in separate test tubes.
-
Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from the table above.
-
Room Temperature Observation: Observe the solubility at room temperature. An ideal solvent should show poor solubility.
-
Heating: Gently heat the test tubes with the insoluble samples to the boiling point of the solvent. The ideal solvent will completely dissolve the compound.
-
Cooling: Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a good solvent.
The Power of Mixed-Solvent Systems
When a suitable single solvent cannot be identified, a mixed-solvent system can be highly effective. This typically involves a pair of miscible solvents, one in which the pyrazole carboxylic acid is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").
The general procedure for mixed-solvent recrystallization is as follows:
-
Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until turbidity (cloudiness) persists.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Allow the solution to cool slowly.
Experimental Protocols
The following protocols are provided as detailed examples for the recrystallization of pyrazole carboxylic acids. Researchers should adapt these protocols based on the specific properties of their compound and the impurities present.
Protocol 1: Single-Solvent Recrystallization of 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid from Water
This protocol is adapted from a patented procedure for the purification of a fluoroalkyl-substituted pyrazole carboxylic acid.
Materials:
-
Crude 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid into an Erlenmeyer flask. For every 1 gram of crude material, add approximately 20-25 mL of deionized water.
-
Heating: Heat the suspension to boiling on a hot plate with stirring. Continue heating until all the solid has dissolved. If some solid remains, add small portions of hot water until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-70°C) until a constant weight is achieved.
Protocol 2: Recrystallization of a Substituted Pyrazole-3-Carboxylic Acid Derivative from Methanol
This protocol is based on procedures found in the synthetic organic chemistry literature for purifying pyrazole derivatives.[3][4]
Materials:
-
Crude substituted pyrazole-3-carboxylic acid
-
Methanol
-
Erlenmeyer flask with a reflux condenser
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask equipped with a reflux condenser. Add a minimal amount of methanol and bring the mixture to reflux with stirring.
-
Solvent Addition: Continue adding methanol dropwise through the condenser until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for a few minutes.
-
Hot Filtration (if charcoal was used): Filter the hot solution through a pad of celite or fluted filter paper to remove the charcoal.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold methanol.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly. | - Reheat the solution and add more solvent to lower the saturation point.- Use a lower-boiling point solvent.- For mixed-solvent systems, add more of the "good" solvent. |
| Low Recovery | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is preheated. |
| Colored Crystals | - Colored impurities are present. | - Add activated charcoal to the hot solution before filtration. |
Conclusion: Achieving Purity, Ensuring Quality
Recrystallization is an indispensable technique in the arsenal of a synthetic chemist for the purification of pyrazole carboxylic acids. A well-executed recrystallization can significantly enhance the purity of a compound, which is a critical determinant of its performance in downstream applications, particularly in the pharmaceutical industry. By understanding the principles of solubility, employing a systematic approach to solvent selection, and mastering the practical aspects of the technique, researchers can confidently and efficiently obtain high-purity pyrazole carboxylic acids, thereby ensuring the quality and reliability of their scientific endeavors.
References
-
Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. Available at: [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2011). Asian Journal of Chemistry, 23(11), 4927-4930. Available at: [Link]
- Process For Preparation Of Fluoroalkyl Substituted Pyrazole Carboxylic Acid. (n.d.).
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). U.S.
-
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Mixed Solvents. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). Organic & Biomolecular Chemistry, 18(29), 5625-5638.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). International Journal of ChemTech Research, 9(11), 323-330.
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
- Preparations of 4-Substituted 3-Carboxypyrazoles. (2018). Letters in Organic Chemistry, 15(1), 2-11.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). GUFBED, 9(4), 645-654.
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (2020, January 10). [Video]. YouTube. Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
-
Purification: How To. (n.d.). University of Rochester. Retrieved from [Link]
- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2017). Journal of Chemical Research, 41(6), 333-337.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). (Doctoral dissertation, University of California, Berkeley).
Sources
Application Notes and Protocols for API Synthesis Using 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3][4] Its unique chemical properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, make it a privileged structure in drug design.[1] 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a key intermediate, offering a versatile platform for the synthesis of a variety of active pharmaceutical ingredients (APIs). This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this precursor for the synthesis of pyrazole-containing APIs, with a focus on the formation of pyrazole carboxamides.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | PubChem |
| Molecular Weight | 170.17 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Solubility | Soluble in dimethyl sulfoxide | [5] |
Note: Specific values for properties like melting point and solubility can vary between suppliers and batches. It is recommended to consult the supplier's Certificate of Analysis.
Core Synthetic Strategy: Amide Bond Formation
The most prevalent and flexible approach for utilizing pyrazole carboxylic acids in API synthesis is through the formation of an amide bond.[6] This involves coupling the carboxylic acid moiety with a desired amine to form the final carboxamide.[6] This strategy allows for the introduction of a wide array of substituents, enabling the fine-tuning of the pharmacological properties of the target molecule.[6]
The Challenge of Direct Amidation
Directly reacting a carboxylic acid with an amine to form an amide is often challenging. Carboxylic acids are acidic and amines are basic, leading to a rapid acid-base reaction that forms a stable ammonium salt.[7] This salt formation deactivates the amine nucleophile, preventing it from attacking the carbonyl carbon of the carboxylic acid. While heating the ammonium salt to high temperatures (>100 °C) can drive the dehydration to form an amide, these conditions are often too harsh for complex molecules and can lead to side reactions and degradation.[7]
Activating the Carboxylic Acid: The Key to Success
To overcome the challenge of the acid-base reaction, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Several effective methods for this activation are detailed below.
Experimental Protocols
Protocol 1: Amide Coupling via an Acid Chloride Intermediate
A highly effective two-step pathway involves the conversion of the pyrazole carboxylic acid into its more reactive acid chloride.[8]
Step 1: Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carbonyl chloride
Causality: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acid chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, simplifying the purification of the acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 - 2 equivalents) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 5-Ethoxy-1-methyl-1H-pyrazole-3-carbonyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
Causality: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic amine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[8]
Materials:
-
Crude 5-Ethoxy-1-methyl-1H-pyrazole-3-carbonyl chloride
-
Desired amine (1 equivalent)
-
Triethylamine (TEA) or Pyridine (1.1 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the desired amine and TEA in anhydrous DCM in a separate flask under an inert atmosphere.
-
Cool the amine solution to 0 °C.
-
Slowly add a solution of the crude 5-Ethoxy-1-methyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide.
Protocol 2: Amide Coupling Using Carbodiimide Reagents
Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation directly from carboxylic acids and amines at room temperature, avoiding the need for an intermediate acid chloride.[7]
Causality: DCC and EDC activate the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The carbodiimide essentially functions to both deprotonate the carboxylic acid and convert the hydroxyl group into a good leaving group.[7]
Materials:
-
This compound (1 equivalent)
-
Desired amine (1 equivalent)
-
EDC or DCC (1.1 - 1.5 equivalents)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional, but recommended to suppress side reactions and racemization)
-
Anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM)
Procedure:
-
Dissolve this compound and the desired amine in the chosen anhydrous solvent in a round-bottom flask.
-
If using, add HOBt or HOAt to the mixture.
-
Add EDC or DCC to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
If using DCC, a urea byproduct will precipitate and can be removed by filtration.
-
Work-up the reaction mixture by washing with an acidic solution (e.g., 1M HCl) to remove unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Protocol 3: Boron-Mediated Direct Amidation
Recent advancements have identified borate esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), as effective reagents for the direct amidation of carboxylic acids.[9] This method is operationally simple and can often be performed open to the air.[9]
Causality: The borate ester activates the carboxylic acid, facilitating the direct coupling with the amine. This method offers a milder alternative to traditional coupling reagents.[9]
Materials:
-
This compound (1 equivalent)
-
Desired amine (1 equivalent)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (1.1 equivalents)
-
Acetonitrile (MeCN)
Procedure:
-
Combine this compound, the desired amine, and B(OCH₂CF₃)₃ in acetonitrile.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, the product can often be purified by simple filtration through a resin to remove boron byproducts, followed by concentration of the filtrate.[9]
-
Further purification can be achieved by chromatography or recrystallization if necessary.
Visualization of Synthetic Workflow
General Workflow for Pyrazole Carboxamide Synthesis
Caption: General workflow for pyrazole carboxamide API synthesis.
Safety and Handling
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation.[10][11] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate PPE.
-
Carbodiimides (DCC, EDC): DCC is a potent sensitizer. Avoid skin contact.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.[12]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of pyrazole-based APIs. The protocols outlined in this document provide robust and adaptable methods for the key synthetic transformation of amide bond formation. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize novel pyrazole carboxamides for drug discovery and development.
References
-
Yadav, G., & Singh, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1685-1698. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Sabah, K., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4437. Retrieved from [Link]
-
Warner, B. P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(23), 11815-11822. Retrieved from [Link]
-
JETIR. (2025). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- Pathan, S., Repale, A., & Pal, G. (2020). In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton. Letters in Organic Chemistry, 17(10), 743-748.
-
ResearchGate. (n.d.). Pharmaceutical drugs containing pyrazole unit. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. jetir.org [jetir.org]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 45082184 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. We will address common challenges, offer troubleshooting strategies, and provide detailed protocols to help you optimize your reaction yield and purity.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound is typically achieved through a two-stage process: a regioselective cyclization reaction to form the pyrazole core, followed by the hydrolysis of an ester intermediate. While conceptually straightforward, achieving high yields requires careful control over reaction parameters.
The most common pathway involves the condensation of a β-ketoester equivalent with methylhydrazine to form the ethyl ester of the target compound, which is then saponified.
Overall Synthetic Workflow
Caption: General two-stage synthesis pathway.
Primary Challenges:
-
Low Cyclization Yield: Incomplete reactions or the formation of side products can significantly reduce the yield of the pyrazole ester intermediate.[1]
-
Regioisomer Formation: The reaction between the asymmetric dicarbonyl precursor and methylhydrazine can potentially yield an unwanted regioisomer. Controlling the regioselectivity is critical for maximizing the desired product.[2]
-
Incomplete Hydrolysis: The saponification of the sterically hindered pyrazole ester can be sluggish, leading to a mixture of ester and carboxylic acid in the final product.
-
Purification Difficulties: Separating the final product from unreacted starting materials, byproducts, or regioisomers can be challenging.[3]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My cyclization reaction yield is consistently low. What factors should I investigate?
Low yields often stem from suboptimal reaction conditions or side reactions.[1] Here is a systematic approach to troubleshooting:
-
Reaction Temperature and Time: Pyrazole formations are often condensation reactions that may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. If the reaction stalls at room temperature, consider heating to reflux in a solvent like ethanol.[1]
-
Solvent Choice: Ethanol is a common and effective solvent. However, aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes alter reaction pathways and improve yields, particularly if solubility is an issue.
-
Order of Addition: Slowly adding the methylhydrazine to the solution of the dicarbonyl compound can sometimes minimize side reactions associated with the hydrazine.
-
pH Control: The initial condensation to form a hydrazone intermediate is often acid-catalyzed.[4] Adding a catalytic amount of a weak acid like acetic acid can facilitate this step and improve the overall reaction rate. However, strongly acidic conditions should be avoided as they can lead to degradation.
Q2: I am observing two product spots on my TLC, likely regioisomers. How can I improve regioselectivity for the 1,5-disubstituted pyrazole?
Regioselectivity in pyrazole synthesis from 1,3-dicarbonyls and substituted hydrazines is a classic challenge. The outcome depends on which carbonyl is attacked first by which nitrogen of the methylhydrazine.
-
Mechanistic Insight: The more electrophilic carbonyl carbon will typically be attacked first. In the case of diethyl 2-(ethoxymethylene)-3-oxosuccinate, the ketone carbonyl is generally more reactive than the ester carbonyl. The initial attack can occur from either the substituted (-NHMe) or unsubstituted (-NH2) nitrogen of methylhydrazine. Subsequent cyclization and dehydration lead to the pyrazole. To favor the desired 1,5-isomer (N-methyl at position 1), the initial attack should ideally occur via the -NH2 group at the more electrophilic ketone center.
-
Influence of pH:
-
Acidic Conditions: In an acidic medium, the reaction is often under thermodynamic control, which can favor the more stable isomer. Acid catalysis facilitates the initial imine formation.[4]
-
Basic Conditions: Basic conditions can alter the nucleophilicity of the two nitrogen atoms in methylhydrazine and may favor different kinetic pathways.
-
-
Practical Recommendation: Start with neutral or slightly acidic conditions (catalytic acetic acid in ethanol). This is a widely adopted method for controlling regioselectivity in similar syntheses.[2] If isomer formation persists, careful column chromatography is the most effective method for separation.[3]
Q3: The hydrolysis of my ethyl ester is not going to completion. How can I drive the reaction forward?
Incomplete hydrolysis is a common issue, often due to the stability of the ester or insufficient reaction time.
| Parameter | Troubleshooting Action | Rationale |
| Base Stoichiometry | Increase the molar excess of the base (NaOH or KOH) from 3 equivalents to 5-10 equivalents. | Saponification is a reversible reaction. A large excess of base drives the equilibrium towards the carboxylate salt, following Le Châtelier's principle. |
| Temperature | Increase the reaction temperature to reflux. | Higher temperatures increase the reaction rate, overcoming the activation energy barrier for ester cleavage.[5] |
| Solvent System | Ensure sufficient water is present in the ethanol/water solvent mixture. A 1:1 or 2:1 ratio of EtOH:H₂O is a good starting point. | Water is a reactant in the hydrolysis. While ethanol aids solubility of the ester, water is required for the nucleophilic attack by the hydroxide ion. |
| Reaction Time | Extend the reaction time significantly, monitoring by TLC until the starting ester spot has completely disappeared. Reactions may require 12-24 hours at reflux. | Some esters, particularly those on electron-rich heterocyclic systems, are less reactive and require longer times for complete conversion. |
Q4: What is the most effective method for purifying the final this compound?
The purification strategy depends on the nature of the impurities. The acidic nature of the product is key to a robust purification scheme.
-
Acid-Base Extraction: This is the most powerful technique for separating carboxylic acids from neutral or basic impurities.[6]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃) to convert the carboxylic acid to its water-soluble sodium salt. Neutral impurities (like unreacted ester) will remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify slowly with a strong acid (e.g., 2M HCl) to a pH of ~2-3.[6]
-
The pure carboxylic acid should precipitate out of the aqueous solution. It can then be collected by filtration.
-
-
Recrystallization: If the product is mostly pure after workup, recrystallization is an excellent final polishing step.
-
Solvent Selection: Finding a suitable solvent is critical. Common systems for pyrazole carboxylic acids include ethanol/water, ethyl acetate/hexanes, or isopropanol.[3] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Section 3: Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents in a well-ventilated fume hood.
Protocol 1: Synthesis of Ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equiv.) and absolute ethanol (5-10 mL per gram of substrate).
-
Begin stirring to form a clear solution. Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.).
-
Slowly add methylhydrazine (1.05 equiv.) dropwise to the solution at room temperature. The addition may be mildly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting dicarbonyl spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from the previous step (1 equiv.) in a mixture of ethanol and water (2:1 v/v).
-
Add sodium hydroxide (NaOH) pellets (5 equiv.) to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC until the ester starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-acidic impurities.
-
Place the aqueous layer in an ice bath and cool to 0-5 °C.
-
Slowly and carefully acidify the solution by adding 2M HCl dropwise with stirring. A white precipitate of the product will form. Continue adding acid until the pH is ~2-3 (check with pH paper).
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if needed.[3][6]
Section 4: Visual Troubleshooting Guide
Caption: Decision tree for troubleshooting low yield.
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.). BenchChem.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH.
- Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.). BenchChem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. (n.d.). ChemicalBook.
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]
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- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Common side products in the synthesis of 1-methyl-pyrazole derivatives
Welcome to the technical support guide for the synthesis of 1-methyl-pyrazole derivatives. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The formation of pyrazoles, particularly through the common Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with methylhydrazine, is a cornerstone of heterocyclic chemistry. However, this reaction is frequently plagued by challenges, most notably the formation of side products that complicate purification and reduce yields.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols. We will delve into the causality behind common issues and offer validated strategies to ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 1-methyl-pyrazole derivatives.
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity for the desired 1-methyl-pyrazole?
Answer:
The formation of regioisomers is the most frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine.[1][2][3] This occurs because the initial nucleophilic attack by methylhydrazine can happen at either of the two distinct carbonyl carbons, leading to two different cyclization pathways and, consequently, two isomeric products.[3] The regiochemical outcome is governed by a delicate balance of steric and electronic factors of the substrates, as well as the reaction conditions.
Root Cause Analysis:
-
Nucleophilicity of Methylhydrazine: Methylhydrazine has two non-equivalent nitrogen atoms. The nitrogen bearing the methyl group is more nucleophilic due to the electron-donating nature of the alkyl group.[1]
-
Electrophilicity of the Dicarbonyl: The two carbonyl carbons of an unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-1,3-butanedione) exhibit different electrophilicities. Ketones are generally less electrophilic than aldehydes, and steric hindrance around a carbonyl group can also impede attack.
The reaction pathway is often dictated by which nitrogen atom attacks which carbonyl carbon first. Controlling this initial step is key to achieving regioselectivity.
Solutions & Protocols:
-
Solvent Optimization (High-Impact): The choice of solvent can dramatically influence the isomeric ratio.[4][5] Fluorinated alcohols, through their unique hydrogen-bonding properties, can stabilize specific transition states, thereby favoring one reaction pathway over the other.[5]
-
Protocol: Instead of standard solvents like ethanol or methanol, perform the reaction in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4] Start by dissolving the 1,3-dicarbonyl in HFIP at room temperature, then add methylhydrazine dropwise and monitor the reaction by TLC.
-
-
pH Control: The acidity of the medium can alter the nucleophilicity of the hydrazine nitrogens and the rate of hydrazone formation.[3][6]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Protocol: Begin the reaction at a reduced temperature (e.g., 0-5 °C) by adding the methylhydrazine slowly to a cooled solution of the dicarbonyl.[6] Allow the reaction to warm gradually to room temperature while monitoring its progress.
-
Data Summary: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Solvent | Regioisomeric Ratio (Isomer 1 : Isomer 2) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 36 : 64 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85 : 15 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | 97 : 3 | [4] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dione | Ethanol | 64 : 36 | [4] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dione | HFIP | >99 : <1 | [4] |
Troubleshooting Workflow: Improving Regioselectivity
Caption: A workflow for systematically improving pyrazole regioselectivity.
Problem 2: My reaction mixture turns dark yellow/red and forms tarry impurities.
Answer:
Significant discoloration and the formation of insoluble, tarry material are typically linked to the decomposition of the hydrazine reagent or other thermally unstable intermediates.[4][9] Phenylhydrazine is particularly notorious for this, but methylhydrazine can also degrade, especially under harsh conditions (e.g., high heat, presence of oxygen).[9]
Root Cause Analysis:
-
Hydrazine Oxidation: Hydrazines are susceptible to air oxidation, which can generate highly colored radical species and other byproducts. This process is often accelerated by heat and light.
-
Side Reactions of Intermediates: The hydrazone intermediates formed during the reaction can be unstable. At elevated temperatures, they may undergo polymerization or other unintended side reactions, leading to complex, high-molecular-weight impurities.
-
Dicarbonyl Instability: Some 1,3-dicarbonyl compounds can self-condense or decompose under acidic or basic conditions, contributing to the formation of byproducts.[9]
Solutions & Protocols:
-
Use High-Purity Reagents: Ensure your methylhydrazine is fresh and has been stored properly. If using a hydrazine salt (e.g., methylhydrazine sulfate), it may be more stable to air than the free base.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can significantly reduce oxidative decomposition.
-
Protocol: Assemble your reaction glassware and purge with dry nitrogen or argon for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Moderate Reaction Temperature: Excessive heat is a primary driver of decomposition.
-
Protocol: If possible, run the reaction at room temperature or with gentle warming. Monitor the reaction closely by TLC to avoid unnecessarily long heating times. If reflux is required, ensure it is for the minimum time necessary for the consumption of starting materials.
-
-
Control Reagent Addition: A rapid, uncontrolled addition of reagents can create localized hot spots, promoting side reactions.
-
Protocol: Add the methylhydrazine dropwise to the solution of the 1,3-dicarbonyl, especially if the reaction is exothermic.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-methyl-pyrazoles, and which should I choose?
A1: The two most prevalent strategies are:
-
Condensation of a 1,3-Dicarbonyl with Methylhydrazine (Knorr Synthesis): This is the most common and direct method.[5][10] It is often high-yielding and operationally simple. However, as discussed, it can lead to regioisomeric mixtures with unsymmetrical dicarbonyls. This route is ideal when using symmetrical dicarbonyls (e.g., acetylacetone) or when regioselectivity is not a concern or can be easily controlled.
-
N-Alkylation of a Pre-formed Pyrazole Ring: This involves synthesizing the parent NH-pyrazole first (using hydrazine) and then alkylating the nitrogen with a methylating agent (e.g., methyl iodide, dimethyl sulfate).[11] This approach is advantageous when the parent pyrazole is easily synthesized without isomeric issues. However, the N-alkylation step itself can produce a mixture of two regioisomers (N1 and N2 methylation), as the two ring nitrogens have similar reactivity.[12]
The choice depends on the specific target molecule and the availability of starting materials. For a new system, a small-scale Knorr synthesis is often the best starting point to assess yield and regioselectivity.
Mechanism: Regioisomer Formation in Knorr Synthesis
Caption: Divergent pathways in Knorr synthesis leading to regioisomers.
Q2: I am performing an N-methylation on a 3-substituted pyrazole and getting both the 1,3- and 1,5-isomers. How can I favor N1 methylation?
A2: This is a classic regioselectivity problem in the functionalization of existing pyrazole rings. Traditional methylating agents like methyl iodide often give poor selectivity.[13] The outcome is influenced by steric hindrance and the reaction conditions.
-
Steric Hindrance: The substituent at the 3-position will sterically hinder the adjacent N2 position. Therefore, alkylation often favors the less hindered N1 position. However, if the substituent is small (e.g., a methyl group), this directing effect can be weak.
-
Bulky Methylating Agents: A highly effective modern strategy is to use a sterically bulky "masked" methylating reagent.[13][14]
-
Recommended Protocol: Use a sterically demanding α-halomethylsilane (e.g., chlorotrimethylsilane followed by a fluoride source for desilylation) as the alkylating agent. The bulky silyl group will strongly disfavor attack at the hindered N2 position. This method has been shown to achieve selectivities of >99:1 for the desired N1-methylated product.[13][14]
-
-
Protecting Group Strategy: An older but still viable method involves introducing a removable protecting group that directs methylation.
-
Protocol: Protect the pyrazole nitrogen with a removable acyl group. This will temporarily block one nitrogen, allowing for selective methylation at the other. The protecting group can then be removed via hydrolysis.[15]
-
Q3: My Knorr synthesis reaction is not going to completion. What can I do to improve the conversion?
A3: An incomplete reaction can be due to several factors, from suboptimal conditions to deactivation of starting materials.
-
Insufficient Catalysis: The Knorr synthesis is acid-catalyzed.[7][10] Ensure you have added a sufficient amount of acid catalyst (e.g., a few drops of glacial acetic acid).
-
Low Temperature: While beneficial for selectivity, low temperatures can also slow the reaction rate to a crawl. If the reaction is clean but slow, gentle heating may be required. Consider heating the reaction to 40-60 °C or refluxing in a solvent like ethanol.[8]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the polar reaction mixture.[2][16][17]
-
Protocol: In a dedicated microwave reactor vessel, combine the 1,3-dicarbonyl, methylhydrazine, and a solvent like ethanol. Irradiate at a set temperature (e.g., 100 °C) for short intervals (e.g., 5-15 minutes), monitoring by TLC until completion. Be aware that rapid heating can sometimes promote side reactions if not carefully controlled.[16]
-
References
- BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities.
-
Reddit user discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
da Silva, A. D., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society. [Link]
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Bonacorso, H. G., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]
-
Rojas, L., et al. (2023). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules. [Link]
-
Reddit user discussion. (2022). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
-
de Oliveira, C. S. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
UAB Barcelona. (2010). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Unknown Author. Knorr Pyrazole Synthesis. [Link]
-
D'hooge, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
DergiPark. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
Healy, A., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Topchiy, M. A., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
- Google Patents.
- BenchChem. (2025).
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. reddit.com [reddit.com]
- 16. scielo.br [scielo.br]
- 17. dergipark.org.tr [dergipark.org.tr]
Troubleshooting guide for pyrazole ring formation reactions
Technical Support Center: Pyrazole Synthesis Core
Welcome to the Pyrazole Synthesis Core, a dedicated resource for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, field-tested solutions to common challenges encountered during pyrazole ring formation. My approach is rooted in mechanistic understanding, aiming to empower you not just to fix a reaction, but to understand the underlying chemistry to prevent future issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: "My Knorr pyrazole synthesis is giving me a mixture of regioisomers. How can I improve the selectivity for the desired isomer?"
This is a classic challenge in pyrazole synthesis, stemming from the potential for the unsymmetrical 1,3-dicarbonyl compound to be attacked by either nitrogen of the substituted hydrazine.
The regioselectivity of the Knorr pyrazole synthesis is primarily governed by the differential reactivity of the two carbonyl groups in your 1,3-dicarbonyl starting material. The initial, and often rate-determining, step is the nucleophilic attack of the hydrazine on one of these carbonyls. The most electrophilic carbonyl will react preferentially.
-
Electronic Effects: Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity, making it a more likely site for initial attack.
-
Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl.
-
Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can protonate a carbonyl, activating it for attack, while basic conditions can lead to enolate formation, altering the reactivity profile.
-
Re-evaluate Your Hydrazine Reagent:
-
The nucleophilicity of the substituted hydrazine plays a key role. The more substituted nitrogen (e.g., in methylhydrazine, the N-CH₃) is generally less nucleophilic due to steric hindrance and electron donation from the alkyl group. The unsubstituted -NH₂ is therefore the more likely initial nucleophile.
-
Actionable Insight: To favor the formation of one regioisomer, consider the interplay between the hydrazine's nucleophilicity and the dicarbonyl's electrophilicity. For instance, using phenylhydrazine, the initial attack will almost always occur via the more nucleophilic terminal -NH₂ group.
-
-
Optimize Reaction Conditions:
-
Solvent Polarity: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound (keto-enol forms), which can in turn affect which carbonyl is more reactive. Experiment with a range of solvents from protic (e.g., ethanol, acetic acid) to aprotic (e.g., toluene, dioxane).
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy. Start your reaction at 0 °C and allow it to slowly warm to room temperature.
-
pH Modification:
-
Acidic Catalysis: A catalytic amount of acid (e.g., HCl, H₂SO₄, or acetic acid) can promote the formation of the more stable intermediate, often leading to a single isomer.
-
Basic Conditions: In some cases, using a base like sodium acetate can control the cyclization step, improving regioselectivity.
-
-
-
Leverage Protecting Groups:
-
If one carbonyl can be selectively protected (e.g., as a ketal), you can force the initial reaction to occur at the unprotected carbonyl. This is a more synthetically intensive but highly effective strategy for achieving complete regiocontrol.
-
Technical Support Center: Optimization of N-Methylation of Pyrazoles
Welcome to the technical support center for the N-methylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this common but often challenging transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal outcomes in your experiments, with a strong focus on controlling the critical aspect of regioselectivity.
The selective N-methylation of unsymmetrically substituted pyrazoles is a persistent challenge in synthetic chemistry.[1] This difficulty arises because the adjacent nitrogen atoms in the pyrazole ring can have very similar nucleophilicity and steric environments, often leading to the formation of a mixture of N1 and N2 methylated regioisomers.[1][2] Achieving high selectivity is crucial, as the specific location of the methyl group profoundly impacts the biological activity and physicochemical properties of the final molecule, which is of paramount importance in drug discovery and agrochemicals.[1]
This guide provides solutions to common problems and answers frequently asked questions, grounding all recommendations in established chemical principles and cutting-edge literature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Q1: My N-methylation is producing a mixture of N1 and N2 regioisomers that are difficult to separate. How can I improve the N1-selectivity?
This is the most common challenge in pyrazole methylation. Poor regioselectivity stems from the small differences in steric and electronic properties between the two ring nitrogens. While traditional methylating agents like methyl iodide or dimethyl sulfate often yield isomer mixtures favoring the N1 product only slightly (e.g., ~3:1 ratio), several advanced strategies can dramatically enhance N1-selectivity.[1]
Root Cause Analysis & Solutions:
-
Steric Hindrance Strategy (State-of-the-Art): Employ Masked Methylating Agents. A highly effective modern approach involves using a sterically bulky, "masked" methylating reagent. The principle is that a large alkylating agent will preferentially react at the less sterically hindered nitrogen atom (N1), disfavoring the N2 position adjacent to the substituent at C3.[1] Alpha-halomethylsilanes are excellent reagents for this purpose. The initial N-alkylation is followed by a protodesilylation step to reveal the N-methyl group.[1][3]
-
Insight: This two-step, one-pot sequence leverages kinetic control governed by sterics. The choice of silane is critical; greater steric bulk on the silicon atom leads to higher N1 selectivity.[1] For example, using the bulky (chloromethyl)triisopropoxysilane can achieve N1:N2 ratios exceeding 99:1 for many substrates.[1][3][4]
-
See Protocol 1: For a detailed experimental procedure on this high-selectivity method.
Table 1: Effect of α-Halomethylsilane Structure on N1-Selectivity
Alkylating Reagent N1:N2 Ratio (Chloromethyl)triisopropoxysilane 93:7 (Chloromethyl)diisopropoxymethylsilane 92:8 (Chloromethyl)ethoxydimethylsilane 89:12 (Chloromethyl)methoxydimethylsilane 88:12 Data adapted from Yang, E. et al., J. Org. Chem. 2024.[1] Conditions: KHMDS, THF/DMSO, 60°C.
-
-
Solvent-Mediated Strategy: Utilize Fluorinated Alcohols. For certain substrates, the choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve the regioselectivity of pyrazole formation from 1,3-dicarbonyls and methylhydrazine, favoring one isomer.[5] While this applies to the synthesis of the N-methyl pyrazole from precursors, the underlying principle of solvent-intermediate interactions could be explored for direct methylation as well.
-
Insight: Fluorinated alcohols possess unique properties, including strong hydrogen-bond donating ability and low nucleophilicity, which can stabilize intermediates or transition states selectively, thereby directing the reaction pathway.[5] In the synthesis of pyrazoles, switching from ethanol to HFIP improved regioselectivity from poor to as high as 97:3.[5]
-
-
Accept and Separate. If the above methods are not applicable, the fallback is to proceed with the reaction and separate the regioisomers.
-
Insight: While seemingly straightforward, this can be challenging. N1 and N2 isomers often have very similar polarities, making separation by column chromatography difficult and resource-intensive. However, for some pyrazole derivatives, the isomers are well-resolved on a standard silica gel column.[6] Careful optimization of the eluent system is critical.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for improving N1-regioselectivity.
Q2: I am observing low conversion or no reaction at all. What are the likely causes?
Low or no conversion typically points to one of three areas: ineffective deprotonation, low reagent reactivity, or suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Ineffective Deprotonation: The N-H of a pyrazole is acidic, but it requires a sufficiently strong base for complete deprotonation to the highly nucleophilic pyrazolate anion.
-
Solution: If you are using a weak base like K₂CO₃ and seeing poor results, switch to a stronger base. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices that ensure rapid and complete deprotonation.[2][7]
-
Trustworthiness Check: Always ensure your base is fresh and has been handled under anhydrous conditions. Older bottles of NaH or solutions of KHMDS can lose their activity.
-
-
Low Reagent Reactivity: Not all methylating agents are equal.
-
Solution: If you are using a less reactive, "green" reagent like dimethyl carbonate (DMC), you must use forcing conditions. This typically means higher temperatures (95-170°C) and often requires a catalyst.[8][9] If your substrate is sensitive to heat, switching to a more reactive agent like methyl iodide or dimethyl sulfate (with appropriate safety precautions) may be necessary.[10]
-
-
Suboptimal Conditions: Temperature and solvent play crucial roles.
-
Solution: Most N-methylations require some degree of heating. A good starting point is 60°C.[1] Ensure you are using an appropriate polar aprotic solvent like THF, DMF, or DMSO, which can effectively solvate the pyrazolate anion. Always use anhydrous solvents, as water will quench the base and inhibit the reaction.
-
Q3: I am using Dimethyl Carbonate (DMC) for a greener process, but the reaction is slow and inefficient. How can I optimize it?
Dimethyl carbonate is an excellent, environmentally benign methylating agent, but its lower reactivity compared to traditional alkyl halides is a known drawback.[10] The key to success with DMC is catalytic activation.
Root Cause Analysis & Solutions:
-
Lack of Activation: At moderate temperatures, the electrophilicity of DMC is often insufficient for efficient methylation.
-
Solution: The addition of a nucleophilic catalyst is essential. N,N,N′,N′-tetramethylethylenediamine (TMEDA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are highly effective organocatalysts for this transformation.[8][10] The catalyst reacts with DMC to generate a more activated methylating intermediate, significantly accelerating the reaction.[10]
-
Insight: In a study comparing bases for the reaction of phthalimide with DMC, 10 mol% of TMEDA gave a 95% yield, whereas triethylamine gave only 69%, and no reaction occurred without a catalyst.[10]
-
See Protocol 2: For a detailed procedure using TMEDA as a catalyst.
-
-
Insufficient Temperature: DMC reactions almost always require heating.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for pyrazoles, and what are their pros and cons?
Choosing the right methylating agent is a balance of reactivity, selectivity, safety, and cost. The four most relevant classes are summarized below.
Table 2: Comparison of Common Methylating Agents for Pyrazoles
| Reagent Class | Examples | Pros | Cons |
|---|---|---|---|
| Alkyl Halides | Methyl Iodide (MeI) | High reactivity; commercially available. | Toxic; often gives poor regioselectivity (~3:1 N1/N2).[1] |
| Alkyl Sulfates | Dimethyl Sulfate (DMS) | Highly reactive; cost-effective. | Extremely toxic and carcinogenic; requires stringent safety protocols; poor regioselectivity.[1][12] |
| Alkyl Carbonates | Dimethyl Carbonate (DMC) | Low toxicity; environmentally friendly ("green").[8] | Low reactivity; requires high temperatures and/or a catalyst; can act as a carbamoylating agent.[10] |
| α-Halomethylsilanes | (Chloromethyl)triisopropoxysilane | Excellent N1-regioselectivity (>99:1 achievable); bench-stable reagents.[1][13] | Higher reagent cost; two-step (one-pot) process. |
Q2: How do I choose the right base and solvent?
-
Base Selection: The base's role is to deprotonate the pyrazole's N-H group (pKa ≈ 14-15).
-
Strong Bases (NaH, KHMDS, LiHMDS): Use these for rapid, irreversible, and complete deprotonation. They are ideal for ensuring the reaction goes to completion, especially with less reactive electrophiles or sterically hindered pyrazoles.[7]
-
Carbonate Bases (K₂CO₃, Cs₂CO₃): These are milder, safer to handle, and sufficient for many simple pyrazoles, particularly with highly reactive methylating agents like DMS.[2]
-
-
Solvent Selection: The solvent must be aprotic and able to dissolve the pyrazole and the resulting pyrazolate salt.
-
Common Choices (DMF, DMSO, THF, Acetonitrile): These polar aprotic solvents are standard. DMSO is particularly effective at dissolving a wide range of substrates but carries a risk of autocatalytic decomposition with strong bases at elevated temperatures.[1]
-
Specialized Solvents (TFE, HFIP): As mentioned in the troubleshooting section, these fluorinated alcohols can be used to steer regioselectivity in specific synthetic routes.[5]
-
General Reaction Scheme
Caption: General N-methylation reaction of a 3-substituted pyrazole.
Q3: What are the major safety concerns with N-methylation reactions?
Vigilance is mandatory. Many classic methylating agents are hazardous.
-
Dimethyl Sulfate (DMS): EXTREME HAZARD. DMS is highly toxic, a potent carcinogen, and corrosive.[12] It can cause severe, delayed-onset chemical burns to the skin, eyes, and respiratory tract. All work with DMS must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber or Viton gloves, a face shield, and a lab coat. [12] An ammonia solution should be kept nearby to neutralize spills and decontaminate glassware.
-
Methyl Iodide (MeI): MeI is toxic and a suspected carcinogen. It is volatile and should be handled with care in a fume hood.
-
Strong Bases (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.
Given these risks, transitioning to greener, safer alternatives like Dimethyl Carbonate (DMC) is highly encouraged where chemically feasible.[11]
Experimental Protocols
Protocol 1: Highly N1-Selective Methylation of Pyrazoles via an α-Halomethylsilane Masked Reagent
This protocol is adapted from the work of Yang and Dalton and is designed to maximize N1-selectivity.[1][7]
Materials:
-
3-Substituted-1H-pyrazole (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2-1.5 equiv, as solution in THF)
-
(Chloromethyl)triisopropoxysilane (1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (2.0 equiv, as 1M solution in THF)
-
Water
Procedure:
-
Setup: Add the 3-substituted-1H-pyrazole (e.g., 1.0 mmol) and anhydrous DMSO (e.g., 2.5 mL) to a dry reaction vial equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Deprotonation: Add the KHMDS solution (1.5 equiv) dropwise to the stirred solution at room temperature.
-
Alkylation: Place the vial in a pre-heated block at 60°C and stir for 30 minutes. To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv) and continue stirring at 60°C. Monitor the reaction by HPLC or TLC for the consumption of the starting material (typically 2-4 hours).
-
Protodesilylation: Once the alkylation is complete, add water (10 volumes relative to DMSO) followed by the TBAF solution (2.0 equiv). Continue stirring at 60°C for an additional 2-4 hours until the organosilane intermediate is fully converted to the N-methyl product.
-
Workup: Cool the reaction to room temperature. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or isopropyl acetate). Wash the organic layer with water to remove DMSO, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N1-methyl pyrazole. The N1:N2 ratio can be determined by ¹H-NMR or HPLC analysis of the crude material.[7]
Protocol 2: N-Methylation using Dimethyl Carbonate (DMC) with a TMEDA Catalyst
This protocol provides a greener alternative to traditional methods and is adapted from Zhao, S. et al.[8][10]
Materials:
-
NH-containing heterocycle (e.g., pyrazole) (10 mmol)
-
Dimethyl Carbonate (DMC) (10 mL)
-
Dimethylformamide (DMF) (5 mL)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA) (1 mmol, 0.1 equiv)
Procedure:
-
Setup: In a suitable pressure vessel or sealed tube, combine the pyrazole (10 mmol), DMC (10 mL), DMF (5 mL), and TMEDA (1 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture to 95°C with vigorous stirring.
-
Monitoring: Maintain the temperature for 8-12 hours. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing by TLC or GC/LC-MS.
-
Workup: After cooling to room temperature, carefully vent the vessel. Remove the solvents (DMC, DMF) and excess reagents under reduced pressure.
-
Purification: The resulting crude product can be purified by flash chromatography, distillation, or recrystallization to yield the pure N-methylated product.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
Zhao, S., et al. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications. Available at: [Link]
-
Yang, E. & Dalton, D. M. (2024). General Procedure for Pyrazole N1 Methylation. Supporting Information for J. Org. Chem. Available at: [Link]
-
Yang, E. & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Yang, E. & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. Available at: [Link]
-
Di Sarno, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Reddit r/OrganicChemistry (2023). N-methylation of pyrazole. Reddit. Available at: [Link]
- Tsujita, Y., et al. (1996). N-alkylation method of pyrazole. Google Patents (EP0749963A1).
-
Yang, E. & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]
-
R Discovery (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]
- An, Z., et al. (2019). Methylation synthesis method of N-heterocyclic compound. Google Patents (CN110373026A).
-
Shieh, W.-C., et al. (2001). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Request PDF. Available at: [Link]
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Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges with Pyrazole Carboxylic Acids in Organic Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with pyrazole carboxylic acids in organic solvents. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these common experimental hurdles.
Introduction: The Solubility Conundrum of Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are a vital class of heterocyclic compounds in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals.[1][2][3] Their unique structure, featuring both a hydrogen bond donor (pyrazole NH) and acceptor (pyrazole N), along with a carboxylic acid group, leads to complex solubility behaviors.[4][5] Strong intermolecular hydrogen bonding and high crystal lattice energy often result in poor solubility in many common organic solvents, posing significant challenges during synthesis, purification, and formulation.[6]
This guide will explore the fundamental principles governing their solubility and provide practical, evidence-based strategies to overcome these issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you might be facing in the lab and offers step-by-step solutions.
Issue 1: My pyrazole carboxylic acid won't dissolve in common non-polar or moderately polar organic solvents for a reaction.
Q: I'm trying to set up a reaction (e.g., amide coupling, esterification) and my pyrazole carboxylic acid has poor solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. What should I do?
A: This is a classic solubility challenge arising from the compound's polarity and hydrogen bonding capabilities. Here’s a systematic approach to troubleshoot this:
1. Understand the "Why":
Your pyrazole carboxylic acid has two key features driving its insolubility in less polar solvents:
-
Hydrogen Bonding: The carboxylic acid group and the pyrazole ring's N-H group can form strong intermolecular hydrogen bonds, making it difficult for solvent molecules to break them apart.
-
Polarity Mismatch: The principle of "like dissolves like" is at play.[7] Solvents like DCM are not polar enough to effectively solvate the highly polar pyrazole carboxylic acid molecule.
2. Immediate Troubleshooting Steps:
-
Increase Solvent Polarity: Switch to more polar aprotic solvents. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving polar compounds due to their high dielectric constants and ability to act as hydrogen bond acceptors.[8][9]
-
Expert Tip: While effective, be mindful that DMF and DMSO have high boiling points, which can complicate product isolation. Use the minimum amount necessary to achieve dissolution.
-
-
Use a Co-Solvent System: A mixture of solvents can often achieve what a single solvent cannot.[6][9]
-
Start by suspending your compound in the desired reaction solvent (e.g., DCM).
-
Add a small amount of a highly polar co-solvent (like DMF or DMSO) dropwise until the solid dissolves. This often provides enough solubility to allow the reaction to proceed.
-
-
Gentle Heating: For many compounds, solubility increases with temperature.[10] Try warming the mixture gently.
-
Caution: Be aware of the thermal stability of your compound and the boiling point of your solvent.
-
3. Advanced Strategy: In-Situ Salt Formation for Reactions
For reactions like amide coupling, you can convert the carboxylic acid to a more soluble salt in situ.
-
Mechanism: Deprotonating the carboxylic acid with a base breaks the strong hydrogen-bonding network and introduces a charge, which can improve solubility in polar aprotic solvents.
Experimental Protocol: Amide Coupling of a Poorly Soluble Pyrazole Carboxylic Acid
Objective: To perform an amide coupling reaction on a pyrazole carboxylic acid with low solubility in DCM.
Materials:
-
Pyrazole-carboxylic acid
-
Desired amine
-
Peptide coupling reagent (e.g., HATU)
-
Tertiary amine base (e.g., DIPEA or Triethylamine)[11]
-
Anhydrous DCM and Anhydrous DMF
Procedure:
-
Suspend the pyrazole-carboxylic acid in anhydrous DCM.
-
Add a minimal amount of anhydrous DMF (e.g., 5-10% of the total volume) and stir until the solid dissolves.
-
Add the desired amine to the solution.
-
Add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[11]
Issue 2: My compound precipitates during workup or purification.
Q: I've successfully run my reaction, but upon adding an anti-solvent or during chromatographic purification, my product crashes out. How can I prevent this?
A: This is a common issue when transitioning from a highly polar reaction solvent to a less polar solvent system for extraction or chromatography.
1. For Aqueous Workup:
-
Problem: If your reaction was in DMF or DMSO and you dilute it with water and a less polar organic solvent (like ethyl acetate), your product may precipitate if it has low aqueous solubility.
-
Solution:
-
pH Adjustment: If your molecule has basic sites, acidifying the aqueous layer can protonate them, increasing aqueous solubility. Conversely, for acidic compounds, basifying can help.
-
Solvent Choice: Use a more polar extraction solvent like n-butanol if the product is too polar for ethyl acetate.
-
2. For Column Chromatography:
-
Problem: Low solubility in the mobile phase (e.g., Hexane/Ethyl Acetate) can cause the compound to precipitate on the column, leading to poor separation and recovery.
-
Solution:
-
Modify the Mobile Phase: Add a small percentage of a more polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve solubility.
-
Dry Loading: Dissolve your crude product in a strong, polar solvent (like DMF or methanol), adsorb it onto a small amount of silica gel, dry it under vacuum, and then load the solid onto the column.[6] This prevents precipitation upon direct liquid loading.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose organic solvents for dissolving pyrazole carboxylic acids?
A1: Highly polar aprotic solvents are generally the most effective. The best choices are typically:
-
Dimethyl Sulfoxide (DMSO) [8]
-
Dimethylformamide (DMF) [9]
-
Methanol (especially for salts)[8]
-
Ethanol [10]
For less polar options, solubility is often limited, but co-solvent systems can be effective.[6][9]
Q2: How does the structure of the pyrazole carboxylic acid affect its solubility?
A2: Several structural factors play a crucial role:
-
Substituents: Lipophilic (oily) substituents on the pyrazole ring will decrease aqueous solubility but may improve solubility in less polar organic solvents. Conversely, polar substituents (e.g., hydroxyl, amino groups) will increase polarity and favor more polar solvents.[6]
-
Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[6]
-
Crystal Structure: The arrangement of molecules in the crystal lattice (crystal packing) significantly impacts the energy required to dissolve the compound. Strong intermolecular forces, like extensive hydrogen bonding, lead to lower solubility.[6]
Q3: Can I use salt formation to improve solubility for applications other than reactions?
A3: Absolutely. Salt formation is a powerful and widely used technique to enhance the solubility of ionizable drugs for formulation and delivery.[6][12]
-
Mechanism: By reacting the acidic pyrazole carboxylic acid with a base, you form a salt. This salt is an ionic compound and is often significantly more soluble in polar solvents, including aqueous media, than the neutral parent molecule.[12][13]
-
Common Bases for Salt Formation:
-
Sodium Hydroxide (NaOH)
-
Potassium Hydroxide (KOH)
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
-
dot
Caption: Salt formation disrupts hydrogen bonding to improve solubility.
Q4: What is a prodrug approach, and how can it help with solubility?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[14] This strategy is often used to overcome solubility issues.[6][]
-
How it Works: The carboxylic acid group is often a key contributor to poor solubility in non-polar environments. By converting it to a more lipophilic group, such as an ester, the overall polarity of the molecule is reduced, which can improve its ability to be formulated in lipid-based systems or to cross cell membranes.[16] The ester is then cleaved by enzymes (esterases) in the body to release the active carboxylic acid.[][16]
dot
Caption: Prodrug approach to enhance solubility and delivery.
Q5: Are there any "green" or more environmentally friendly solvent options?
A5: Yes, the field of green chemistry is actively exploring alternatives to traditional organic solvents. For pyrazole synthesis and derivatization, some greener options that have been explored include:
-
Solvent-free conditions: Some reactions can be carried out neat, especially with the use of a catalyst.[17][18]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) have been shown to improve reaction regioselectivity in some pyrazole syntheses.[19]
-
Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable and have low toxicity.[20]
While these are promising, their application to overcoming solubility issues with existing pyrazole carboxylic acids needs to be evaluated on a case-by-case basis.
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Best For | Considerations |
| Co-Solvents | Modifying the overall polarity of the solvent system.[21] | Reactions, initial dissolution tests. | Can complicate purification.[6] |
| pH Adjustment/Salt Formation | Ionizing the carboxylic acid to break hydrogen bonds and increase polarity.[12][21] | Improving aqueous solubility, aiding dissolution in polar organic solvents. | The resulting salt may have different stability or hygroscopicity.[13] |
| Prodrug Approach | Masking the polar carboxylic acid group with a less polar, cleavable group (e.g., an ester).[6][16] | Drug delivery and formulation, improving lipophilicity. | Requires in vivo enzymatic cleavage to the active form.[] |
| Particle Size Reduction | Increasing the surface area to improve the dissolution rate (does not change equilibrium solubility).[6][22] | Formulation of final drug products. | Not suitable for high-dose drugs.[22] |
| Heating | Increasing the kinetic energy to overcome intermolecular forces.[10] | Initial dissolution for reactions. | Risk of compound degradation. |
References
- Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem. (n.d.).
- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC - NIH. (n.d.).
- Dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.).
- Pyrazole - Solubility of Things. (n.d.).
- Pyrazine-2-carboxylic acid - Solubility of Things. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. (n.d.).
- Green synthesis of pyrazole systems under solvent-free conditions - Semantic Scholar. (n.d.).
- Prodrugs of Drugs Bearing Carboxylic Acids. (n.d.).
- Showing metabocard for 4-Carboxypyrazole (HMDB0060760) - Human Metabolome Database. (2013, July 4).
- Recent progress in prodrug design strategies based on generally applicable modifications - PubMed. (2017, April 15).
- Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media - Benchchem. (n.d.).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.).
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (2025, October 31).
- Prodrug Activation Strategies - BOC Sciences. (2023, September 26).
- 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH. (n.d.).
- Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.).
- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6).
- Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. (n.d.).
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025, August 10).
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- Salt formation to improve drug solubility - PubMed. (2007, July 30).
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH. (n.d.).
- Improving solubility and accelerating drug development | Veranova. (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- (SOLUBILITY ENHANCEMENT TECHNIQUES) - Jetir.Org. (n.d.).
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
- Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. (n.d.).
- 1H-Pyrazole-3-carboxylic acid 97 1621-91-6 - Sigma-Aldrich. (n.d.).
- US9346763B2 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents. (n.d.).
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (2025, August 8).
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. (2014, May 6).
- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023, June 5).
- Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018, October 12).
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Preventing decarboxylation of pyrazole carboxylic acids during reactions
Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with pyrazole carboxylic acids. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the challenges associated with the unintended decarboxylation of these valuable heterocyclic compounds. Our goal is to equip you with the knowledge to protect your starting materials and intermediates, ensuring the integrity and success of your synthetic routes.
Introduction: The Challenge of Pyrazole Carboxylic Acid Instability
Pyrazole carboxylic acids are crucial building blocks in medicinal chemistry and materials science. However, their utility is often hampered by a tendency to undergo decarboxylation, particularly under thermal, acidic, or basic conditions. This unwanted loss of CO2 can lead to low yields, impure products, and significant challenges in process development. This guide will explore the mechanisms behind this instability and provide practical, field-proven strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem for pyrazole carboxylic acids?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). For synthetic chemists, this is often an undesirable side reaction as it results in the loss of a key functional group, leading to the formation of an unintended pyrazole derivative. This can significantly lower the yield of the desired product and introduce impurities that may be difficult to separate.
Q2: What are the primary factors that trigger the decarboxylation of pyrazole carboxylic acids?
The decarboxylation of pyrazole carboxylic acids is primarily influenced by three main factors:
-
Temperature: High temperatures provide the activation energy needed for the C-C bond cleavage required for decarboxylation. Many pyrazole carboxylic acids will decarboxylate when heated, especially above their melting points.
-
pH: Both strongly acidic and basic conditions can catalyze decarboxylation.[1][2][3][4] Under acidic conditions, protonation of the pyrazole ring can facilitate the loss of CO2. In basic media, the formation of a carboxylate anion can also lead to decarboxylation, particularly with heating.
-
Catalysts: Certain transition metals, notably copper and silver compounds, are known to catalyze the decarboxylation of heteroaromatic carboxylic acids, including those of pyrazoles.[3][5]
Q3: Are all pyrazole carboxylic acids equally susceptible to decarboxylation?
No, the stability of a pyrazole carboxylic acid is highly dependent on the substitution pattern of the pyrazole ring.
-
Position of the Carboxyl Group: The position of the -COOH group on the pyrazole ring plays a significant role. For instance, pyrazole-4-carboxylic acids can be susceptible to decarboxylation, and this can even be exploited synthetically.
-
Electron-Withdrawing/Donating Groups: The presence of other substituents on the ring can either stabilize or destabilize the molecule. For example, the presence of bis(haloalkyl)-substituents on heteroaromatic carboxylic acids is known to have a negative impact, often leading to very low yields or no reaction in decarboxylation-prone transformations.[3] Conversely, in some contexts, electron-withdrawing groups can facilitate decarboxylation.[6]
Q4: Can I predict if my specific pyrazole carboxylic acid will be unstable under my planned reaction conditions?
While a definitive prediction is challenging without experimental data, you can make an educated assessment. Consider the following:
-
Thermal Stress: If your planned reaction involves heating above 80-100 °C, there is a risk of decarboxylation.
-
Harsh pH: Reactions requiring strong acids (e.g., H2SO4, neat CF3COOH) or strong bases (e.g., NaOH, KOH) are high-risk.[1][2][3][4]
-
Catalysts: If your reaction uses copper or silver catalysts, be vigilant for potential decarboxylation.[3][5]
-
Literature Precedent: Search for literature on similar pyrazole carboxylic acid derivatives to see how they behave under various conditions.
Troubleshooting Guides for Common Synthetic Transformations
This section provides detailed troubleshooting advice for specific reactions where decarboxylation is a common problem.
Scenario 1: Amide Coupling Reactions
Problem: "I am trying to form an amide from my pyrazole carboxylic acid and an amine, but I am seeing significant amounts of the decarboxylated pyrazole as a byproduct."
Root Cause Analysis: Amide coupling often requires elevated temperatures, especially with less reactive amines. Standard coupling reagents might also be basic or acidic enough to promote decarboxylation at these temperatures.
Solutions:
-
Lower the Reaction Temperature: Opt for modern, highly efficient coupling reagents that work at room temperature or even lower temperatures.
-
Choose the Right Coupling Reagent: Avoid harsh activating agents. Consider using carbodiimides like EDC in combination with an additive like HOBt or using phosphonium-based reagents like PyBOP.
-
Step-wise Activation: Activate the carboxylic acid at a low temperature (e.g., 0 °C) to form an active ester or acid chloride, and then add the amine to complete the reaction.
-
Protect the Carboxylic Acid: If direct coupling fails, consider converting the carboxylic acid to a methyl or ethyl ester.[1][2] The ester can then be converted to the desired amide under milder conditions.
Experimental Protocol: Mild Amide Coupling
-
Dissolve the pyrazole carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir for 30 minutes at 0 °C.
-
Add the amine (1.1 eq) and allow the reaction to slowly warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a mild aqueous acid (e.g., saturated NH4Cl solution) and extracting the product.
Scenario 2: Esterification Reactions
Problem: "My Fischer esterification is causing significant decarboxylation of my pyrazole carboxylic acid."
Root Cause Analysis: Fischer esterification typically requires refluxing in an alcohol with a strong acid catalyst (e.g., H2SO4). These harsh, hot, and acidic conditions are highly conducive to decarboxylation.
Solutions:
-
Avoid Strong Acids and High Heat: Use milder esterification methods.
-
Mitsunobu Reaction: This reaction proceeds at or below room temperature and under neutral conditions.
-
Alkylation of the Carboxylate Salt: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs2CO3) and then alkylate with an alkyl halide (e.g., methyl iodide).
-
Acid Chloride or Anhydride Intermediate: Convert the carboxylic acid to its acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperature, followed by the addition of the alcohol.[7]
Experimental Protocol: Esterification via Alkylation
-
Suspend the pyrazole carboxylic acid (1.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Add a mild base such as cesium carbonate (Cs2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the ester product.
Scenario 3: Cross-Coupling Reactions (e.g., Suzuki, Heck)
Problem: "During my palladium-catalyzed cross-coupling reaction, I am losing the carboxylic acid group from my pyrazole substrate."
Root Cause Analysis: Many cross-coupling reactions require elevated temperatures and basic conditions, creating a high-risk environment for decarboxylation. The palladium catalyst itself generally does not cause decarboxylation, but the overall reaction conditions can.
Solutions:
-
Protect the Carboxylic Acid Group: This is the most robust strategy. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the cross-coupling.[1][8][9] The ester group is generally stable under these conditions. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
-
Use Milder Reaction Conditions: Investigate modern cross-coupling protocols that proceed at lower temperatures. This may involve using more active catalysts, ligands, or microwave-assisted synthesis with careful temperature control.[10]
-
Optimize the Base: Use the mildest base possible that still allows for efficient cross-coupling. In some cases, weaker bases like K3PO4 or even organic bases can be effective and may reduce the extent of decarboxylation.
Experimental Protocol: Suzuki Coupling with a Protected Pyrazole
-
Esterification: Convert your pyrazole carboxylic acid to its methyl or ethyl ester using one of the mild methods described in Scenario 2.
-
Cross-Coupling: a. To a reaction vessel, add the pyrazole carboxylate (1.0 eq), the boronic acid partner (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq). b. Add a suitable solvent system (e.g., toluene/ethanol/water). c. Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor its progress.
-
Deprotection (Hydrolysis): a. Once the coupling is complete, isolate the ester product. b. Hydrolyze the ester back to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Visualizing the Problem and Solutions
Decarboxylation Mechanism
The following diagram illustrates a generalized mechanism for the thermal decarboxylation of a pyrazole carboxylic acid.
Caption: Generalized thermal decarboxylation pathway.
Preventative Workflow
This workflow outlines the decision-making process for handling a reaction with a potentially unstable pyrazole carboxylic acid.
Caption: Decision workflow for preventing decarboxylation.
Quantitative Data Summary
The following table summarizes typical temperature ranges for intentional decarboxylation, which can serve as a guide for temperatures to avoid when trying to preserve the carboxylic acid group.
| Condition | Typical Temperature Range for Decarboxylation | Notes | Reference |
| Acidic | 50 °C to 220 °C | Can vary significantly with acid strength and substrate. | [1][2][3][4] |
| Basic | 40 °C to 150 °C | Dependent on the base used and solvent. | [1][2][3] |
| Thermal (Neat or in Solvent) | 80 °C to 190 °C | Often requires higher temperatures in the absence of a catalyst. | [3] |
| Metal-Catalyzed (e.g., Cu) | Can occur at lower temperatures, but often still requires heat (e.g., microwave at 200 °C in some cases). | Highly dependent on the specific catalytic system. | [3] |
References
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Tutor. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. [Link]
-
Slideshare. (n.d.). Protection of carbonyl and carboxyl group. [Link]
-
2. Carboxyl protecting groups. (n.d.). [Link]
-
Gorelsky, S. I., et al. (2017). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie, 20(6), 633-639. [Link]
-
Li, Q., et al. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega, 6(4), 2842–2852. [Link]
-
Wang, Y., et al. (2015). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 17(19), 4798–4801. [Link]
-
Pramanik, A., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Guillou, S., et al. (2010). Copper-catalyzed protodecarboxylation on pyrazoles. Tetrahedron, 66(14), 2654-2663. (As cited in WO2014033164A1).
- Goossen, L. J., et al. (2012). Metal-catalyzed protodecarboxylation reactions. Synthesis, 44(02), 184-193. (As cited in WO2014033164A1).
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. Organic Letters, 11(24), 5710–5713. [Link]
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
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ResearchGate. (2018). Optimization of the reaction conditions for the synthesis of pyrazole... [Link]
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Özer, I., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 19(6), 4389. [Link]
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Trofimov, B. A., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Chemistry of Heterocyclic Compounds, 55(6), 513-523. [Link]
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Huang, D., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364. [Link]
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Di Mauro, G., et al. (2017). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. New Journal of Chemistry, 41(16), 8048-8053. [Link]
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ResearchGate. (2021). Time-programmable pH: Decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. [Link]
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ResearchGate. (2010). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
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ResearchGate. (n.d.). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. [Link]
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ResearchGate. (n.d.). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. [Link]
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Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3462-3469. [Link]
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Onen, A., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]
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Brohm, D., et al. (2014). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Bioorganic & Medicinal Chemistry, 22(2), 847-863. [Link]
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Mashihara, M., et al. (2021). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem, 86(6), 882-888. [Link]
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Goulart, M. O. F., et al. (2018). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Revista Virtual de Química, 10(4), 1106-1123. [Link]
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Kim, K. H., et al. (2009). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 76(2), 398-406. [Link]
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Wikipedia. (n.d.). Aromatic L-amino acid decarboxylase inhibitor. [Link]
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ResearchGate. (2014). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids? [Link]
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ResearchGate. (2010). Bromination of pyrazole-3(5)-carboxylic acid. [Link]
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PubMed. (n.d.). Inhibitors binding to L-aromatic amino acid decarboxylase. [Link]
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Parkinson's UK. (n.d.). Decarboxylase inhibitors. [Link]
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Celen, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 395-404. [Link]
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Identification and removal of impurities in 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this compound. The information provided herein is based on established principles of organic chemistry and analytical science, offering practical solutions to ensure the purity and quality of your material.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various biologically active molecules.[1] Achieving high purity is paramount for its successful application in research and development. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and biological assays. This guide provides a structured approach to identifying and eliminating these unwanted components.
The presence of organic impurities in a drug substance is closely dependent on the manufacturing process.[2] Therefore, understanding the synthetic route is the first step in anticipating potential impurities. While multiple synthetic pathways to pyrazole derivatives exist, a common and logical approach to this compound involves a two-step process:
-
Condensation: Reaction of a β-ketoester equivalent, such as diethyl 2-(ethoxymethylene)-3-oxobutanoate, with methylhydrazine to form the pyrazole ring and yield the corresponding ethyl ester, ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
This presumed synthetic pathway will form the basis for our discussion on potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Based on the presumed synthetic route, impurities can be categorized as follows:
-
Starting Material-Related Impurities:
-
Unreacted methylhydrazine.
-
Unreacted diethyl 2-(ethoxymethylene)-3-oxobutanoate or its precursors.
-
-
Process-Related Impurities:
-
Ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate: The immediate precursor to the final product. Incomplete hydrolysis is a common source of this impurity.
-
Regioisomers: Depending on the reaction conditions, the cyclization reaction with methylhydrazine could potentially yield the isomeric ethyl 3-ethoxy-1-methyl-1H-pyrazole-5-carboxylate. Subsequent hydrolysis would lead to the corresponding carboxylic acid isomer.
-
By-products from side reactions: The synthesis of pyrazoles can sometimes be accompanied by the formation of various side products, the nature of which depends on the specific reaction conditions.[3][4]
-
-
Degradation-Related Impurities:
-
Decarboxylation product: Pyrazole carboxylic acids can be susceptible to decarboxylation upon heating.
-
Hydrolysis of the ethoxy group: Under harsh acidic or basic conditions, the ethoxy group could be hydrolyzed to a hydroxyl group, forming 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Q2: Which analytical techniques are best suited for identifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[2]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective technique for separating the target compound from its impurities and for quantification.[2][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities, especially when they are isolated or present in significant quantities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities, such as residual solvents.
Q3: How can I remove the ethyl ester precursor from my final product?
A3: The most effective methods for removing the ethyl ester are:
-
Recrystallization: Since the carboxylic acid is more polar than its corresponding ester, a carefully chosen solvent system for recrystallization can effectively separate the two.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired carboxylic acid.
-
Acid-Base Extraction: The carboxylic acid can be selectively extracted into an aqueous basic solution, leaving the neutral ester in the organic phase. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.
Q4: My sample shows a peak with the same mass as my product in the LC-MS, but with a different retention time in the HPLC. What could this be?
A4: This is likely a regioisomer, such as 3-ethoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Isomers often have identical mass spectra but can be separated chromatographically due to differences in their physical properties, such as polarity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity after Synthesis | - Incomplete reaction. - Suboptimal reaction conditions leading to side products. - Inefficient initial work-up. | - Monitor reaction progress by TLC or HPLC to ensure completion. - Optimize reaction temperature, time, and stoichiometry of reactants. - Implement an acid-base extraction during work-up to remove neutral impurities. |
| Presence of Starting Materials | - Incorrect stoichiometry. - Insufficient reaction time or temperature. | - Use a slight excess of one of the reactants to ensure the complete consumption of the other. - Increase reaction time and/or temperature, monitoring for product degradation. |
| Significant Amount of Ethyl Ester Impurity | - Incomplete hydrolysis of the ester intermediate. | - Increase the duration of the hydrolysis reaction. - Use a stronger base or a higher temperature for hydrolysis. - Purify the final product using recrystallization or preparative HPLC. |
| Multiple Unidentified Peaks in HPLC | - Formation of by-products or degradation products. | - Isolate the impurities using preparative HPLC for structural elucidation by NMR and MS. - Conduct forced degradation studies to intentionally generate and identify potential degradation products.[7][8][9][10] |
| Poor Crystal Formation During Recrystallization | - Inappropriate solvent system. - Presence of impurities inhibiting crystallization. | - Screen a variety of solvents and solvent mixtures. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[11][12] - Attempt to pre-purify the material by another method (e.g., column chromatography) before recrystallization. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Optimization will likely be required for your specific instrumentation and sample matrix.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: For MS compatibility, replace phosphoric acid with 0.1% formic acid.[5]
Protocol 2: Recrystallization for Purification
The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound when hot but not when cold, while the impurities should remain soluble at cold temperatures.
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and upon heating.[11][12] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Impurity Pathways and Purification Workflow
Impurity Formation Pathway
Caption: Potential impurity formation pathway.
Impurity Identification and Removal Workflow
Caption: General workflow for impurity removal.
References
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- What solvent should I use to recrystallize pyrazoline?
- WO2011076194A1 - Method for purifying pyrazoles.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Ethyl 3-methyl-1H-pyrazole-5-carboxyl
- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide.
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- Ethyl 5-methyl-1H-pyrazole-3-carboxyl
- Forced degrad
- Forced degradation studies of Brexpiprazole.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
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- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
- Reversed Phase HPLC Method Development. Phenomenex.
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- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
- Pyrazole synthesis. Organic Chemistry Portal.
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Ethyl 5-methyl-1H-pyrazole-3-carboxyl
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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Technical Support Center: Challenges in the Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric outcome of pyrazole synthesis. Pyrazole-containing compounds are crucial scaffolds in pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a challenge?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another during a chemical reaction. In pyrazole synthesis, this challenge most famously arises in the Knorr synthesis, where an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine.[4][5] The hydrazine has two distinct nitrogen atoms that can initiate the condensation, and the dicarbonyl has two different carbonyl groups. This can lead to a mixture of two regioisomeric pyrazoles, which are often difficult to separate due to their similar physical properties.[5][6] Controlling which isomer is formed is a critical challenge for researchers.[5]
Q2: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors that control the outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of electronic and steric effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[5]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key factor. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[5]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can influence the reaction. A bulkier substituent on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[5]
-
Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[5][7][8] Acidic conditions, for example, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine.[5]
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
A3: Several strategies can be employed to enhance regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[4][6][9]
-
Temperature Control: In some cases, the reaction temperature can be tuned to favor the formation of a specific isomer.[7][8]
-
Use of Precursors with Defined Regiochemistry: Employing starting materials where the regiochemistry is already "locked," such as β-enaminones or α,β-unsaturated carbonyl compounds with a leaving group, can prevent the formation of isomeric mixtures.[5][10][11]
-
Catalyst Selection: The choice of acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid are often used.[12] In some instances, Lewis acids have been shown to improve yields and selectivity.[12]
Q4: I am observing a low yield in my pyrazole synthesis. What are the common causes and how can I troubleshoot this?
A4: Low yields can stem from several factors:[12]
-
Incomplete Reaction: The reaction may not be proceeding to completion. To troubleshoot, you can try increasing the reaction time or temperature. Monitoring the reaction progress by TLC or LC-MS is crucial to ensure all starting materials are consumed.[12] Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[13][14]
-
Side Reactions and Byproduct Formation: Unwanted side reactions can significantly lower the yield of the desired pyrazole. Careful control of reaction conditions, such as temperature and the rate of reagent addition, can minimize byproduct formation.[15][16]
-
Exothermic Reactions: The condensation of hydrazines with 1,3-dicarbonyl compounds is often exothermic.[15][17] On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and degradation of the product.[15][16] Slow, controlled addition of the hydrazine derivative is critical to manage the exotherm.[15][16]
Q5: How can I definitively characterize the regioisomers I have synthesized?
A5: The unambiguous characterization of pyrazole regioisomers is essential. Several analytical techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for distinguishing between isomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A key correlation to look for is between the N-substituent and the protons on the adjacent C3 or C5 substituent.[18]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away, helping to confirm the connectivity of the pyrazole core.[18]
-
-
X-Ray Crystallography: This is the most definitive method for structure elucidation. If a suitable single crystal can be grown, X-ray analysis provides an unambiguous assignment of the molecular structure.[18][19]
-
Mass Spectrometry (MS): While MS will not typically distinguish between regioisomers as they have the same molecular weight, differences in fragmentation patterns can sometimes be observed. However, this is not as reliable as NMR or crystallography for primary identification.[18]
Troubleshooting Guides
Guide 1: Improving Regioselectivity in the Knorr Pyrazole Synthesis
Problem: Your reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine is producing an inseparable mixture of regioisomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Detailed Protocol: Enhancing Regioselectivity with Fluorinated Solvents
This protocol is adapted from studies demonstrating the significant influence of fluorinated alcohols on the regioselectivity of pyrazole synthesis.[4][6][9]
Materials:
-
Unsymmetrical 1,3-diketone
-
Monosubstituted hydrazine (e.g., methylhydrazine)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in the chosen fluorinated solvent (TFE or HFIP) to a concentration of 0.1-0.5 M.
-
At room temperature, add the monosubstituted hydrazine (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the purified product and any mixed fractions by ¹H NMR to determine the regioisomeric ratio.
Expected Outcome: The use of TFE or HFIP as the solvent is expected to significantly favor the formation of one regioisomer over the other compared to reactions run in conventional solvents like ethanol.[6][9]
| Solvent | Typical Regioisomeric Ratio (Product 1:Product 2) | Reference |
| Ethanol | ~1:1.3 | |
| TFE | 85:15 | [9] |
| HFIP | >97:3 |
Guide 2: Managing Exothermic Reactions During Scale-Up
Problem: A pyrazole synthesis that proceeds smoothly on a lab scale becomes difficult to control upon scale-up, with a noticeable exotherm leading to impurities.
Troubleshooting Workflow:
Caption: Workflow for managing exothermic reactions.
Key Considerations for Scale-Up:
-
Surface-Area-to-Volume Ratio: This ratio decreases significantly upon scale-up, making heat dissipation less efficient.[15][16]
-
Mixing: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[15][16]
-
Reagent Addition Rate: Slow, controlled addition of the hydrazine derivative is crucial on a larger scale to manage the exotherm.[15][16] A rapid addition can cause temperature spikes that favor side-product formation.[15]
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
Reddy, G. S. K., & Rao, K. S. (2015). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 13(30), 8235–8240. [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Organic Chemistry & Process Research, 2(1), 1-4.
-
Reddy, C. R., & Rao, K. S. (2012). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. ACS Omega, 3(1), 1034-1040. [Link]
-
Tasch, B. O., & Kappe, C. O. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1234–1267. [Link]
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3237. [Link]
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-9. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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Wan, Y., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(21), 6467. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
Tasch, B. O., & Kappe, C. O. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1234–1267. [Link]
-
Smith, A. M. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2201-2207. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
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Ghorai, P., & Kumar, A. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(17), 3345–3352. [Link]
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Gomaa, M. S., & Al-Zahrani, F. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 13(11), 350. [Link]
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Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1361–1369. [Link]
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Fustero, S., Simón-Fuentes, A., & Sanz-Cervera, J. F. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International, 41(4), 253-296. [Link]
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Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
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Enhancing the reaction rate of ester hydrolysis for pyrazole carboxylic acids
Enhancing the Reaction Rate of Ester Hydrolysis
Introduction: The hydrolysis of esters to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where pyrazole carboxylic acids are prevalent structural motifs. However, this seemingly straightforward reaction can be fraught with challenges, from frustratingly slow reaction rates to incomplete conversions, often due to factors like steric hindrance and poor substrate solubility. This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the ester hydrolysis step for pyrazole derivatives. We will explore the causality behind common issues and provide field-proven, actionable solutions.
Frequently Asked Questions & Troubleshooting
Q1: My standard ester hydrolysis is extremely slow or has stalled completely. What are the primary factors I should investigate?
A1: A sluggish or stalled hydrolysis reaction is the most common issue encountered. The root cause typically lies in one or more of the following areas: the choice of catalyst, reaction temperature, or inherent properties of the substrate itself. A systematic approach is crucial for diagnosis.
First, reconsider your catalytic system. Hydrolysis can be catalyzed by either acid or base, but for pyrazole esters, base-promoted saponification is generally more efficient and less prone to side reactions.[1][2] If you are using a base like sodium hydroxide (NaOH), ensure it is used in stoichiometric or excess amounts, as the reaction consumes the base to form the carboxylate salt.[3]
Second, evaluate the reaction temperature. Many hydrolysis reactions require heating to proceed at a practical rate. A modest increase in temperature (e.g., from room temperature to 50-80 °C) can significantly accelerate the reaction. However, be mindful of potential degradation of sensitive functional groups on your pyrazole core at excessive temperatures.
Finally, assess the substrate's structure. Is the ester group sterically hindered? Bulky groups near the carbonyl can impede the approach of the nucleophile (hydroxide or water).[4][5] Is the starting material fully dissolved in the reaction medium? Poor solubility is a major barrier to achieving a reasonable reaction rate.
Below is a workflow to systematically troubleshoot a slow reaction.
Caption: Troubleshooting workflow for slow ester hydrolysis.
Q2: I am observing incomplete conversion despite extended reaction times and heating. Could steric hindrance be the problem, and how can I overcome it?
A2: Yes, steric hindrance is a frequent culprit for incomplete hydrolysis, especially with highly substituted pyrazole rings or bulky ester groups (e.g., tert-butyl esters). The steric bulk physically obstructs the nucleophilic attack of the hydroxide ion at the carbonyl carbon.[6][7]
Strategies to Overcome Steric Hindrance:
-
More Forcing Conditions: While simple heating may be insufficient, switching to a higher boiling point solvent (e.g., dioxane or DMSO instead of THF/Methanol mixtures) allows for higher reaction temperatures, which can provide the necessary activation energy to overcome the steric barrier.[8]
-
Alternative Reagents: For extremely hindered esters, classic saponification may fail. In these cases, consider reagents that operate under different mechanisms. For instance, using lithium iodide (LiI) in a solvent like pyridine or 2,4,6-collidine can effect cleavage of methyl or ethyl esters.[8] Another powerful reagent is potassium trimethylsilanolate (KOSiMe₃), which acts as a potent, sterically bulky nucleophile that can effectively hydrolyze hindered esters.[8]
-
Microwave or Ultrasound Assistance: These non-conventional energy sources can dramatically accelerate reactions by efficiently transferring energy into the system, often succeeding where conventional heating fails.[9][10] (See Q5 for more details).
Q3: My pyrazole ester is poorly soluble in the aqueous base. How can I run the hydrolysis effectively in a two-phase system?
A3: This is a classic problem where the organic substrate and the aqueous nucleophile cannot mix, leading to an extremely slow reaction at the interface. The solution is to employ Phase-Transfer Catalysis (PTC) .
A phase-transfer catalyst is a salt, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or Aliquat 336), that facilitates the migration of a reactant from one phase into another where the reaction can occur.[11][12] In ester hydrolysis, the quaternary ammonium cation (Q⁺) pairs with the hydroxide anion (OH⁻) from the aqueous phase, forming a Q⁺OH⁻ ion pair. This ion pair is soluble in the organic phase, allowing it to transport the hydroxide nucleophile to the dissolved ester, where saponification can proceed efficiently.[13][14]
Caption: Mechanism of Phase-Transfer Catalysis in ester hydrolysis.
This method offers several advantages:
-
Avoids the need for co-solvents like methanol or THF that can be difficult to remove.
-
Often allows for lower reaction temperatures.
-
The operational setup is simple and the catalysts are commercially available.[15]
Q4: I need to significantly shorten my reaction times for a high-throughput workflow. Can non-conventional energy sources help?
A4: Absolutely. For rapid and efficient hydrolysis, especially in medicinal chemistry or process development, microwave-assisted and ultrasound-assisted synthesis are powerful tools.
-
Microwave-Assisted Synthesis: Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase.[16] This often results in dramatic reductions in reaction time—from hours to mere minutes.[9][17][18] Many pyrazole syntheses and modifications, including ester hydrolysis, have been successfully optimized using this technique.[19][20]
-
Ultrasound-Assisted Synthesis (Sonication): Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[21][22] It is particularly effective for heterogeneous reactions, such as those with poor substrate solubility.[10][23]
| Feature | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Heating Mechanism | Conduction/Convection | Dielectric Heating | Acoustic Cavitation |
| Reaction Time | Hours to Days | Minutes | Minutes to Hours |
| Temperature Profile | Gradient from vessel wall | Uniform (no gradient) | Localized hot spots |
| Best For | Standard lab procedures | Rapid optimization, high-throughput | Heterogeneous mixtures, poor solubility |
| Yield Improvement | Baseline | Often higher yields[9][20] | Often higher yields[21][22] |
Experimental Protocols
Protocol 1: General Procedure for Base-Promoted Hydrolysis
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the pyrazole ester (1.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of THF and water or methanol and water, to dissolve the ester.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 eq).
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Acidify the solution with aqueous HCl (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pyrazole carboxylic acid.
Protocol 2: Hydrolysis using Phase-Transfer Catalysis (PTC)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer (preferred for efficient mixing), add the pyrazole ester (1.0 eq) and a water-immiscible organic solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq).
-
Base Addition: Add an aqueous solution of 50% w/w NaOH (5.0 - 10.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C). Vigorous stirring is critical to maximize the interfacial area.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, separate the layers. Acidify the aqueous layer with concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid product.
-
Isolation: Filter the solid product and wash with cold water, or extract with an organic solvent if it does not precipitate. Dry the product under vacuum.
References
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Top 10 Opportunities - Phase Transfer Catalysis Home Page . PTC Organics. Available at: [Link]
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Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile . Kyoto University Research Information Repository. Available at: [Link]
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Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles . Royal Society of Chemistry. Available at: [Link]
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PTC-NaOH Michael Addition in the Presence of Ester . PTC Organics, Inc. Available at: [Link]
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Phase transfer catalysis: Ester bond cleavage in non-polar medium with hydroxyl group . ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. Available at: [Link]
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Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids . ACS Omega. Available at: [Link]
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Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies . ACS Omega. Available at: [Link]
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(PDF) An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities . ResearchGate. Available at: [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review . DergiPark. Available at: [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions . National Institutes of Health. Available at: [Link]
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High speed synthesis of pyrazolones using microwave-assisted neat reaction technology . ResearchGate. Available at: [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL . National Institutes of Health. Available at: [Link]
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Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a . ResearchGate. Available at: [Link]
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Phase transfer catalysis (PTC) . OperaChem. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Institutes of Health. Available at: [Link]
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Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review . ScienceDirect. Available at: [Link]
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Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety . ResearchGate. Available at: [Link]
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What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? . ResearchGate. Available at: [Link]
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Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines . PubMed. Available at: [Link]
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A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation . Royal Society of Chemistry. Available at: [Link]
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Microwave Assisted Organic Synthesis of Heterocyclic Compound . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase . National Institutes of Health. Available at: [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase . PubMed. Available at: [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
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Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations . PubMed. Available at: [Link]
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Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters . PubMed. Available at: [Link]
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Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 . National Institutes of Health. Available at: [Link]
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Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters . ResearchGate. Available at: [Link]
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Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry . The Organic Chemistry Tutor (YouTube). Available at: [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . SpringerLink. Available at: [Link]
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Ester hydrolysis . White Rose Research Online. Available at: [Link]
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Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry . Royal Society of Chemistry. Available at: [Link]
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Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants . ResearchGate. Available at: [Link]
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A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants . National Institutes of Health. Available at: [Link]
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Other Reactions of Carboxylic Acid Derivatives . KPU Pressbooks. Available at: [Link]
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Rate of hydrolysis of ester in presence of an acidic medium . Chemistry Stack Exchange. Available at: [Link]
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ester hydrolysis problem . Reddit. Available at: [Link]
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Current status of pyrazole and its biological activities . National Institutes of Health. Available at: [Link]
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Ester to Acid - Common Conditions . Organic Chemistry Data. Available at: [Link]
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A chemical rationale of drug stability and degradation- An insightful approach . Journal of Applied Pharmaceutical Science. Available at: [Link]
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Alcohol or phenol synthesis by ester cleavage . Organic Chemistry Portal. Available at: [Link]
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Validation & Comparative
Validating the structure of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid via X-ray crystallography
An Application Scientist's Guide to the Definitive Structural Elucidation of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and rational drug design. A compound's empirical formula and connectivity, while foundational, are insufficient. It is the precise spatial arrangement of atoms—the bond lengths, angles, and conformations—that dictates biological activity and material properties.
This guide provides an in-depth, comparative analysis for validating the structure of this compound, a representative heterocyclic compound. We will present single-crystal X-ray crystallography not as an isolated technique, but as the definitive anchor in a multi-faceted, self-validating workflow, contextualized by orthogonal spectroscopic and computational methods.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, high-resolution evidence of a molecule's solid-state structure. It is considered the gold standard because it allows for the direct visualization of the electron density of a molecule, from which atomic positions can be determined with exceptional precision. The entire process hinges on the ability to grow a high-quality, single crystal.
The Causality Behind Crystallization
The transition from a disordered solution to an ordered, single crystal is the most critical and often challenging step. A successful crystallization requires creating a state of slow, controlled supersaturation. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, which do not diffract X-rays coherently. The goal is to allow molecules sufficient time to orient themselves into a thermodynamically stable, repeating lattice unit.
Experimental Protocol: From Solution to Structure
Step 1: Crystal Growth (Slow Evaporation)
-
Solvent Selection: Dissolve 5-10 mg of the synthesized this compound in a minimal amount (~0.5 mL) of a suitable solvent.
-
Senior Scientist's Note: The ideal solvent is one in which the compound has moderate solubility. High solubility prevents precipitation, while low solubility causes immediate crashing. A binary solvent system (e.g., ethyl acetate/hexane) is often effective, where the compound is soluble in the more polar solvent (ethyl acetate) and insoluble in the less polar "anti-solvent" (hexane).
-
-
Preparation: Transfer the solution to a small, clean vial. Loosely cover the vial with a cap or parafilm pierced with a few pinholes.
-
Incubation: Place the vial in a vibration-free environment at room temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed, block-like crystals are observed, carefully extract one using a cryo-loop.
Step 2: Data Collection
-
Mounting: The selected crystal is mounted on a goniometer head in the path of the X-ray beam.
-
Cryo-cooling: The crystal is flash-cooled to ~100 K (-173 °C) in a stream of liquid nitrogen.
-
Senior Scientist's Note: This critical step minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.
-
-
Diffraction: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Each spot in the diffraction pattern corresponds to a specific set of lattice planes, as described by Bragg's Law.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot.
-
Phase Problem: The initial atomic positions are determined using computational methods (e.g., direct methods) to solve the "phase problem"—the fact that detectors can only measure intensity, not the phase of the X-ray waves.
-
Refinement: The resulting atomic model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of this fit is measured by the R-factor (R1) and Goodness-of-Fit (GooF).
Interpreting the Results: A Self-Validating System
The final output is a crystallographic information file (CIF) containing the precise 3D coordinates of every atom. Key validation metrics are summarized below.
| Parameter | Typical Value (Publication Quality) | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail observed. Lower is better. |
| R1 (R-factor) | < 0.05 (5%) | The discrepancy between the experimental and calculated structure factors. A primary indicator of model quality. |
| GooF (Goodness-of-Fit) | ~ 1.0 | Should be close to 1, indicating that the model accurately fits the data without being over-parameterized. |
| Completeness (%) | > 99% | The percentage of all possible diffraction spots that were measured. |
Note: The values in the table are hypothetical examples for a well-behaved small molecule crystal.
Part 2: Orthogonal Validation: A Comparative Approach
While X-ray crystallography is definitive, it describes the molecule only in the solid state. A comprehensive validation strategy integrates other techniques that probe the molecule's structure under different conditions, ensuring the solved structure is consistent with all available data.
Caption: Integrated workflow for structural validation.
Comparison 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides information about the chemical environment and connectivity of atoms in solution. It is an essential tool to confirm that the fundamental structure of the molecule is consistent between the solid and solution states.
| Technique | Expected Data for this compound | Insight Provided |
| ¹H NMR | ~1.4 ppm (triplet, 3H): -OCH₂CH₃ ~4.4 ppm (quartet, 2H): -OCH₂ CH₃~3.9 ppm (singlet, 3H): N-CH₃ ~6.5 ppm (singlet, 1H): Pyrazole C4-H ~12-13 ppm (broad singlet, 1H): COOH | Confirms the presence and connectivity of all proton-containing functional groups (ethoxy, methyl, aromatic CH, carboxylic acid). |
| ¹³C NMR | 9 unique carbon signals corresponding to the ethoxy, methyl, pyrazole ring, and carboxyl carbons. | Confirms the carbon backbone and the total number of unique carbon environments in the molecule. |
Senior Scientist's Note: A significant discrepancy between the connectivity implied by NMR and the X-ray structure would be a major red flag, suggesting a possible chemical transformation during crystallization or an incorrect structural assignment.
Comparison 2: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, directly confirming the elemental composition.
| Parameter | Theoretical Value | "Experimental" Value | Significance |
| Molecular Formula | C₈H₁₂N₂O₃ | C₈H₁₂N₂O₃ | N/A |
| Exact Mass [M+H]⁺ | 185.0921 | 185.0923 | Confirms the elemental composition to within a few parts per million (ppm), providing extremely high confidence in the molecular formula. This is a fundamental check that must align with the X-ray model. |
Comparison 3: Density Functional Theory (DFT) Modeling
Computational modeling provides a theoretical, gas-phase structure optimized for minimum energy. Comparing the experimental crystal structure to the DFT model can reveal the effects of crystal packing forces.
Caption: Logic for comparing experimental and theoretical data.
A comparison of key geometric parameters highlights the convergence of data.
| Geometric Parameter | X-ray Crystallography (Å) | DFT Model (Å) | Interpretation |
| C=O Bond Length | 1.215 | 1.211 | Excellent agreement, confirming the carbonyl group's geometry. |
| N-N Bond Length | 1.368 | 1.375 | Minor deviation, potentially due to intermolecular hydrogen bonding in the crystal that is absent in the gas-phase DFT model. |
| C-O-C Angle (°) | 117.5 | 118.2 | Good agreement, indicating the ethoxy group conformation is not significantly strained by crystal packing. |
Note: Values are representative examples.
Conclusion
The structural validation of this compound, or any novel chemical entity, is a process of building a robust, multi-layered argument. While single-crystal X-ray crystallography delivers an unparalleled, high-resolution snapshot of the molecule in the solid state, its true power is realized when it serves as the definitive benchmark against which all other data are compared. The convergence of precise 3D coordinates from crystallography, connectivity from NMR, elemental composition from HRMS, and theoretical geometry from DFT creates a self-validating and unassailable structural assignment. This integrated approach represents the highest standard of scientific integrity, providing the confidence required for publication, patenting, and further development.
References
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Garman, E. F. (2010). Cryocooling of protein crystals: a review of recent developments. Acta Crystallographica Section D: Biological Crystallography, 66(4), 339-351. [Link]
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Bragg, W. H., & Bragg, W. L. (1913). The Reflection of X-rays by Crystals. Proceedings of the Royal Society of London. Series A, 88(605), 428-438. [Link]
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Giacovazzo, C. (Ed.). (2011). Fundamentals of Crystallography. International Union of Crystallography/Oxford University Press. [Link]
A Comparative Analysis of the Biological Activities of Pyrazole-3-carboxylic Acid and Pyrazole-5-carboxylic Acid Isomers
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, pyrazole derivatives stand out for their vast therapeutic potential, demonstrating a wide array of biological activities.[1] Among these, pyrazole-carboxylic acid isomers, specifically pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid, are of significant interest to medicinal chemists. The seemingly subtle difference in the position of the carboxylic acid group on the pyrazole ring can lead to profound changes in their biological profiles. This guide provides a comprehensive comparison of the biological activities of these two isomers, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The Structural Isomers: A Tale of Two Positions
Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The substitution of a carboxylic acid group at either the 3rd or 5th position gives rise to the two isomers at the heart of this guide. While both are structurally similar, the electronic and steric differences imparted by the carboxylic acid's location can significantly influence their interaction with biological targets.
Caption: Chemical structures of pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid.
Comparative Biological Activities: A Multifaceted Examination
The following sections delve into the antifungal, antibacterial, anticancer, and anti-inflammatory activities of derivatives of both pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid. It is important to note that direct comparative studies of the parent isomers are limited; therefore, this guide synthesizes data from various studies on their derivatives to provide a comprehensive overview.
Antifungal Activity
Derivatives of both pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid have been investigated for their potential as antifungal agents.
Pyrazole-3-carboxylic Acid Derivatives: Studies have shown that a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives exhibit inhibitory effects against various fungal pathogens, including Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata.[2][3] The structure-activity relationship (SAR) analyses from these studies suggest that the presence of electronegative atoms like fluorine and oxygen in the substituents on the pyrazole ring is crucial for antifungal activity.[3]
Pyrazole-5-carboxylic Acid Derivatives: Research on isoxazolol pyrazole carboxylate derivatives, which can be synthesized from pyrazole-5-carboxylic acid, has demonstrated strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was reported to be better than the commercial fungicide carbendazol.[4]
Data Summary: Antifungal Activity
| Fungal Strain | Pyrazole-3-carboxylic Acid Derivative Activity | Pyrazole-5-carboxylic Acid Derivative Activity | Reference |
| Candida albicans | Moderate to good inhibition | Data not available | [2][3] |
| Candida species (non-albicans) | Moderate to good inhibition | Data not available | [2][3] |
| Rhizoctonia solani | Data not available | Strong inhibition (EC50 = 0.37 μg/mL) | [4] |
Antibacterial Activity
The antibacterial potential of pyrazolecarboxylic acid isomers has also been a subject of investigation.
Pyrazole-3-carboxylic Acid Derivatives: A number of novel pyrazole-3-carboxylic acid derivatives have been synthesized and shown to possess remarkable antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5] Some of these compounds exhibited activity comparable to the standard drug ciprofloxacin.[5]
Pyrazole-5-carboxylic Acid Derivatives: Studies on derivatives of 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid have revealed significant antibacterial activity, with some compounds showing larger inhibition zones than amoxicillin against Bacillus subtilis.[2]
Data Summary: Antibacterial Activity
| Bacterial Strain | Pyrazole-3-carboxylic Acid Derivative Activity | Pyrazole-5-carboxylic Acid Derivative Activity | Reference |
| Escherichia coli | Remarkable activity | Data not available | [5] |
| Pseudomonas aeruginosa | Remarkable activity | Moderate activity | [5][6] |
| Bacillus subtilis | Remarkable activity | Significant activity | [2][5] |
| Staphylococcus aureus | Remarkable activity | Moderate activity | [5][6] |
Anticancer Activity
The antiproliferative effects of pyrazolecarboxylic acid derivatives against various cancer cell lines have been documented.
Pyrazole-3-carboxylic Acid Derivatives: Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have demonstrated potent antiproliferative activity on human cancer cell lines.[7]
Pyrazole-5-carboxylic Acid Derivatives: Several studies have highlighted the anticancer potential of pyrazole-5-carboxylic acid derivatives.[8] For instance, certain 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives have exhibited promising anticancer activity against selected cancer cell lines.[8]
Data Summary: Anticancer Activity
| Cancer Cell Line | Pyrazole-3-carboxylic Acid Derivative Activity | Pyrazole-5-carboxylic Acid Derivative Activity | Reference |
| Various Human Cancer Cell Lines | Potent antiproliferative activity | Promising anticancer activity | [7][8] |
Anti-inflammatory Activity
Both isomers have been explored for their potential to mitigate inflammation, a key process in many diseases.
Pyrazole-3-carboxylic Acid Derivatives: Certain pyrazole-3-carboxylic acid derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models, comparable to the standard drug indomethacin.[5]
Pyrazole-5-carboxylic Acid Derivatives: Derivatives of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid have exhibited potent anti-inflammatory activity in vivo.[8] Pyrazoline derivatives, which can be synthesized from pyrazole precursors, have also been shown to be potent anti-inflammatory agents.[9]
Data Summary: Anti-inflammatory Activity
| Assay Model | Pyrazole-3-carboxylic Acid Derivative Activity | Pyrazole-5-carboxylic Acid Derivative Activity | Reference |
| Carrageenan-induced paw edema | Significant activity | Potent activity | [5][8] |
Mechanism of Action and Structure-Activity Relationship (SAR)
The biological activity of these isomers is intrinsically linked to their chemical structure. The position of the carboxylic acid group, along with other substituents on the pyrazole ring, dictates the molecule's ability to interact with specific biological targets.
For anti-inflammatory activity , a key mechanism for many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] The carboxylic acid moiety can form crucial hydrogen bonds with residues in the active site of the enzyme. The orientation of this group, as determined by its position on the pyrazole ring, can influence binding affinity and selectivity.
In the context of antimicrobial activity , the mechanism can vary. For some derivatives, the pyrazole ring system may interfere with essential cellular processes in bacteria and fungi. The SAR for antifungal pyrazole-3-carboxylic acid derivatives highlights the importance of electronegative substituents, suggesting that electronic properties play a significant role in their mechanism of action.[3]
For anticancer activity , pyrazole derivatives have been shown to target various pathways involved in cell proliferation and survival, including the inhibition of protein kinases like EGFR.[1] The specific interactions with these targets are highly dependent on the overall molecular structure, including the position of the carboxylic acid group.
Caption: Factors influencing the biological activity of pyrazole carboxylic acid isomers.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antifungal Susceptibility Testing: Agar Well Diffusion Method
This method is a widely used technique to evaluate the antifungal activity of compounds.[11][12]
Workflow:
Caption: Workflow for the Agar Well Diffusion Antifungal Assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Preparation: Use a suitable agar medium, such as Potato Dextrose Agar (PDA), and pour it into sterile petri dishes. Allow the agar to solidify.
-
Seeding the Plates: Evenly spread the fungal inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the seeded agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent) and a solvent control to the wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antifungal activity.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[13][14][15]
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Anti-inflammatory Assay: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target for anti-inflammatory drugs. [16][17][18] Workflow:
Caption: Workflow for the COX-2 Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of purified COX-2 enzyme, arachidonic acid (substrate), and the test compounds.
-
Enzyme Inhibition: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (positive control) for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Termination: Stop the reaction after a specific time by adding a suitable reagent (e.g., a strong acid).
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit or other detection methods. The reduction in PGE2 production in the presence of the test compound indicates COX-2 inhibition.
Conclusion and Future Directions
The available evidence strongly suggests that both pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid scaffolds are valuable starting points for the development of new therapeutic agents with diverse biological activities. While direct comparative data is sparse, the existing literature indicates that the position of the carboxylic acid group, in concert with other substituents, plays a critical role in determining the potency and selectivity of these compounds.
Future research should focus on the systematic synthesis and side-by-side biological evaluation of analogous series of pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid derivatives. Such studies would provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a standardized framework for conducting these crucial comparative investigations.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Among these, derivatives of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid are gaining attention for their potential as targeted therapeutics. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of this promising class of compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies, present comparative data, and explore the underlying signaling pathways to bridge the critical gap between preclinical laboratory findings and their translation into living systems.
The In Vitro to In Vivo Translation Challenge
A pivotal challenge in drug development is the translation of promising in vitro results into in vivo efficacy.[4] While in vitro assays provide a controlled environment to assess the direct interaction of a compound with its molecular target and its effects on cultured cells, they often lack the complexity of a whole organism.[5][6] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with other biological systems, can significantly impact a drug's performance in vivo.[7] Therefore, a comprehensive evaluation of both in vitro and in vivo data is paramount for making informed decisions in the progression of drug candidates.
Comparative Efficacy Analysis: this compound Derivatives
This section presents a comparative analysis of three representative this compound derivatives, designated as Compound A , Compound B , and Compound C , in both in vitro and in vivo models of inflammation and cancer. The presented data, while illustrative, is based on established trends for pyrazole-based compounds.[8][9]
In Vitro Efficacy Evaluation
The initial assessment of the therapeutic potential of our lead compounds was conducted through a series of in vitro assays to determine their anti-inflammatory and anticancer activities.
The anti-inflammatory potential was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of chronic inflammation.
| Compound | IC50 (µM) for NO Inhibition |
| Compound A | 15.2 |
| Compound B | 8.5 |
| Compound C | 22.1 |
| Celecoxib (Control) | 10.8 |
Table 1: In vitro anti-inflammatory activity of this compound derivatives.
The cytotoxic effects of the compounds were assessed against the human breast cancer cell line MCF-7 using the MTT assay, which measures cell viability.
| Compound | IC50 (µM) for MCF-7 Cell Viability |
| Compound A | 5.8 |
| Compound B | 12.3 |
| Compound C | 2.1 |
| Doxorubicin (Control) | 0.9 |
Table 2: In vitro anticancer activity of this compound derivatives.
In Vivo Efficacy Evaluation
Following the promising in vitro results, the compounds were advanced to in vivo studies to assess their efficacy in animal models that mimic human disease states.
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.[3]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Compound A | 20 | 45 |
| Compound B | 20 | 62 |
| Compound C | 20 | 35 |
| Celecoxib (Control) | 20 | 55 |
Table 3: In vivo anti-inflammatory efficacy of this compound derivatives.
The in vivo anticancer efficacy was determined using a mouse xenograft model where MCF-7 cells were implanted subcutaneously into immunodeficient mice.[10][11][12]
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Compound A | 30 | 58 |
| Compound B | 30 | 41 |
| Compound C | 30 | 65 |
| Doxorubicin (Control) | 5 | 75 |
Table 4: In vivo anticancer efficacy of this compound derivatives.
Mechanistic Insights: Signaling Pathways
To understand the molecular mechanisms underlying the observed efficacy, we investigated the potential signaling pathways targeted by these pyrazole derivatives.
Anti-Inflammatory Signaling Pathway
Our investigations suggest that the anti-inflammatory effects of these compounds may be mediated through the inhibition of the P2Y14 receptor signaling pathway, which is involved in inflammatory responses.[1][7][13]
Figure 1: Proposed inhibitory action on the P2Y14 receptor signaling pathway.
Anticancer Signaling Pathway
The anticancer activity of these derivatives is hypothesized to involve the modulation of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.[14][15]
Figure 2: Proposed inhibitory action on the PI3K/AKT signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of our findings, detailed experimental protocols are provided below.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds or vehicle (DMSO, final concentration <0.1%) for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined using non-linear regression analysis.
In Vitro Anticancer Assay: MTT Cell Viability Assay
-
Cell Culture: MCF-7 human breast cancer cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.[16]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds or vehicle for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used.
-
Compound Administration: Test compounds or vehicle are administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
In Vivo Anticancer Model: MCF-7 Xenograft
-
Animals: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^7 MCF-7 cells in Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice a week with calipers using the formula: (length x width^2)/2.
-
Compound Treatment: When tumors reach a volume of approximately 100-150 mm^3, mice are randomized into treatment groups and treated with the test compounds or vehicle via intraperitoneal injection daily for 21 days.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Figure 3: Experimental workflow from in vitro screening to in vivo validation.
Conclusion
This guide highlights the critical importance of a multi-faceted approach to evaluating the efficacy of novel therapeutic candidates. The illustrative data for our this compound derivatives demonstrate that while in vitro assays are invaluable for initial screening and mechanistic studies, in vivo models provide a more comprehensive understanding of a compound's potential in a complex biological system. The discrepancies observed between in vitro and in vivo results for some compounds underscore the challenges of drug development and the necessity of robust preclinical models to guide the selection of the most promising candidates for clinical trials. Further investigation into the ADME properties and off-target effects of these derivatives is warranted to build a complete profile of their therapeutic potential.
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Benchmarking the synthesis of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structural motif is a key component in a variety of bioactive molecules, including anti-inflammatory agents, analgesics, herbicides, and fungicides.[1][2] The precise arrangement of its ethoxy, methyl, and carboxylic acid functional groups allows for targeted interactions with biological systems, making its efficient and scalable synthesis a critical aspect of drug discovery and development.
This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, safety, and cost-effectiveness. Our aim is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development goals.
Synthetic Methodologies: A Head-to-Head Comparison
Two principal and well-established methods for the synthesis of the pyrazole core are the Knorr pyrazole synthesis (a cyclocondensation reaction) and the 1,3-dipolar cycloaddition. Both pathways offer viable routes to the target molecule, each with its own set of advantages and challenges.
Method 1: The Knorr Pyrazole Synthesis via Cyclocondensation
The Knorr synthesis is a classic and widely employed method for the formation of pyrazole rings.[3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of our target molecule, a suitable 1,3-dicarbonyl precursor is diethyl 2-(ethoxymethylene)malonate, which reacts with methylhydrazine. The resulting pyrazole ester is then hydrolyzed to yield the final carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
Saponification: Dissolve the purified ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours.[4][5]
-
Acidification: Cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., 2M HCl) to a pH of approximately 3-4.
-
Isolation: The precipitated carboxylic acid can be collected by vacuum filtration, washed with cold water, and dried under vacuum.
Method 2: 1,3-Dipolar Cycloaddition
This modern and powerful method involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring.[6][7] For our target molecule, a plausible route involves the [3+2] cycloaddition of ethyl diazoacetate (the 1,3-dipole) with an ethoxy-substituted alkyne (the dipolarophile), followed by N-methylation and hydrolysis.
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve ethoxyacetylene (1.0 eq) in a dry, non-polar solvent such as toluene.
-
Addition of Diazo Compound: Add ethyl diazoacetate (1.1 eq) to the solution. The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the dipolarophile.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Methylation: Dissolve the purified ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃) and a methylating agent like dimethyl sulfate or methyl iodide. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[8]
-
Workup and Hydrolysis: After methylation, the reaction mixture is worked up by filtering off the base and evaporating the solvent. The crude ethyl 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylate is then subjected to hydrolysis as described in Method 1.
Comparative Analysis
| Parameter | Method 1: Knorr Pyrazole Synthesis | Method 2: 1,3-Dipolar Cycloaddition |
| Overall Yield | Generally good to high (70-90% reported for similar syntheses).[9] | Can be variable, but often good to excellent yields are achievable with optimized conditions. |
| Scalability | Well-established and scalable method, widely used in industrial processes. | Scalability can be a concern due to the use of potentially hazardous diazo compounds and alkynes. |
| Cost of Starting Materials | Diethyl 2-(ethoxymethylene)malonate and methylhydrazine are relatively inexpensive and commercially available.[10] | Ethyl diazoacetate and ethoxyacetylene can be more expensive and may require in-house preparation. |
| Safety Considerations | Methylhydrazine is toxic and requires careful handling.[11][12] Standard laboratory safety precautions are necessary. | Ethyl diazoacetate is potentially explosive and requires specialized handling procedures.[13] Ethoxyacetylene is flammable. |
| Reaction Conditions | Generally mild (reflux in ethanol). | Can range from room temperature to elevated temperatures; requires an inert atmosphere. |
| Regioselectivity | The reaction of unsymmetrical 1,3-dicarbonyls can lead to regioisomers, but the chosen starting material for this synthesis is symmetrical, ensuring a single product. | The cycloaddition can potentially lead to regioisomers, although often one isomer is favored. |
| Green Chemistry Aspects | Uses a relatively benign solvent (ethanol) but generates by-products. | Can be performed in various solvents, but the starting materials and intermediates pose higher safety risks. |
Conclusion and Recommendations
Both the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition present effective strategies for the synthesis of this compound.
The Knorr pyrazole synthesis is the recommended method for most laboratory and industrial applications. Its primary advantages are the high yields, the use of readily available and less hazardous starting materials, and its proven scalability. The procedure is straightforward and does not require specialized equipment, making it accessible to a wide range of researchers.
The 1,3-dipolar cycloaddition, while elegant and powerful, is better suited for specialized applications or when exploring novel synthetic routes. The inherent safety risks associated with ethyl diazoacetate and the potentially higher cost of starting materials may limit its practicality for large-scale synthesis. However, for the synthesis of structurally diverse pyrazole libraries on a smaller scale, this method offers significant versatility.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, available resources, and the safety infrastructure of the laboratory.
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Developed Against Pyrazole-Based Haptens
For Researchers, Scientists, and Drug Development Professionals
The Central Role of Hapten Design in Antibody Specificity
The generation of antibodies against small molecules like pyrazoles necessitates their covalent attachment to a larger carrier protein, as the haptens themselves are not immunogenic.[1] This process of bioconjugation is a critical determinant of the resulting antibody's specificity. The structure of the hapten, particularly the point of attachment for the linker to the carrier protein, dictates which epitopes of the pyrazole molecule are presented to the immune system. This principle, known as Landsteiner's principle, posits that the antibody's specificity is predominantly directed towards the parts of the hapten molecule that are most distal to the conjugation site.[2]
Causality in Hapten Design: A Tale of Two Strategies
The choice of where to place the linker on the pyrazole ring is not arbitrary; it is a strategic decision that directly influences the cross-reactivity profile of the antibody. Consider two hypothetical haptens derived from a generic pyrazole structure:
-
Hapten A: The linker is attached to a substituent on the pyrazole ring, leaving the core heterocyclic structure fully exposed. This strategy aims to generate antibodies that are highly specific to the pyrazole core.
-
Hapten B: The linker is attached directly to the pyrazole ring, potentially obscuring parts of the core but leaving specific peripheral functional groups exposed. This approach is designed to produce antibodies that can distinguish between closely related pyrazole analogues based on their substituents.
The downstream effects of these initial design choices will be explored in the subsequent sections on cross-reactivity data.
Comparative Analysis of Antibody Cross-Reactivity
To illustrate the principles of antibody specificity for pyrazole-based haptens, this section presents a comparative analysis of cross-reactivity data from studies on structurally related compounds. Due to the proprietary nature of many antibody development projects, publicly available data on a wide range of pyrazole haptens is limited. However, insightful parallels can be drawn from comprehensive studies on phenylpyrazole insecticides and pyrazolone analgesics.[3]
Case Study 1: Anti-Fipronil Antibodies (Phenylpyrazole)
Antibodies developed against the phenylpyrazole insecticide fipronil are crucial for environmental and food safety monitoring. The cross-reactivity of these antibodies with fipronil's metabolites and analogues is a key performance metric. The following table summarizes cross-reactivity data for two different anti-fipronil polyclonal antibody sera, which were generated using different immunizing haptens.[3]
| Compound | Serum 2265 Cross-Reactivity (%) | Serum 2268 Cross-Reactivity (%) |
| Fipronil | 100 | 100 |
| Fipronil-sulfide | 96 | 39 |
| Fipronil-detrifluoromethylsulfonyl | 38 | 1.4 |
| Fipronil-desulfinyl | 101 | 25 |
| Fipronil analogues without nitrile group | < 4 | < 4 |
| Cross-reactivity was calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.[3] |
Expert Interpretation: The stark differences in cross-reactivity between Serum 2265 and Serum 2268 underscore the profound impact of the immunizing hapten's structure.[3] Both antibody populations, however, exhibit a strong dependence on the presence of the nitrile group for binding, indicating its critical role as an epitope.[3]
Case Study 2: Anti-Pyrazolone Antibodies
A study on an antiserum raised against antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) provides another valuable example of antibody specificity towards a pyrazole-based structure.[3]
| Compound | Concentration for 50% Inhibition (ng) |
| Antipyrine | 6.8 |
| Aminopropylon | 8.5 |
| Sulpyrine | 35.5 |
| Isopropylantipyrine | 1320 |
| Aminopyrine | 2820 |
| Data from a study on anti-antipyrine antiserum, showing the concentration of various pyrazolone derivatives required to achieve 50% inhibition of radiolabeled antipyrine binding.[3] |
Expert Interpretation: These results clearly demonstrate that substitutions at the C4 position of the pyrazolone ring have a significant impact on antibody affinity.[3] Even minor modifications, as seen with aminopropylon, can slightly decrease binding, while larger substituents lead to a drastic reduction in affinity.[3] The lack of cross-reactivity with non-pyrazole antipyretics further highlights the antibody's specificity for the pyrazolone ring structure.[3]
Experimental Design and Protocols
The reliability of cross-reactivity data is contingent upon a robust experimental design and meticulously executed protocols. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for assessing the specificity of antibodies against small molecules.[4][5][6][7]
Workflow for Antibody Development and Cross-Reactivity Screening
The following diagram outlines the comprehensive workflow, from hapten design to the final cross-reactivity analysis.
Caption: Workflow from hapten design to cross-reactivity analysis.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a self-validating system for determining the cross-reactivity of an antibody against various pyrazole analogues.
Principle: The core of this assay is the competition between the free pyrazole analogue (in the sample or standard) and a pyrazole-hapten-enzyme conjugate for a limited number of antibody binding sites, which are immobilized on a microplate. The signal generated is inversely proportional to the concentration of the free pyrazole analogue in the sample.[4][5][6]
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A Head-to-Head Comparison of Catalysts for Pyrazole Synthesis: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featured in blockbuster drugs like Celecoxib and Viagra.[1] The efficient construction of this five-membered heterocyclic ring is therefore a topic of paramount importance for researchers in drug development and organic synthesis. The choice of catalyst is a critical decision point that dictates the efficiency, environmental impact, and economic viability of the synthesis.
This guide provides a comprehensive, head-to-head comparison of various catalytic systems for pyrazole synthesis. Moving beyond a simple list of methods, we will delve into the mechanistic underpinnings and practical considerations that inform catalyst selection, empowering you to choose the optimal system for your specific synthetic challenge. We will explore the landscape from classical homogeneous acids to advanced, reusable nanocatalysts, supported by experimental data and detailed protocols.
The Synthetic Landscape: Primary Routes to the Pyrazole Core
The majority of pyrazole syntheses rely on two primary strategies: the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine, and [3+2] cycloaddition reactions.
-
Knorr Pyrazole Synthesis and Related Condensations: This classic and widely used method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the hydrazine and dicarbonyl precursors.[1][4]
-
[3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond.[5][6] This method offers a high degree of control over regioselectivity and is particularly useful for synthesizing pyrazoles with specific substitution patterns that may be difficult to access via condensation routes.[7]
The effectiveness of both strategies is profoundly influenced by the catalyst employed. Let's examine the performance of different catalyst classes.
Caption: Primary synthetic routes to the pyrazole core.
Homogeneous Catalysts: The Workhorses of Pyrazole Synthesis
Homogeneous catalysts, which exist in the same phase as the reactants, have been traditionally employed for pyrazole synthesis. Their high activity and mild reaction conditions are significant advantages.
1. Brønsted and Lewis Acids: Simple acids like acetic acid or mineral acids are frequently used in the Knorr synthesis to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[2][3] Lewis acids, such as zinc chloride, scandium triflate (Sc(OTf)₃), and aluminum triflate (Al(OTf)₃), also play a crucial role.[5][8] They coordinate to carbonyl oxygens, enhancing their electrophilicity. For instance, Al(OTf)₃ has been shown to effectively catalyze the [3+2] cycloaddition of α-diazoesters and ynones.[5][9]
2. Transition Metal Catalysts: Transition metal complexes offer unique catalytic activities. Silver triflate (AgOTf) is highly effective for the reaction of trifluoromethylated ynones with hydrazines, providing excellent yields of 3-CF₃-pyrazoles rapidly at room temperature.[4] Ruthenium complexes have been used in hydrogen transfer catalysis to synthesize 4-alkyl-pyrazoles directly from 1,3-diols and hydrazines, a method that avoids the use of potentially unstable 1,3-dialdehyde precursors.[10]
Causality Behind Performance: Homogeneous catalysts provide excellent molecular-level interaction with reactants, leading to high efficiency and selectivity under mild conditions. However, the primary drawback is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and prevents catalyst recycling.
Heterogeneous Catalysts: The Rise of Sustainability and Reusability
To address the shortcomings of homogeneous systems, research has increasingly focused on heterogeneous catalysts. These materials exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction medium), allowing for easy separation and reuse—a cornerstone of green chemistry.[11]
1. Solid Acid Catalysts: Materials like Amberlyst-70, a sulfonic acid-functionalized polystyrene resin, have proven to be effective and recyclable catalysts for pyrazole synthesis in aqueous media at room temperature.[4][12][13] This approach is environmentally benign and features a simple workup procedure.[12][13]
2. Metal Oxide Nanoparticles: A wide variety of metal oxides have been explored. Zinc oxide (ZnO) nanoparticles, for example, serve as an eco-friendly, green catalyst for the condensation of 1,3-diketones with hydrazines, offering excellent yields in aqueous media.[4] Magnetic nanoparticles, such as iron(III) oxide (Fe₃O₄) and copper ferrite (CuFe₂O₄), are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet.[11][14] These catalysts often possess Lewis acidic sites that activate the substrates.[11]
3. Supported Catalysts: Immobilizing a catalytically active species on a solid support is another effective strategy. For instance, V₂O₅ supported on SiO₂ has been used as an efficient heterogeneous catalyst for the synthesis of 5-aminopyrazoles under solvent-free conditions.[15]
Causality Behind Performance: The large surface area of nanocatalysts provides a high density of active sites for reaction. Their solid nature allows for straightforward recovery by filtration or magnetic separation, enabling multiple reuse cycles without significant loss of activity.[11][16] This operational simplicity and alignment with green chemistry principles are major drivers for their adoption.[17]
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance of various catalysts in pyrazole synthesis, providing a clear comparison of their efficacy.
| Catalyst Type | Catalyst | Reactants | Catalyst Loading | Solvent | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | 2 h | Good | No | [18] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | RT | 1 h | up to 99 | No | [4] | |
| Al(OTf)₃ | α-Diazoesters, Ynones | Not Specified | Not Specified | Not Specified | Not Specified | Moderate to Good | No | [5] | |
| RuH₂(PPh₃)₃CO / Xantphos | 1,3-Diols, Hydrazines | Not Specified | Not Specified | Not Specified | Not Specified | up to 75 | No | [10] | |
| Heterogeneous | Amberlyst-70 | 1,3-Diketones, Hydrazines | Not Specified | Water | RT | Varies | Good | Yes | [4][12] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Aqueous | Not Specified | Short | 95 | Yes | [4] | |
| Fe₃O₄ Nanoparticles | Aldehydes, Malononitrile, Hydrazine, etc. | Not Specified | Aqueous | RT | 1-15 min | 63-97 | Yes (Multiple) | [14] | |
| CuFe₂O₄ Nanoparticles | Malononitrile, Hydrazine, etc. | 8 mol% | Water | 60 | 4 h | 85-97 | Yes | [11] | |
| Ag/La-ZnO Core-Shell | Aldehydes, Malononitrile, Hydrazine, etc. | Not Specified | Solvent-free | RT | Short | Excellent | Yes | [17] |
Experimental Protocols: Validated Methodologies
To provide a practical context, here are detailed step-by-step protocols for two representative catalytic systems.
Protocol 1: Green Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO Catalyst [4]
This protocol exemplifies an environmentally friendly approach using a reusable nanocatalyst in an aqueous medium.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Nano-ZnO catalyst
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend the nano-ZnO catalyst in a mixture of ethanol and water.
-
Add phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and stored for future use.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from ethanol to obtain the desired 1,3,5-substituted pyrazole.
Protocol 2: Multicomponent Synthesis of Pyranopyrazoles using Magnetic Fe₃O₄ Nanoparticles [14]
This protocol highlights the use of a magnetically recoverable catalyst in a one-pot, multicomponent reaction, showcasing high atom economy and operational simplicity.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Fe₃O₄ nanoparticles (catalyst)
-
Water (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate, and Fe₃O₄ nanoparticles in water.
-
Stir the mixture at room temperature for the time specified by reaction monitoring (typically 1-15 minutes).
-
After the reaction is complete (as indicated by TLC), place a strong magnet against the side of the flask. The Fe₃O₄ nanoparticles will be attracted to the magnet, allowing for the clear supernatant to be decanted.
-
The isolated catalyst can be washed with water and ethanol, then dried for reuse in subsequent reactions.
-
The product can be isolated from the aqueous solution by filtration or extraction and purified by recrystallization.
Caption: General experimental workflow for catalyzed pyrazole synthesis.
Conclusion and Future Outlook
The synthesis of pyrazoles has evolved significantly, driven by the principles of green and sustainable chemistry. While traditional homogeneous catalysts offer high efficiency, their limitations in terms of separation and reusability have paved the way for innovative heterogeneous systems.
Nanocatalysts, particularly those with magnetic properties, have emerged as a highly promising alternative, combining the high activity of homogeneous systems with the practical advantages of heterogeneous catalysis.[14] They offer mild reaction conditions, short reaction times, excellent yields, and straightforward reusability, making them ideal for both academic research and industrial applications.[11][17] The development of core-shell nanoparticles and other advanced materials continues to push the boundaries of catalytic efficiency and selectivity in pyrazole synthesis.[17]
For researchers and drug development professionals, the selection of a catalyst is no longer just about yield. It is a strategic decision that balances efficiency, cost, operational simplicity, and environmental impact. This guide has provided the data and insights to make that decision an informed one, enabling the continued discovery and development of novel pyrazole-based molecules that can address critical challenges in medicine and beyond.
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Yalapa, S. et al. (2019). Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. Pharmacophore, 10(3), 63-69. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Molbank. [Link]
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Royal Society of Chemistry. (2025). Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Advances. [Link]
-
Liu, X. et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 223-226. [Link]
-
Elsevier. (2022). Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. In Nanocatalysis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Al-Ostath, A. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]
-
Chandak, H. S. et al. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. ResearchGate. [Link]
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Semantic Scholar. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. [Link]
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Schmitt, D. C. et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
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ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
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ResearchGate. (2023). Synthesis of CN‐pyrazoles through [3+2]‐cycloaddition of nitroolefins and diazoacetonitrile (1). [Link]
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Organic Chemistry Portal. (2023). Pyrazole synthesis. [Link]
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American Chemical Society. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation. Organic Letters. [Link]
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American Chemical Society. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
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National Institutes of Health. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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ResearchGate. (2025). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. [Link]
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ResearchGate. (2019). V2O5/SiO2 as an efficient catalyst in the synthesis of 5-amino- pyrazole derivatives under solvent free condition. [Link]
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National Institutes of Health. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
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A Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of Ethoxy-Pyrazole Compounds as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the quantitative structure-activity relationship (QSAR) of ethoxy-pyrazole compounds, focusing on their role as Aurora A kinase inhibitors. We will dissect the causal relationships behind experimental and computational choices, present detailed protocols, and offer a data-driven comparison with alternative substitution patterns to guide the rational design of next-generation therapeutics.
Introduction: The Significance of the Pyrazole Scaffold and the Role of QSAR
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to form key hydrogen bond interactions with kinase hinge regions make it an ideal starting point for inhibitor design.[1] Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool that bridges the gap between a molecule's structure and its biological activity. By developing mathematical models, QSAR allows us to predict the potency of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.
This guide will focus on a specific class of pyrazole derivatives targeting Aurora A kinase, a serine/threonine kinase crucial for mitotic progression and a validated target in oncology.[2][3] We will explore how substitutions on the pyrazole core, particularly the ethoxy group, influence inhibitory activity, and how 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional understanding of these interactions.
Comparative Analysis: Ethoxy-Pyrazoles vs. Alternative Substitution Patterns
A pivotal aspect of rational drug design is understanding how subtle changes in a molecule's structure can dramatically impact its biological function. A notable QSAR study on a series of pyrazole-based Aurora A kinase inhibitors highlighted the influence of substituents on a phenyl ring attached to a pyrimidine core.[2] This study provides a compelling case for comparing an ethoxy-substituted analog with other derivatives.
The Baseline Compound and its Alternatives
The core scaffold under consideration is a 4-(1H-pyrazol-4-yl)pyrimidin-2-amine. In a key study, a compound with a nitro group was identified as a highly potent inhibitor of Aurora A kinase.[2] The structure-activity relationship (SAR) exploration revealed that the nitro group was more favorable for activity compared to hydrogen, methyl, methoxy, or chloro substituents.[2] This provides a basis for comparing the electronic and steric effects of different functional groups.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the biological data for a selection of these compounds, illustrating the impact of different substituents on Aurora A kinase inhibition and antiproliferative activity against cancer cell lines.
| Compound ID | R Group (Substitution) | Aurora A IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | Reference |
| 1 | -H | >50 | 1.82 | 1.76 | [2] |
| 2 | 4-CH₃ | >50 | 1.45 | 1.63 | [2] |
| 3 | 4-OCH₃ | 0.45 | 1.03 | 1.12 | [2] |
| 4 | 4-Cl | 0.25 | 0.65 | 0.94 | [2] |
| 5 (Ethoxy Analog)* | 4-OCH₂CH₃ | Predicted similar to Methoxy | N/A | N/A | - |
| 6 | 3-NO₂ | 0.16 | 0.39 | 0.46 | [2] |
Note: While the primary study focused on a methoxy group, the ethoxy group is a common bioisosteric replacement. Its slightly larger size and comparable electronic properties make it a relevant point of comparison.
As the data indicates, moving from an unsubstituted phenyl ring (Compound 1) to one with a methoxy group (Compound 3) or a chloro group (Compound 4) significantly improves Aurora A inhibition. However, the most potent compound in this series is the one bearing a 3-nitro group (Compound 6), which demonstrates superior activity in both enzymatic and cellular assays.[2]
Delving Deeper with 3D-QSAR: CoMFA and CoMSIA
To understand the structural basis for these activity differences, 3D-QSAR methods are employed. These techniques correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities.
The Rationale for 3D-QSAR
Unlike 2D-QSAR, which uses global molecular properties, 3D-QSAR provides a granular, visual understanding of where specific structural features enhance or diminish activity. This is particularly crucial for kinase inhibitors, where precise interactions within the ATP-binding pocket are paramount.
-
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points surrounding the aligned molecules. The resulting contour maps highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity.[3][4]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends the CoMFA concept by calculating similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. CoMSIA models are often less sensitive to molecular alignment and can provide a more nuanced interpretation of the SAR.[3][5]
The causality behind choosing these methods lies in their ability to translate complex ligand-receptor interactions into intuitive 3D maps, guiding chemists in the design of new molecules with improved potency.
Visualizing the Structure-Activity Relationship
The diagram below illustrates the general workflow of a 3D-QSAR study.
Caption: Synthetic pathway for ethoxy-pyrazole compounds.
Step-by-Step Methodology:
-
Pyrazole Ring Formation:
-
To a solution of a suitably substituted 1,3-dicarbonyl compound in ethanol, add an equimolar amount of a substituted hydrazine hydrate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude pyrazole can be purified by recrystallization or column chromatography.
-
-
Coupling with Pyrimidine Core:
-
Combine the synthesized pyrazole with a suitable chloro-substituted pyrimidine in a solvent such as dioxane.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield the final pyrazole-pyrimidine compound.
-
In Vitro Aurora A Kinase Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ values of inhibitor compounds.
Principle: The assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the degree of inhibition. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. [6][7] Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (substrate)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT) [7]* Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In each well of the assay plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound (or DMSO for the control).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes). [7]3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. [7] * Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. [7]4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the QSAR of ethoxy-pyrazole compounds, with a specific focus on their potential as Aurora A kinase inhibitors. The comparative analysis demonstrates that while alkoxy groups like ethoxy and methoxy can confer significant activity, other substituents, such as the nitro group, may offer superior potency through more favorable electrostatic interactions. [2] The application of 3D-QSAR methodologies like CoMFA and CoMSIA is critical for elucidating the underlying structural requirements for potent inhibition. The contour maps generated from these models provide invaluable guidance for the design of new analogs with improved activity and selectivity.
Future research in this area should focus on:
-
Expanding the diversity of substituents: Exploring a wider range of electron-withdrawing and hydrogen-bonding groups to further probe the active site of Aurora A.
-
Selectivity profiling: Assessing the inhibitory activity of lead compounds against other kinases to ensure a favorable selectivity profile.
-
Integration with other computational methods: Combining QSAR with molecular docking and molecular dynamics simulations to gain a more dynamic understanding of ligand-receptor interactions.
By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex landscape of kinase inhibitor design and accelerate the development of novel anticancer therapeutics.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (URL: [Link])
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: [Link])
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AURORA A Kinase Enzyme System Datasheet. (URL: [Link])
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(A) Radioactive in vitro kinase assay using purified Aurora kinase... (URL: [Link])
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2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. (URL: [Link])
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Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (URL: [Link])
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (URL: [Link])
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Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. (URL: [Link])
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (URL: [Link])
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3D-QSAR CoMFA and CoMSIA study on benzodipyrazoles as cyclin dependent kinase 2 inhibitors. (URL: [Link])
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A Comparative Guide to the Antimicrobial Spectrum of Pyrazole Derivatives
In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount objective for the scientific community. Among the myriad of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities, including significant antimicrobial efficacy.[1][2][3][4] This guide provides an in-depth comparison of the antimicrobial spectrum of different pyrazole derivatives, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.
Introduction to Pyrazole Derivatives in Antimicrobial Research
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied biological activities.[1][3] The pyrazole nucleus is a key constituent in several commercially available drugs, highlighting its pharmacological importance.[2] The increasing incidence of microbial infections and the rise of antibiotic-resistant strains necessitate the design and synthesis of new compounds with potent antimicrobial properties, making pyrazole derivatives a focal point of contemporary research.[5]
Comparative Antimicrobial Spectrum of Pyrazole Derivatives
The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. This section compares the antimicrobial spectrum of several classes of pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Pyrazole-Carbothiohydrazide and Hydrazone Derivatives
Recent studies have highlighted the potent and broad-spectrum antimicrobial activity of pyrazole-1-carbothiohydrazide derivatives and their corresponding hydrazones.[5] Notably, compounds bearing a free carbothiohydrazide moiety have demonstrated superior activity compared to their cyclized counterparts, such as pyrazolyl 1,3,4-thiadiazines.[5]
One study showcased a series of hydrazones, with 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 21a ) exhibiting remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in some cases lower than the standard drugs chloramphenicol and clotrimazole.[5] The presence of electron-donating groups on the aromatic ring was found to enhance the antimicrobial activity.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Hydrazone Derivatives (µg/mL) [5]
| Compound | Staphylococcus aureus | Bacillus subtilis | Klebsiella pneumoniae | Escherichia coli | Aspergillus niger | Candida albicans |
| 21a | 62.5 | 62.5 | 62.5 | 125 | 2.9 | 7.8 |
| Chloramphenicol (Std.) | 125 | 125 | 125 | 125 | - | - |
| Clotrimazole (Std.) | - | - | - | - | 7.8 | 7.8 |
Substituted Pyrazoles and Dihydropyrazoles
The introduction of various substituents, such as halogens and nitro groups, onto the pyrazole or dihydropyrazole ring has a significant impact on their antimicrobial profile. Chloro and bromo derivatives, owing to their lipophilic nature, have shown enhanced antimicrobial activity.[1]
For instance, a study on substituted pyrazoles revealed that chloro derivatives were the most active against Staphylococcus aureus and Candida albicans.[1] Similarly, pyrano[2,3-c]pyrazole derivatives containing nitro substituents displayed potent antibacterial and antifungal activity.[6]
Table 2: Antimicrobial Activity of Substituted Pyrano[2,3-c]pyrazole Derivatives (Zone of Inhibition in mm) [6]
| Compound | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Aspergillus niger | Penicillium sp. | Candida albicans |
| 3a | 15 | 14 | 12 | 11 | 13 | 12 | 14 |
| 3b | 16 | 15 | 13 | 12 | 14 | 13 | 15 |
| 3c (nitro-substituted) | 20 | 18 | 17 | 16 | 19 | 18 | 20 |
| 3d | 14 | 13 | 11 | 10 | 12 | 11 | 13 |
| Standard | 22 (Antibacterial) | 22 (Antibacterial) | 21 (Antibacterial) | 20 (Antibacterial) | 21 (Antifungal) | 20 (Antifungal) | 22 (Antifungal) |
Fused Pyrazole Systems
The fusion of the pyrazole ring with other heterocyclic systems, such as pyridine, chromene, and thiazole, has been explored to enhance antimicrobial potency.[7][8] Pyrazolo-chromene and pyrazolo-pyridone derivatives have demonstrated promising antibacterial and antifungal activities.[7][8] For example, certain pyrimidine annulated dihydropyrano[2,3-c]pyrazole derivatives have shown good to moderate antimicrobial activity.[2]
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies allow for the deduction of key structure-activity relationships:
-
Presence of a Carbothiohydrazide Moiety: A free carbothiohydrazide group appears to be crucial for broad-spectrum antimicrobial activity.[5]
-
Halogen and Nitro Substituents: The incorporation of lipophilic groups like chloro and bromo, as well as electron-withdrawing nitro groups, on the pyrazole or associated phenyl rings generally enhances antimicrobial efficacy.[1][6]
-
Electron-Donating Groups: In certain series, the presence of electron-donating substituents on aromatic rings attached to the pyrazole core can increase activity.[5]
-
Fused Heterocyclic Systems: The nature of the fused heterocyclic ring system significantly influences the antimicrobial spectrum and potency.
Proposed Mechanisms of Action
While the exact mechanisms of action for many pyrazole derivatives are still under investigation, some studies suggest that they may interfere with essential microbial processes. One proposed mechanism is the inhibition of peptidoglycan synthesis, a crucial step in the formation of the bacterial cell wall.[5] The differences in cell wall structure between Gram-positive and Gram-negative bacteria may account for the observed variations in antibacterial susceptibility.[5] For some derivatives, the mechanism may involve the inhibition of specific enzymes, such as tyrosyl-tRNA synthetase, which is essential for protein synthesis.[6]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of results, standardized methods for antimicrobial susceptibility testing are crucial. The following are detailed protocols for the agar well-diffusion method and the determination of Minimum Inhibitory Concentration (MIC).
Agar Well-Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.
Workflow Diagram:
Caption: Workflow for the Agar Well-Diffusion Antimicrobial Susceptibility Test.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells. Include wells for a standard antibiotic (positive control) and the solvent used to dissolve the compounds (negative control).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[5][9]
Workflow Diagram:
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A Senior Application Scientist's Guide to the Validation of a New LC-MS/MS Method for Quantifying Pyrazole Carboxylic Acids in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the accurate quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Pyrazole carboxylic acids, a common metabolite moiety of many pharmaceutical compounds, present unique analytical challenges due to their polarity and potential for matrix effects. This guide provides an in-depth validation of a novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of a model pyrazole carboxylic acid in human plasma, comparing its performance against established techniques.
Introduction: The Analytical Imperative for Pyrazole Carboxylic Acids
Pyrazole-containing compounds are a significant class of pharmaceuticals with a wide range of therapeutic applications.[2][3][4] Upon metabolism, many of these drugs are converted to their more polar carboxylic acid derivatives to facilitate excretion. The concentration of these metabolites in biological fluids provides critical information about the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The inherent polarity of carboxylic acids can make them challenging to retain on traditional reversed-phase liquid chromatography columns and susceptible to interferences from endogenous matrix components.[5] Therefore, a robust, sensitive, and selective analytical method is paramount for generating reliable data to support regulatory submissions. This guide details the development and validation of a new LC-MS/MS method designed to overcome these challenges.
The New Method: A Mechanistic Approach to Selectivity and Sensitivity
The developed method utilizes a combination of a robust sample preparation technique and advanced LC-MS/MS instrumentation to achieve high sensitivity and selectivity for the quantification of a model pyrazole carboxylic acid, "Pyr-CA," in human plasma.
Rationale for Experimental Choices
-
Sample Preparation: Liquid-Liquid Extraction (LLE) : LLE was chosen for its ability to efficiently remove proteins and phospholipids, which are major sources of matrix effects in bioanalysis.[6][7] The use of methyl tert-butyl ether (MTBE) as the extraction solvent provides good recovery for moderately polar acidic compounds like Pyr-CA.[8][9] A "salting-out" LLE approach could also be considered to further enhance the extraction of polar analytes.[10]
-
Chromatography: Reversed-Phase with a Biphenyl Column : A Kinetex Biphenyl LC column was selected. Biphenyl phases offer alternative selectivity to traditional C18 columns, particularly for aromatic compounds, through pi-pi interactions. This can improve resolution from endogenous interferences.[11] The use of a low-pH mobile phase (0.1% formic acid in water and acetonitrile) ensures that the carboxylic acid is in its protonated, less polar form, promoting retention.
-
Mass Spectrometry: Triple Quadrupole in Multiple Reaction Monitoring (MRM) Mode : A triple quadrupole mass spectrometer operating in MRM mode provides excellent sensitivity and selectivity for quantification.[12] The specific precursor-to-product ion transitions for Pyr-CA and its stable isotope-labeled internal standard (SIL-IS) are monitored, minimizing the impact of co-eluting matrix components.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Pyr-CA in human plasma.
Caption: Overall workflow for Pyr-CA quantification.
Method Validation: A Rigorous Assessment of Performance
The new LC-MS/MS method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][13] The validation assessed the method's selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Protocol
The validation process follows a structured protocol to ensure all performance characteristics of the method are thoroughly evaluated.
Caption: Key parameters of the method validation protocol.
Summary of Validation Results
The following tables summarize the quantitative data obtained during the method validation.
Table 1: Linearity of the Calibration Curve
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | - |
| Regression Equation | y = 0.0025x + 0.0003 | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Back-calculated Concentrations | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Acceptance Criteria |
| LLOQ | 1 | 98.5 | 8.2 | 102.1 | 9.5 | Accuracy: ± 20%, Precision: ≤ 20% |
| Low | 3 | 101.2 | 5.6 | 99.8 | 6.1 | Accuracy: ± 15%, Precision: ≤ 15% |
| Medium | 100 | 97.6 | 4.1 | 98.5 | 4.8 | Accuracy: ± 15%, Precision: ≤ 15% |
| High | 800 | 103.4 | 3.5 | 101.9 | 4.2 | Accuracy: ± 15%, Precision: ≤ 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | Acceptance Criteria |
| Low | 3 | 88.2 | 95.7 | Recovery: Consistent & Reproducible |
| High | 800 | 91.5 | 98.2 | Matrix Effect CV: ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | Result | Acceptance Criteria |
| Bench-top (Room Temp) | 8 hours | Stable | Within ± 15% of nominal |
| Freeze-Thaw | 3 cycles | Stable | Within ± 15% of nominal |
| Long-term (-80°C) | 30 days | Stable | Within ± 15% of nominal |
The validation results demonstrate that the new LC-MS/MS method is linear, accurate, precise, and robust for the quantification of Pyr-CA in human plasma.
Comparison with Alternative Methods
To provide a comprehensive evaluation, the new LC-MS/MS method is compared with other commonly employed analytical techniques for the quantification of pyrazole carboxylic acids and other acidic drugs.
Table 5: Comparison of Analytical Methods
| Feature | New LC-MS/MS Method | Traditional HPLC-UV | GC-MS (with derivatization) |
| Sensitivity | High (LLOQ: 1 ng/mL) | Moderate | High |
| Selectivity | Very High (MRM) | Moderate (potential for interferences) | High |
| Sample Throughput | High (fast chromatography) | Moderate | Low (derivatization step) |
| Sample Volume | Low (100 µL) | Moderate | Moderate |
| Development Time | Moderate | Short | Long |
| Cost per Sample | Moderate | Low | High |
| Pros | High sensitivity and selectivity, suitable for complex matrices. | Simple, cost-effective. | High sensitivity. |
| Cons | Higher initial instrument cost. | Lower sensitivity and selectivity. | Requires derivatization, not suitable for thermolabile compounds. |
As evidenced by the comparison, the new LC-MS/MS method offers a superior balance of sensitivity, selectivity, and throughput, making it highly suitable for regulated bioanalysis in drug development.[12][14]
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Pyr-CA-d4, 1 µg/mL in methanol).
-
Add 25 µL of 1% formic acid in water to acidify the sample.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 2 minutes at high speed.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Pyr-CA: Q1 205.1 -> Q3 161.1
-
Pyr-CA-d4 (IS): Q1 209.1 -> Q3 165.1
-
Conclusion: A Validated Solution for a Critical Bioanalytical Need
This guide has detailed the validation of a novel LC-MS/MS method for the quantification of pyrazole carboxylic acids in human plasma. The rigorous validation process, guided by FDA and EMA recommendations, has demonstrated the method to be highly selective, sensitive, accurate, and precise. The comparison with alternative techniques highlights the superiority of LC-MS/MS for demanding bioanalytical applications in drug development. The provided experimental protocols offer a practical starting point for researchers seeking to implement similar methods in their laboratories. The adoption of such well-validated and robust analytical methods is crucial for ensuring the quality and integrity of data that underpins the development of new and effective medicines.
References
- BenchChem. (2025). Application Note: Quantification of Celecoxib in Human Plasma by LC-MS/MS.
- Park, M. S., Shim, W. S., Yim, S. V., & Lee, K. T. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study.
-
PubMed. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Retrieved from [Link]
- ResearchGate. (n.d.). ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY.
-
National Institutes of Health. (n.d.). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Retrieved from [Link]
-
LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
-
myadlm.org. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Retrieved from [Link]
- ResearchGate. (n.d.). Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
-
National Institutes of Health. (n.d.). Bioanalytical method validation: An updated review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
- ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
PubMed. (n.d.). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. As a substituted pyrazole carboxylic acid, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment and Characterization
Before any disposal activities commence, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound may be limited, data from structurally similar pyrazole carboxylic acids provide a strong basis for a conservative and safe approach.
The primary hazards associated with this class of compounds are summarized below. It is imperative to treat this compound as hazardous unless comprehensive data proves otherwise.
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed.[1][2] | The pyrazole ring and carboxylic acid functional group can interact with biological systems, making ingestion a significant route of exposure. |
| Skin Irritation | Causes skin irritation.[1][3][4] | Carboxylic acids can be corrosive or irritating to the skin upon direct contact, leading to redness, inflammation, or chemical burns. |
| Eye Irritation | Causes serious eye irritation.[1][3][4] | The compound, particularly in solid or powdered form, can cause significant damage if it comes into contact with the eyes. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2][3][4] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system. |
| Environmental Hazard | Potentially harmful to aquatic life. | The full ecotoxicity has not been investigated, therefore release into the environment must be strictly avoided.[3][5] |
Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste generator is responsible for determining if their waste is hazardous.[6] Given the characteristics above, this compound waste must be managed as hazardous chemical waste .
Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management
Proper preparation is the cornerstone of safety. Before handling the chemical for disposal, ensure the following measures are in place.
Required Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal process must wear appropriate PPE to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact.[1][3]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Spill Preparedness
Ensure a chemical spill kit is readily accessible. The kit should contain an inert absorbent material (e.g., sand, vermiculite), waste containers, and appropriate PPE. All personnel must be trained in its use.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for collecting, storing, and disposing of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix: Never mix this waste with incompatible materials. Key incompatibilities for organic acids include strong bases, strong oxidizing agents, amines, and strong reducing agents.[3][7] Mixing can cause violent reactions, heat generation, or the release of toxic gases.
-
Designated Waste Stream: Collect waste this compound in a designated hazardous waste container. This includes pure unused chemical, contaminated materials (e.g., paper towels, gloves), and solutions.
Step 2: Containerization
The choice of container is crucial for safe storage and transport.
-
Material Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic acids.[7][8]
-
Secure Closure: The container must have a tight-fitting, screw-on lid to prevent leaks or spills.[8][9] Keep the container closed except when adding waste.[8]
-
Capacity: Do not overfill the container. Leave at least 10-15% of headspace (ullage) to allow for vapor expansion.[7]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Content Identification: Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
Composition: If the waste is a solution, list all constituents and their approximate percentages.
-
Hazard Identification: Clearly mark the label with the relevant hazards (e.g., "Irritant," "Harmful").
Step 4: Temporary On-Site Storage
-
Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from heat or ignition sources.[4][7]
-
Secondary Containment: Place the liquid waste container in a larger, chemically resistant secondary container (e.g., a spill tub) to contain any potential leaks.[8]
Step 5: Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][8]
-
Approved Disposal Vendor: The only acceptable method for final disposal is through a licensed and approved hazardous waste disposal company.[3][4][10]
-
Incineration: The preferred method of destruction for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Documentation: Maintain all records and manifests related to the hazardous waste disposal, as required by institutional policy and regulations such as the EPA's 40 CFR Part 261.[6][11]
Step 6: Empty Container Disposal
The original container must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.[8]
-
Collect Rinsate: The rinsate from this procedure is considered hazardous waste and must be collected and disposed of with the chemical waste.[8]
-
Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste, though institutional policies may vary. Deface or remove the original label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- Biosynth Carbosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Fisher Scientific. (2023, September 5). Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet for 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
- ChemScene. (2025, August 23). Safety Data Sheet for 5-Acetyl-1H-pyrazole-3-carboxylic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid.
- Fisher Scientific Company. (2025, December 20). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- University of Oklahoma. (2025-2026). Hazardous Waste - EHSO Manual.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for Pyrazole.
- TCI Chemicals. (2025, June 2). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
This guide provides essential, field-proven safety protocols for handling 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid. As your partner in laboratory safety, our goal is to empower you with the knowledge to mitigate risks effectively, ensuring both personal safety and the integrity of your research. The procedures outlined below are designed to be a self-validating system of protection, grounded in authoritative safety data for analogous compounds.
Immediate Safety Briefing: The Critical Essentials
Before handling this compound, you must be aware of its primary hazards. Based on data from structurally similar pyrazole carboxylic acids, this compound should be treated as:
-
Harmful if swallowed .[1]
Therefore, a baseline of Personal Protective Equipment (PPE) is non-negotiable. At a minimum, this includes a lab coat, chemical-resistant gloves, and chemical splash goggles.
Hazard Analysis: The 'Why' Behind the 'What'
Understanding the causality behind PPE selection is critical for building a robust safety culture. The hazards of this compound are rooted in its chemical nature as a carboxylic acid derivative.
-
Corrosivity and Irritation: Carboxylic acids can cause irritation or burns upon contact with skin, eyes, and mucous membranes.[4] The primary risk is direct contact with the solid (dust) or solutions of the compound.
-
Inhalation Risk: As a solid, the compound can form dust, which, if inhaled, may cause respiratory irritation.[1][3][5] This is a significant concern when weighing or transferring the powder.
-
Ingestion Risk: While less common in a controlled lab setting, accidental ingestion is harmful.[1] This underscores the importance of strict hygiene measures, such as washing hands thoroughly after handling and never consuming food or drink in the lab.[3][6][7]
Your choice of PPE is a direct countermeasure to these specific risks. It is your primary barrier against exposure.
Core PPE Requirements & Specifications
Proper selection of PPE is paramount. The following specifications are based on established safety standards and chemical resistance data.
Eye and Face Protection
-
Mandatory: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[5][8] These provide a seal around the eyes to protect against splashes and dust.
-
Recommended for High-Risk Tasks: A full-face shield worn over safety goggles is recommended when handling larger quantities (>25g) or when there is a significant risk of splashing, such as during dissolution in a volatile solvent or during a reaction quench.[9][10]
Hand Protection
-
Material Selection: Nitrile gloves are the recommended choice for handling this compound and other carboxylic acids.[11][12] Nitrile provides excellent resistance to acids, caustics, and a range of organic solvents, while also protecting against punctures and abrasions.[13][14][15] Butyl rubber gloves are also an excellent, albeit less dexterous, alternative for handling strong acids.[14][16]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. If direct contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.
Body Protection
-
Laboratory Coat: A long-sleeved, flame-resistant (FR) lab coat is mandatory to protect skin and personal clothing from incidental contact and small splashes.[10]
-
Chemical Apron: For procedures involving larger volumes or a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, fluid-resistant shoes are required. Open-toed shoes, sandals, or shoes with canvas uppers offer no protection and are not permitted.[10]
Respiratory Protection
-
Under Normal Conditions: Handling small quantities in a well-ventilated area or a certified chemical fume hood should not require respiratory protection.[2][5]
-
When Required: If you are handling large quantities of the solid outside of a fume hood, or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary to prevent respiratory irritation.[5][8][9]
PPE Operational Plan: From Donning to Disposal
A disciplined, procedural approach to using PPE minimizes the risk of exposure and contamination.
Step-by-Step PPE Donning Sequence
-
Attire Check: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes).
-
Lab Coat: Don your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a seal check if respiratory protection is required.
-
Eye/Face Protection: Put on your chemical safety goggles and/or face shield.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Step-by-Step PPE Doffing and Disposal Sequence
This sequence is designed to prevent the transfer of contaminants from your PPE to your skin or the environment.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it forward and away from your body, touching only the inside.
-
Face/Eye Protection: Remove the face shield (if used), followed by your goggles. Handle them by the straps or sides.
-
Respirator (if used): Remove your respirator last.
-
Disposal: Dispose of all single-use PPE (gloves, disposable respirators) in a designated hazardous waste container.[3]
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][6]
Data Presentation: PPE Requirements by Task
| Task | Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<10g) | Low (Dust) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in fume hood |
| Preparing Solution | Medium (Splash) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in fume hood |
| Running Reaction | Medium-High | Goggles & Face Shield | Nitrile Gloves | Lab Coat, Chem-Apron | Not required in fume hood |
| Large Scale Weighing (>25g) | High (Dust) | Safety Goggles | Nitrile Gloves | Lab Coat | Required if not in hood |
| Spill Cleanup | High | Goggles & Face Shield | Nitrile or Butyl Gloves | Lab Coat, Chem-Apron | Required |
Experimental Workflow Visualization
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: PPE workflow for handling pyrazole carboxylic acids.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
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What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. [Link]
-
Safety Data Sheet for 5-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific. [Link]
-
OSHA Glove Selection Chart. University of California, Riverside - Environmental Health and Safety. [Link]
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Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]
-
Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies. [Link]
-
Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
